molecular formula C7H10N2O2S2 B1591932 Ethyl 2-(2-aminothiazol-5-ylthio)acetate CAS No. 859522-19-3

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Cat. No.: B1591932
CAS No.: 859522-19-3
M. Wt: 218.3 g/mol
InChI Key: QRIYTBYTQBRMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is a useful research compound. Its molecular formula is C7H10N2O2S2 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3H,2,4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYTBYTQBRMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614233
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859522-19-3
Record name Ethyl 2-[(2-amino-5-thiazolyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859522-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-(2-aminothiazol-5-ylthio)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 2-amino-5-mercaptothiazole, from rhodanine and cyanamide. This is followed by a nucleophilic substitution reaction involving the S-alkylation of the thiol intermediate with ethyl chloroacetate. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present the information in a clear and accessible format for researchers in the field.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a thioacetate group at the 5-position of the 2-aminothiazole ring, as in this compound, offers a versatile handle for further chemical modification and the potential for novel biological activities. This guide aims to provide a detailed and scientifically grounded pathway for the synthesis of this target molecule, empowering researchers to access this compound for their drug discovery and development endeavors.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the 2-amino-5-mercaptothiazole ring system, a key intermediate. The second step is the subsequent S-alkylation of this intermediate with a suitable ethyl haloacetate.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-amino-5-mercaptothiazole cluster_1 Step 2: S-alkylation Rhodanine Rhodanine Intermediate_A 2-Imino-4-thiazolidinone Rhodanine->Intermediate_A  + Cyanamide  Base Cyanamide Cyanamide 2-amino-5-mercaptothiazole 2-amino-5-mercaptothiazole Intermediate_A->2-amino-5-mercaptothiazole  Tautomerization Final_Product This compound 2-amino-5-mercaptothiazole->Final_Product  + Ethyl chloroacetate  Base, Solvent Ethyl_chloroacetate Ethyl_chloroacetate

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of the Key Intermediate: 2-amino-5-mercaptothiazole

The formation of the 2-amino-5-mercaptothiazole core is the crucial first step. A plausible and efficient method involves the reaction of rhodanine with cyanamide.

Mechanism and Rationale:

Rhodanine, a derivative of thiazolidine, possesses an active methylene group at the 5-position. In the presence of a base, this proton can be abstracted to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbon of cyanamide. Subsequent intramolecular cyclization and tautomerization lead to the formation of the desired 2-amino-5-mercaptothiazole. The choice of rhodanine as a starting material is advantageous as it already contains the core thiazolidine ring structure with a sulfur atom at the 1-position and a thiocarbonyl group at the 2-position, which facilitates the formation of the final product.

Step1_Mechanism Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate + Base - HB Base Base Adduct Nucleophilic Adduct Enolate->Adduct + Cyanamide Cyanamide Cyanamide Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization 2-amino-5-mercaptothiazole 2-amino-5-mercaptothiazole Cyclized_Intermediate->2-amino-5-mercaptothiazole Tautomerization Step2_Mechanism Thiol 2-amino-5-mercaptothiazole Thiolate Thiolate Anion Thiol->Thiolate + Base - HB Base Base SN2_Transition_State SN2 Transition State Thiolate->SN2_Transition_State + Ethyl chloroacetate Ethyl_haloacetate Ethyl chloroacetate Final_Product This compound SN2_Transition_State->Final_Product - Cl-

References

Physicochemical properties of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

In the realm of drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, the 2-aminothiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs. This guide focuses on a specific, less-documented derivative: Ethyl 2-((2-aminothiazol-5-yl)thio)acetate (CAS No. 859522-19-3). Due to its status as a niche research intermediate, publicly available, peer-reviewed data on its specific physicochemical properties is limited.

Therefore, this document adopts a dual approach. Firstly, it consolidates all available identifying information for the target compound. Secondly, it leverages established chemical principles and draws authoritative comparisons with closely related, well-characterized analogs—such as Ethyl 2-(2-aminothiazol-4-yl)acetate—to build a predictive and practical profile. This methodology is designed to provide researchers and drug development professionals with a robust, scientifically-grounded framework for handling, characterizing, and utilizing this compound in their work.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to define its precise molecular structure and associated identifiers. Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a multi-functionalized molecule featuring a 2-aminothiazole core, a thioether linkage, and an ethyl ester moiety.

Caption: Chemical structure of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.

The strategic placement of the thioether at the 5-position and the amino group at the 2-position creates a unique electronic and steric environment, distinguishing it from its 4-substituted isomers and influencing its reactivity and potential as a synthetic building block.[1][2]

Table 1: Core Compound Identifiers
PropertyValueSource
IUPAC Name Ethyl 2-((2-aminothiazol-5-yl)thio)acetateBLDpharm
Synonyms 2-[(2-amino-5-thiazolyl)thio]acetic acid ethyl esterCymitQuimica[2]
CAS Number 859522-19-32a biotech[3]
Molecular Formula C₇H₁₀N₂O₂S₂(Calculated)
Molecular Weight 234.30 g/mol (Calculated)
InChI Key Not readily available

Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is not widely published. The following sections provide an expert analysis of its expected properties based on its functional groups and data from analogous compounds.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value / ObservationRationale and Comparative Insights
Physical Form White to off-white or pale yellow solidBased on the analogous compound, Ethyl 2-(2-aminothiazol-4-yl)acetate, which is a solid with a melting point of 92-94 °C.[4] The thioether linkage is unlikely to depress the melting point into a liquid state at room temperature.
Melting Point Data not available. Estimated >90 °C.Similar heterocyclic structures with comparable molecular weights are typically crystalline solids at room temperature.[4]
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Poorly soluble in water.The ester and thioether groups confer lipophilicity, while the amino and thiazole nitrogen atoms provide sites for hydrogen bonding, allowing for solubility in polar aprotic solvents. The overall structure is insufficiently polar for high aqueous solubility.
Storage Keep in a dark place, under an inert atmosphere, at room temperature.Recommended by suppliers.[5] This suggests potential sensitivity to light, oxidation (at the sulfur atom), or hydrolysis of the ester over long-term storage.

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the molecule's constitution, we can predict the key features of its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

  • Ethyl Ester Group: A triplet at ~1.2-1.3 ppm (3H, -OCH₂CH₃ ) and a quartet at ~4.1-4.2 ppm (2H, -OCH₂ CH₃). This pattern is a classic signature of an ethyl group attached to an oxygen atom.

  • Methylene Bridge (-S-CH₂-CO-): A sharp singlet at ~3.5-3.8 ppm (2H). The chemical shift is influenced by the adjacent electron-withdrawing sulfur and carbonyl groups.

  • Thiazole Proton (C4-H): A singlet at ~7.0-7.5 ppm (1H). The precise shift depends on the electronic effects of the adjacent amino and thioether groups. In related 2-aminothiazoles, this proton signal appears in this region.[6]

  • Amine Protons (-NH₂): A broad singlet at ~5.0-7.0 ppm (2H). The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its position can vary significantly with solvent and concentration.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the proton data for full structural confirmation.

  • Ethyl Ester Group: Signals around ~14 ppm (-OCH₂C H₃) and ~61 ppm (-OC H₂CH₃).

  • Carbonyl Carbon: A peak in the range of ~168-172 ppm (C =O), typical for an ester.

  • Methylene Bridge: A signal around ~35-40 ppm (-S-C H₂-).

  • Thiazole Ring Carbons: Three distinct signals are expected. The C2 carbon bearing the amino group would be highly deshielded (~165-170 ppm). The C5 carbon attached to the thioether would be around ~120-130 ppm, and the C4 carbon would appear around ~110-120 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretching: A pair of sharp to medium peaks in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.[8][9]

  • C=N and C=C Stretching: Medium intensity peaks in the 1500-1650 cm⁻¹ region corresponding to the thiazole ring vibrations.

  • C-S Stretching: Weaker absorptions in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): Expected at m/z = 234.

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 189. Cleavage of the C-S bond could also lead to characteristic fragments of the thiazole and acetate moieties.

Experimental Workflows and Protocols

To ensure scientific integrity, all characterization must follow validated protocols. The following outlines a comprehensive workflow for the analysis of a newly synthesized or procured batch of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.

characterization_workflow start Receive/Synthesize Sample hplc Purity Assessment (HPLC) start->hplc Initial Check nmr Structure Verification (¹H & ¹³C NMR) hplc->nmr If Purity >95% ms Molecular Weight Confirmation (LC-MS) nmr->ms ir Functional Group ID (FTIR) ms->ir decision Data Concordant with Structure? ir->decision pass Release for Use decision->pass Yes fail Re-purify or Re-synthesize decision->fail No

Caption: A typical quality control workflow for chemical intermediate validation.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A stability-indicating method can also be developed to track degradation products over time.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or DMSO to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all protons and carbon atoms.[10]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.

    • (Optional) Perform 2D NMR experiments like COSY or HSQC for more complex assignments.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding atoms in the predicted structure.

Synthesis and Reactivity

Understanding the synthetic origin of a compound provides insight into potential impurities and its inherent reactivity.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the S-alkylation of a 5-mercapto-2-aminothiazole intermediate with an ethyl haloacetate. A more common route, however, might involve the bromination of 2-aminothiazole followed by nucleophilic substitution.

synthesis_pathway r1 2-Amino-5-bromothiazole product Ethyl 2-((2-aminothiazol-5-yl)thio)acetate r1->product r2 Ethyl thioglycolate (HSCH₂COOEt) r2->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: A plausible synthetic route via nucleophilic aromatic substitution.

Chemical Reactivity Insights
  • N-Acylation: The primary amino group at the C2 position is a strong nucleophile and can readily undergo acylation, sulfonylation, or reaction with isocyanates, making it a versatile handle for further chemical elaboration.[11][12]

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides.

  • S-Oxidation: The thioether linkage is prone to oxidation, typically using reagents like hydrogen peroxide or m-CPBA, to form the corresponding sulfoxide and subsequently the sulfone. This can be a consideration for long-term stability and metabolic fate in biological systems.

Conclusion

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a valuable chemical intermediate with significant potential for the synthesis of complex bioactive molecules and functional materials. While direct, comprehensive physicochemical data remains sparse, a robust working profile can be established through expert analysis of its structure and comparison with well-documented analogs. This guide provides the foundational knowledge—from predicted spectroscopic signatures to validated analytical protocols—required for researchers to confidently incorporate this compound into their synthetic and developmental workflows. The presence of three distinct reactive handles (amine, ester, thioether) ensures its utility as a versatile building block for future discovery.

References

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 2-((2-aminothiazol-5-yl)thio)acetate, holding CAS Number 859522-19-3, is a pivotal heterocyclic building block rooted in the 2-aminothiazole scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. This guide provides an in-depth examination of its synthesis, characterization, and strategic application in drug discovery, tailored for researchers and professionals in pharmaceutical development. We will explore a validated synthetic route, detail its spectral signature for robust quality control, and contextualize its role as a key intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole motif is a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets. This versatility has established it as a fundamental component in numerous clinically significant drugs, including potent anticancer agents like Dasatinib.[1] The scaffold's value lies in its rigid structure and the strategic placement of nitrogen and sulfur atoms, which can engage in multiple, specific hydrogen-bonding interactions within enzyme active sites.

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate emerges as a highly functionalized derivative, designed for efficient downstream chemical modification. The ester moiety provides a handle for hydrolysis and subsequent amide coupling reactions, while the thioether linkage at the C5 position offers a stable yet versatile point for structural elaboration. Its primary application lies in serving as a key intermediate for constructing more complex molecules, particularly those targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][3]

Physicochemical Properties and Characterization

Ensuring the identity and purity of starting materials is a foundational principle of trustworthy and reproducible research. This section details the known properties of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate and the analytical data required for its unambiguous identification.

General Properties
PropertyValueSource
CAS Number 859522-19-3[4][5]
Molecular Formula C₇H₁₀N₂O₂S₂[4][5]
Molecular Weight 218.30 g/mol [5]
Appearance Predicted to be a solid-
Boiling Point 368.9 ± 22.0 °C (Predicted)[6]
Density 1.36 ± 0.1 g/cm³ (Predicted)[6]
pKa 3.87 ± 0.10 (Predicted)[6]

Note: Experimental data for properties like melting point and solubility are not widely available in public literature. The provided values are based on computational predictions.

Spectroscopic Signature for Quality Control

Spectroscopic analysis is essential for structural confirmation. The ¹H NMR spectrum provides a unique fingerprint for the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive ¹H NMR data for this compound has been reported, providing a clear method for structural verification.[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
7.6Singlet (s)2H-NH₂ The two protons on the primary amine are chemically equivalent and appear as a singlet. The downfield shift is typical for amine protons on an electron-deficient aromatic ring.
7.00Singlet (s)1HThiazole-H (C4-H)This single proton on the thiazole ring has no adjacent protons, resulting in a singlet.
4.08Quartet (q)2H-OCH₂ CH₃The methylene protons of the ethyl ester are split into a quartet by the three neighboring methyl protons (n+1 rule).
3.45Singlet (s)2H-SCH₂ CO-These methylene protons are adjacent to a sulfur atom and a carbonyl group, with no neighboring protons, resulting in a singlet.
1.17Triplet (t)3H-OCH₂CH₃ The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons.

Solvent: DMSO-d₆[6]

Expected Infrared (IR) Spectroscopy: While specific experimental data is not available, the expected characteristic IR absorption bands would include:

  • ~3300-3100 cm⁻¹: N-H stretching from the primary amine.

  • ~1735 cm⁻¹: C=O stretching from the ethyl ester, a strong, sharp peak.[1]

  • ~1600 cm⁻¹: C=N stretching within the thiazole ring.

  • ~1200 cm⁻¹: C-O stretching of the ester.

Synthesis and Purification

The synthesis of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is logically approached via nucleophilic substitution on a pre-functionalized thiazole ring. The most direct and documented method utilizes 2-amino-5-bromothiazole as the starting material.[6]

Retrosynthetic Analysis

The synthesis strategy hinges on forming the C5-S bond. The thioacetate moiety can be introduced as a nucleophile (ethyl thioglycolate) to displace a leaving group, such as a halide, at the C5 position of the 2-aminothiazole ring.

G target Ethyl 2-((2-aminothiazol-5-yl)thio)acetate (CAS 859522-19-3) disconnection C5-S Bond Formation (Nucleophilic Substitution) target->disconnection synthon1 2-Amino-5-thiazolyl Cation Synthon disconnection->synthon1 synthon2 Ethyl Thioglycolate Anion Synthon disconnection->synthon2 reagent1 2-Amino-5-bromothiazole (Electrophile) synthon1->reagent1 reagent2 Ethyl thioglycolate (Nucleophile) synthon2->reagent2

Caption: Retrosynthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a documented procedure and represents a reliable method for laboratory-scale synthesis.[6] The causality for each step is explained to ensure a self-validating and reproducible workflow.

Reaction: Nucleophilic substitution of 2-amino-5-bromothiazole hydrobromide with ethyl thioglycolate.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 2-Amino-5-bromothiazole HBr P1 Combine reactants in DMF B Ethyl thioglycolate C Potassium Carbonate (Base) D DMF (Solvent) P2 Heat at 50°C for 2 hours P1->P2 P3 Cool to RT, Filter P2->P3 W1 Aqueous Workup (Water/EtOAc extraction) P3->W1 W2 Brine Wash W1->W2 W3 Dry (Na₂SO₄), Concentrate W2->W3 Final Ethyl 2-((2-aminothiazol-5-yl)thio)acetate W3->Final

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 2-Amino-5-bromothiazole hydrobromide

  • Ethyl thioglycolate (HSCH₂COOEt)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-bromothiazole hydrobromide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

    • Causality: An inert atmosphere prevents potential oxidation side reactions. K₂CO₃ is a crucial base; it neutralizes the hydrobromide salt of the starting material and deprotonates the thiol of ethyl thioglycolate in situ to form the more potent thiolate nucleophile. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SₙAr-type reaction.

  • Addition of Nucleophile: Add ethyl thioglycolate (3.0 eq) to the stirred suspension.

    • Causality: A stoichiometric excess of the nucleophile is used to drive the reaction to completion and compensate for any potential side reactions or dimerization.

  • Reaction: Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Moderate heating increases the reaction rate without causing significant decomposition. Monitoring ensures the reaction is stopped upon completion, preventing the formation of impurities from prolonged heating.

  • Workup - Filtration: After completion, cool the mixture to room temperature. Filter the suspension to remove the insoluble inorganic salts (potassium bromide and excess potassium carbonate).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Add water and ethyl acetate to perform a liquid-liquid extraction. Separate the organic layer.

    • Causality: This step removes the high-boiling DMF solvent and other water-soluble impurities into the aqueous phase, transferring the desired product into the organic (EtOAc) phase.

  • Workup - Washing: Wash the organic layer sequentially with water and then with saturated brine.

    • Causality: The water wash removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer, preventing the product from "oiling out" and initiating the drying process.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary value of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors.[2][3] While direct citation in a specific drug synthesis is often found within proprietary patents, the structural motif strongly points toward its use in building molecules that target the ATP-binding site of kinases.

Strategic Role in Synthesis

The molecule is designed for a two-pronged synthetic strategy:

  • Amide Coupling: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled with a variety of amines to form an amide bond, a key interaction in many kinase inhibitors that often binds to the "hinge region" of the kinase.

  • Amine Functionalization: The 2-amino group can be functionalized, for example, by reaction with a substituted pyrimidine or other heterocyclic electrophile, to build out the core structure of the inhibitor.

The patent literature for kinase inhibitors is rich with examples utilizing the 2-aminothiazole scaffold for targeting enzymes like Aurora kinases, Src-family kinases, and Abl kinase.[1][2] The synthesis of Dasatinib, for instance, relies on a related 2-aminothiazole-5-carboxamide core, underscoring the industrial relevance of this structural class.[5]

G cluster_mods Key Transformations Start Ethyl 2-((2-aminothiazol-5-yl)thio)acetate Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Intermediate_Acid Carboxylic Acid Intermediate Hydrolysis->Intermediate_Acid Coupling Step 2: Amide Coupling (e.g., HATU, Amine, Base) Intermediate_Amide Amide Intermediate Coupling->Intermediate_Amide Functionalization Step 3: N-Arylation (e.g., Heteroaryl-Cl, Base) Final_API Complex Kinase Inhibitor (API) Functionalization->Final_API Intermediate_Acid->Coupling Intermediate_Amide->Functionalization

Caption: General synthetic utility in API construction.

Analytical Methodologies for Quality Control

A robust analytical method is required to assess the purity of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate and to monitor reaction progress. A standard High-Performance Liquid Chromatography (HPLC) method is recommended.

Proposed HPLC Method

This method is a general guideline and should be optimized for the specific equipment and purity requirements of the user.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar C18 stationary phase is well-suited for retaining this moderately polar organic molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is mass spectrometry compatible.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting the compound.
Gradient Start at 10% B, ramp to 95% B over 15 minutesA gradient elution ensures that the target compound elutes with a good peak shape and separates it from more polar starting materials and less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmThe thiazole ring contains a chromophore that will absorb UV light, allowing for sensitive detection.
Injection Volume 5-10 µLStandard volume to avoid column overloading.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility.

Safety, Handling, and Storage

As a research chemical, Ethyl 2-((2-aminothiazol-5-yl)thio)acetate should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[6]

  • Toxicity: Specific toxicological data for this compound is not available. It should be handled as a potentially hazardous substance. The presence of the aminothiazole and thioether moieties suggests that care should be taken to avoid ingestion and skin contact.

Conclusion

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a high-value, functionalized intermediate that provides an efficient entry point into the synthesis of complex 2-aminothiazole-based drug candidates. Its validated synthesis and clear spectroscopic signature allow for its reliable preparation and quality control. Its structural features are ideally suited for the construction of kinase inhibitors, making it a compound of significant interest to researchers in oncology and immunology. This guide provides the foundational technical knowledge required to confidently incorporate this building block into advanced drug discovery programs.

References

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-ylthio)acetate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a key derivative, Ethyl 2-(2-aminothiazol-5-ylthio)acetate , a versatile heterocyclic building block for the synthesis of novel compounds with significant therapeutic potential. This document provides a comprehensive overview of its synthesis, characterization, and reactivity, underpinned by field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a prominent feature in numerous marketed drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, allows for potent and selective interactions with various biological targets. The incorporation of a thioacetate side chain at the 5-position, as seen in this compound, introduces a flexible and reactive handle for further molecular elaboration, making it an invaluable tool for constructing diverse chemical libraries.

The strategic placement of the sulfur atom and the ester functionality opens avenues for a multitude of chemical transformations, enabling the synthesis of complex heterocyclic systems and molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide will delve into the practical aspects of utilizing this building block, providing a robust foundation for its application in synthetic and medicinal chemistry projects.

Synthesis of this compound

The synthesis of this compound can be logically approached through the strategic introduction of the thioacetate side chain onto a pre-functionalized 2-aminothiazole ring. A highly plausible and efficient method involves the nucleophilic substitution of a halogenated 2-aminothiazole with ethyl thioglycolate. This approach leverages the reactivity of the C5 position of the thiazole ring.

A key intermediate for this synthesis is 2-amino-5-bromothiazole. Its preparation is a well-established procedure involving the direct bromination of 2-aminothiazole.[2][4]

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: S-Alkylation 2-Aminothiazole 2-Aminothiazole Br2_AcOH Br₂ / Acetic Acid 2-Aminothiazole->Br2_AcOH 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Br2_AcOH->2-Amino-5-bromothiazole Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) 2-Amino-5-bromothiazole->Base Ethyl_Thioglycolate Ethyl Thioglycolate Ethyl_Thioglycolate->Base Product This compound Base->Product Reactivity cluster_amino Amino Group (Nu) cluster_ester Ester Group (E+) cluster_sulfur Sulfur Atom (Nu) Core This compound Acylation Acylation (RCOCl, (RCO)₂O) Core->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Core->Sulfonylation Condensation Condensation (Aldehydes, Ketones) Core->Condensation Hydrolysis Hydrolysis (LiOH, NaOH) Core->Hydrolysis Amidation Amidation (RNH₂) Core->Amidation Reduction Reduction (LiAlH₄, DIBAL-H) Core->Reduction Oxidation Oxidation (m-CPBA, H₂O₂) Core->Oxidation

References

Spectroscopic Characterization of Ethyl 2-(2-aminothiazol-5-ylthio)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-aminothiazol-5-ylthio)acetate (CAS No. 62557-32-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Where experimental data is not publicly available, this guide offers well-founded predictions based on the analysis of structurally related compounds and established spectroscopic principles.

Introduction

This compound is a multifaceted heterocyclic compound. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, valued for its diverse biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules, such as thiazoloquinazoline derivatives, which have been investigated as potent and selective kinase inhibitors.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed interpretation of the expected NMR, IR, and MS data, offering insights into the relationship between the molecular structure and its spectral output.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

The key structural components to be identified by spectroscopy are:

  • The 2-aminothiazole ring , a heteroaromatic system.

  • The thioether linkage at the C5 position.

  • The ethyl acetate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology for NMR Data Acquisition

A standard approach for acquiring NMR data for a compound like this compound would be:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons are highly recommended.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on known chemical shifts for the ethyl acetate group and data from the positional isomer, ethyl 2-amino-4-thiazoleacetate.[1][2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.0-7.5Singlet2H-NH₂The chemical shift of amine protons can vary significantly based on solvent and concentration. In DMSO-d₆, they often appear as a broad singlet in this region.
~6.8Singlet1HThiazole C4-HIn the isomer ethyl 2-amino-4-thiazoleacetate, this proton appears around 6.3 ppm.[2] The thioether linkage at C5 is expected to have a different electronic influence, likely shifting this proton slightly downfield.
~4.15Quartet2H-O-CH₂-CH₃This is a characteristic chemical shift and multiplicity for the methylene group of an ethyl ester, coupled to the methyl group (J ≈ 7.1 Hz).
~3.6Singlet2H-S-CH₂-CO-The methylene protons adjacent to the sulfur and the carbonyl group are expected to be deshielded and appear as a singlet.
~1.25Triplet3H-O-CH₂-CH₃This is the typical upfield signal for the methyl group of an ethyl ester, coupled to the adjacent methylene group (J ≈ 7.1 Hz).
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are based on data for ethyl 2-amino-4-thiazoleacetate and general values for thioethers and esters.[3]

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~170-C=OThe carbonyl carbon of the ester group is expected in this downfield region.
~168Thiazole C2The carbon bearing the amino group in a 2-aminothiazole ring is typically found at a very downfield position. In the 4-substituted isomer, it is around 168 ppm.[3]
~140-145Thiazole C4The chemical shift of this carbon will be influenced by the adjacent proton.
~115-120Thiazole C5The thioether substituent at this position will influence its chemical environment compared to a protonated carbon.
~61-O-CH₂-CH₃A standard chemical shift for the methylene carbon of an ethyl ester.
~35-S-CH₂-CO-The carbon atom situated between a sulfur and a carbonyl group.
~14-O-CH₂-CH₃The upfield methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Methodology for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

The predicted IR absorption bands are based on established correlation tables and data from various 2-aminothiazole derivatives.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Medium, BroadN-H stretchingPrimary Amine (-NH₂)
~1735StrongC=O stretchingEster Carbonyl
~1620Medium-StrongC=N stretchingThiazole ring
~1540MediumN-H bendingPrimary Amine (-NH₂)
~1450MediumC=C stretchingThiazole ring
~1240StrongC-O stretchingEster
~700-600Medium-WeakC-S stretchingThioether and Thiazole

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology for MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely be analyzed in positive ion mode to produce the protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented (e.g., through collision-induced dissociation), and the m/z of the resulting fragment ions are then analyzed.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 186.23 g/mol .[4][5]

  • Molecular Ion: In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 187.

  • Key Fragmentation Pathways: The fragmentation of thiazole derivatives often involves the cleavage of the bonds attached to the heterocyclic ring.

fragmentation parent [M+H]⁺ m/z 187 frag1 Loss of C₂H₅OH (Ethanol) m/z 141 parent->frag1 - C₂H₄O frag2 Loss of OC₂H₅ (Ethoxy radical) m/z 142 parent->frag2 - •OC₂H₅ frag4 [C₅H₄N₂S]⁺ m/z 124 parent->frag4 - S-CH₂COOEt frag3 [C₃H₃N₂S₂]⁺ m/z 131 frag2->frag3 - CO

Caption: Predicted key fragmentation pathways for [M+H]⁺ of this compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework, including the presence and connectivity of the ethyl group, the acetate methylene, and the thiazole ring proton.

  • IR spectroscopy will provide definitive evidence for the key functional groups: the primary amine (-NH₂), the ester carbonyl (C=O), and the C-S bonds.

  • Mass spectrometry will confirm the molecular weight of the compound and provide fragmentation data that is consistent with the proposed structure, particularly the loss of fragments related to the ethyl acetate side chain.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound.

References

Starting materials for Ethyl 2-(2-aminothiazol-5-ylthio)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Starting Materials for the Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a wide array of therapeutics, including antimicrobial agents, kinase inhibitors, and anti-inflammatory drugs.[3][4] this compound is a key intermediate, providing a versatile platform for further molecular elaboration. The strategic introduction of a thioacetate group at the C5 position of the 2-aminothiazole ring creates a valuable building block for synthesizing more complex molecules, particularly in the development of novel cephalosporin antibiotics and other pharmaceuticals.

This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the experimental methodologies. We will dissect the synthesis into its core strategic components, providing field-proven protocols and mechanistic insights for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Overview

A convergent synthesis strategy is the most logical approach for constructing this compound. The molecule can be disconnected at the thioether bond, revealing two primary synthons: a 2-aminothiazole ring functionalized with a leaving group at the 5-position, and an ethyl thioacetate nucleophile.

This retrosynthetic analysis identifies two key intermediates whose preparation is critical for the overall success of the synthesis: 2-Amino-5-bromothiazole and Ethyl 2-mercaptoacetate . The final step involves a nucleophilic aromatic substitution reaction to couple these two fragments.

G cluster_intermediates Key Intermediates cluster_starting_materials Core Starting Materials Target This compound Intermediate1 2-Amino-5-bromothiazole Target->Intermediate1 C-S Bond Formation Intermediate2 Ethyl 2-mercaptoacetate Target->Intermediate2 SM1 2-Aminothiazole Intermediate1->SM1 Bromination SM2 Bromine Intermediate1->SM2 SM3 Thioglycolic Acid Intermediate2->SM3 Esterification SM4 Ethanol Intermediate2->SM4

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of Key Intermediate 1: 2-Amino-5-bromothiazole

The preparation of this critical building block is a two-step process: first, the synthesis of the 2-aminothiazole core, followed by its selective bromination at the C5 position.

Step 1: Hantzsch Synthesis of 2-Aminothiazole

The most fundamental and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide, most commonly thiourea.[1] The mechanism proceeds via a nucleophilic attack by the sulfur of thiourea on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

While chloroacetaldehyde can be used directly, it is prone to polymerization.[6] A more stable and reliable precursor is its diethyl acetal, which generates the required α-haloaldehyde in situ under the acidic reaction conditions.[7]

G Thiourea Thiourea Product 2-Aminothiazole Hydrochloride Thiourea->Product Acetal Chloroacetaldehyde Diethyl Acetal Acetal->Product H2O H₂O / H⁺ H2O->Product

Caption: Workflow for Hantzsch synthesis of 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Aminothiazole [7]

  • Reaction Setup: To a suitable reaction vessel, add thiourea (1 mole equivalent), water, and ethanol.

  • Addition of Acetal: Heat the mixture to approximately 70-75°C with stirring. Slowly add chloroacetaldehyde diethyl acetal (1 mole equivalent) to the solution.

  • Reaction: Maintain the reaction temperature at 70-75°C for 4 hours. The product, 2-aminothiazole hydrochloride, will form in the solution.

  • Work-up: After cooling, the reaction mixture can be concentrated. The free base is liberated by neutralizing the solution with a concentrated base (e.g., NaOH) and can be extracted with an organic solvent like ether.[6]

  • Purification: The crude product is then purified by recrystallization from ethanol or by vacuum distillation.[6][7]

ReagentMolar RatioKey ParametersExpected Yield
Thiourea1.0Solvent: Water/Ethanol50-90%[6]
Chloroacetaldehyde Diethyl Acetal1.0Temperature: 70-75°C
Reaction Time: 4 hours
Step 2: Electrophilic Bromination of 2-Aminothiazole

The 2-aminothiazole ring is electron-rich due to the activating effect of the amino group, making the C5 position highly susceptible to electrophilic aromatic substitution. Direct bromination is a straightforward and efficient method to install a bromine atom, which serves as an excellent leaving group for the subsequent nucleophilic substitution step.[8][9]

G Aminothiazole 2-Aminothiazole Product 2-Amino-5-bromothiazole Aminothiazole->Product Bromine Bromine (Br₂) Bromine->Product Solvent Acetic Acid Solvent->Product

Caption: Reaction scheme for the bromination of 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole [8][9]

  • Dissolution: Dissolve 2-aminothiazole (1 mole equivalent) in glacial acetic acid in a flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.

  • Bromine Addition: Slowly add a solution of bromine (2 mole equivalents) in acetic acid dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 7 and 8.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-5-bromothiazole, which can often be used without further purification.[8]

ReagentMolar RatioKey ParametersExpected Yield
2-Aminothiazole1.0Solvent: Acetic Acid~75%[8]
Bromine (Br₂)2.0Temperature: 0°C to RT
Reaction Time: 2 hours

Part 3: Synthesis of Key Reagent 2: Ethyl 2-mercaptoacetate

Ethyl 2-mercaptoacetate, also known as ethyl thioglycolate, is the sulfur nucleophile required for the final coupling step. It is a commercially available reagent but can also be readily prepared in the lab via the Fischer esterification of thioglycolic acid with ethanol, typically using a strong acid catalyst like sulfuric acid.[10]

G TGA Thioglycolic Acid Product Ethyl 2-mercaptoacetate TGA->Product EtOH Ethanol EtOH->Product Catalyst H₂SO₄ (cat.) Catalyst->Product

Caption: Esterification of thioglycolic acid to form ethyl 2-mercaptoacetate.

Experimental Protocol: Synthesis of Ethyl 2-mercaptoacetate [10]

  • Reaction Setup: Combine thioglycolic acid (1 mole equivalent), ethanol (in excess), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.

  • Reflux: Heat the mixture under reflux for 24 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Work-up: After cooling, the ester layer is separated. It is then washed multiple times with saturated brine to remove the acid catalyst and unreacted ethanol.

  • Purification: The crude product is dried over an appropriate drying agent and purified by vacuum distillation to yield pure ethyl 2-mercaptoacetate.[11]

ReagentMolar RatioKey Parameters
Thioglycolic Acid1.0Catalyst: H₂SO₄
EthanolExcessCondition: Reflux
Reaction Time: 24 hours

Part 4: Final Convergent Synthesis: Nucleophilic Aromatic Substitution

The final step in the synthesis is the formation of the thioether bond. This is achieved by reacting 2-amino-5-bromothiazole with ethyl 2-mercaptoacetate in the presence of a base. The base deprotonates the thiol group of the mercaptoacetate, forming a highly nucleophilic thiolate anion. This anion then displaces the bromide on the electron-deficient C5 position of the thiazole ring to yield the final product.

Experimental Protocol: Synthesis of this compound Note: A specific protocol for this exact reaction is adapted from general procedures for SNAr on halo-thiazoles.

  • Thiolate Formation: In an inert atmosphere, dissolve ethyl 2-mercaptoacetate (1.1 mole equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile. Cool the solution to 0°C and add a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 mole equivalents) portion-wise. Stir for 30 minutes to ensure complete formation of the thiolate.

  • Addition of Halothiazole: Add a solution of 2-amino-5-bromothiazole (1.0 mole equivalent) in the same solvent to the thiolate solution dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Quenching and Extraction: Carefully quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

ReagentMolar RatioKey Parameters
2-Amino-5-bromothiazole1.0Solvent: DMF or Acetonitrile
Ethyl 2-mercaptoacetate1.1Base: NaH or K₂CO₃
Base1.2Temperature: 0°C to RT/Heat
Reaction Time: 12-24 hours

Conclusion

The synthesis of this compound is most efficiently achieved through a convergent strategy hinging on two key starting materials: 2-amino-5-bromothiazole and ethyl 2-mercaptoacetate. The preparation of the former relies on the robust Hantzsch thiazole synthesis followed by a selective electrophilic bromination. The latter is accessible through standard esterification. The final assembly via nucleophilic aromatic substitution provides a reliable method to construct the target molecule, a valuable intermediate for the synthesis of advanced pharmaceutical compounds. Careful control of reaction conditions, particularly during the bromination and final coupling steps, is paramount to achieving high yields and purity.

References

The Chemical Reactivity of the Aminothiazole Ring in Acetate Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide provides an in-depth exploration of the chemical reactivity of the 2-aminothiazole ring system, with a specific focus on its acetate derivatives. Moving beyond a simple catalog of reactions, we will dissect the electronic underpinnings of the ring's behavior, explain the causal logic behind synthetic strategies, and provide field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic versatility of this critical scaffold.

Core Concepts: Electronic Structure and Tautomerism

To master the reactivity of the 2-aminothiazole core, one must first appreciate its electronic architecture. The ring is an electron-rich π-excessive system. The presence of two heteroatoms (nitrogen and sulfur) and an exocyclic amino group significantly influences the electron density distribution.

A crucial aspect is the existence of tautomeric forms: the amino form and the imino form. Spectroscopic and theoretical studies confirm that the amino tautomer is overwhelmingly predominant.[4] However, the potential for the imino form to participate in certain reactions should not be disregarded.

The introduction of an acetate group, typically as an N-acetyl substituent on the exocyclic amine, profoundly alters this electronic landscape. The acetyl group is electron-withdrawing via resonance, which has two major consequences:

  • Reduced Nucleophilicity: The lone pair on the exocyclic nitrogen is delocalized into the acetyl carbonyl, significantly decreasing its nucleophilicity and basicity.

  • Ring Deactivation: This withdrawal of electron density deactivates the thiazole ring itself, making it less susceptible to electrophilic attack compared to the unsubstituted 2-aminothiazole.

Reactivity Hotspots

Based on this electronic structure, we can identify three primary centers for chemical transformation. The interplay between these sites forms the basis of aminothiazole chemistry.

G cluster_sandmeyer Sandmeyer & Related Reactions start 2-Aminothiazole diazonium Thiazole-2-diazonium Salt (Unstable Intermediate) start->diazonium NaNO2, HCl 0-5 °C cucl CuCl / HCl cubr CuBr / HBr cucn CuCN / KCN h2o H2O, Δ chloro 2-Chlorothiazole cucl->chloro bromo 2-Bromothiazole cubr->bromo cyano 2-Cyanothiazole cucn->cyano hydroxy 2-Hydroxythiazole h2o->hydroxy G start 2-Aminothiazole Derivative intermediate N-Alkylated Intermediate (via N-3 attack) start->intermediate S_N2 Reaction reagent + α-Haloketone (e.g., R-CO-CH2Br) product Imidazo[2,1-b]thiazole (Fused System) intermediate->product Intramolecular Condensation/Dehydration

References

The Emerging Therapeutic Potential of Aminothiazole Acetates and Thioacetates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural component in a variety of clinically approved drugs, highlighting its therapeutic potential.[3][4] Its versatility allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This technical guide will delve into the synthesis, biological evaluation, and mechanistic insights of aminothiazole derivatives, with a particular focus on acetate and thioacetate analogs, providing a comprehensive resource for researchers and drug development professionals.

Core Synthesis Strategies: Building the Aminothiazole Backbone

The foundational step in exploring the biological activities of these compounds is their chemical synthesis. The Hantzsch thiazole synthesis remains a cornerstone for creating the 2-aminothiazole core.[5][7] This method typically involves the condensation reaction between an α-haloketone and a thiourea derivative.[7][8]

AlphaHaloKetone α-Haloketone Cyclocondensation Cyclocondensation AlphaHaloKetone->Cyclocondensation Thiourea Thiourea Derivative Thiourea->Cyclocondensation AminothiazoleCore 2-Aminothiazole Core Cyclocondensation->AminothiazoleCore

Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

Further modifications, such as the introduction of thioacetate or acetate moieties, can be achieved through various synthetic routes. For instance, N-acylation of the 2-amino group with chloroacetyl chloride can yield a reactive intermediate, which can then be further functionalized.[9]

Experimental Protocol: Synthesis of a 2-(Chloroacetamido)thiazole Intermediate

  • Dissolution: Dissolve the starting 2-aminothiazole derivative in a suitable aprotic solvent, such as dioxane or THF, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(chloroacetamido)thiazole intermediate.

This intermediate serves as a versatile precursor for the synthesis of various thioacetate and acetate derivatives by nucleophilic substitution of the chlorine atom.

Antimicrobial Activities: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminothiazole derivatives have demonstrated promising antibacterial and antifungal activities.[10][11] The introduction of different substituents on the thiazole ring allows for the fine-tuning of their antimicrobial spectrum and potency.[12]

Mechanism of Action: While the exact mechanisms can vary, some aminothiazole derivatives are thought to interfere with essential cellular processes in microorganisms. For instance, they may inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[12] Others may act by inhibiting specific enzymes crucial for microbial survival.

Data Presentation: Antimicrobial Activity of Aminothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 3 Staphylococcus aureus2-32[12]
Compound 9 Staphylococcus epidermidis2-32[12]
SMB-1 Escherichia coliComparable to Ampicillin[9]
SMB-6 Candida albicansGood activity[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Potential: Targeting Malignant Cells

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the kinase inhibitor Dasatinib.[6] This highlights the significant potential of this class of compounds in oncology.[13] Aminothiazole thioacetates and their analogs have been investigated for their cytotoxic effects against various cancer cell lines.[3][14]

Mechanism of Action: The anticancer activity of aminothiazole derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[13] Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3] For example, certain compounds have been found to cause cell cycle arrest at the G2/M phase.[3]

Aminothiazole Aminothiazole Derivative Kinase Protein Kinase (e.g., VEGFR-2) Aminothiazole->Kinase Inhibits Apoptosis Apoptosis Aminothiazole->Apoptosis Induces CellCycle Cell Cycle Progression Kinase->CellCycle Promotes Inhibition Inhibition CellCycle->Inhibition Induction Induction Apoptosis->Induction

Figure 2: Simplified Mechanism of Anticancer Action.

Data Presentation: Cytotoxic Activity of Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9 Leukemia3.51[6]
Compound 9 Prostate Cancer5.15[6]
Compound 4b Leukemia (HL-60)1.3[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and developing novel anti-inflammatory agents is a key area of research.[15] Aminothiazole derivatives, including 2-amino-thiazoleacetic acid derivatives, have demonstrated significant anti-inflammatory activity in preclinical models.[10]

Mechanism of Action: The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators.[5] Some derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize laboratory rats to the experimental conditions for a few days.

  • Compound Administration: Administer the test compounds or a vehicle control to the rats, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Future Perspectives and Conclusion

Aminothiazole acetates and thioacetates, along with related N-acyl derivatives, represent a promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for the creation of large libraries of compounds for screening and optimization. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds to improve their potency and pharmacokinetic profiles, and conducting in vivo studies to validate their therapeutic potential. This in-depth guide provides a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents based on the versatile 2-aminothiazole scaffold.

References

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-ylthio)acetate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is a heterocyclic compound featuring a core 2-aminothiazole ring, a structure of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a recognized "privileged scaffold," appearing in a wide array of biologically active molecules, including approved drugs.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, a key building block for the development of novel therapeutics.

Core Molecular Attributes

A precise understanding of the molecular formula and weight is the foundation of all chemical synthesis and analysis.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S₂[3]
Molecular Weight 218.3 g/mol [3]
CAS Number 859522-19-3[3]

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached as a two-stage process. This strategy is rooted in established principles of heterocyclic and thioether chemistry, ensuring a high degree of confidence in its practical application.

Stage 1: Formation of the 2-Amino-5-mercaptothiazole Intermediate

The initial and crucial step is the construction of the 2-aminothiazole ring bearing a thiol group at the 5-position. While direct synthesis of 2-amino-5-mercaptothiazole is not as commonly documented as other substituted thiazoles, its formation can be inferred from established heterocyclic synthesis principles. One plausible route involves the reaction of a suitable precursor with a source of sulfur and nitrogen, a variation of the renowned Hantzsch thiazole synthesis.[4]

Stage 2: S-Alkylation to Yield the Final Product

With the 2-amino-5-mercaptothiazole intermediate in hand, the subsequent step is a classic nucleophilic substitution reaction (Sₙ2) to introduce the ethyl acetate moiety. The thiol group of the thiazole is a potent nucleophile and will readily react with an appropriate electrophile.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a robust and logical pathway for the synthesis of this compound. This is a representative procedure based on the well-established reactivity of related compounds.

  • Preparation of 2-amino-5-mercaptothiazole:

    • While a specific, cited one-step synthesis is elusive in readily available literature, this intermediate is the logical precursor. Its synthesis would likely involve a variation of known methods for producing aminomercaptothiadiazoles, which are then converted to the thiazole.[5][6]

  • S-Alkylation Reaction:

    • In a suitable reaction vessel, dissolve 2-amino-5-mercaptothiazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

    • To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. The use of ethyl chloroacetate is strategic due to the good leaving group nature of the chloride ion, facilitating the Sₙ2 reaction.[4]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

    • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography on silica gel.

Causality in Experimental Design:

  • Solvent Choice: DMF is an excellent solvent for this type of reaction as it is polar and aprotic, effectively solvating the ions involved without interfering with the nucleophilic attack.

  • Base Selection: Triethylamine is a common and effective base for deprotonating thiols without introducing competing nucleophiles into the reaction mixture.

  • Reagent Stoichiometry: A slight excess of the base and alkylating agent is often used to ensure the complete consumption of the starting thiol.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: S-Alkylation Precursor Thiourea/Related Precursors Intermediate 2-Amino-5-mercaptothiazole Precursor->Intermediate Hantzsch-type Cyclization Final_Product This compound Intermediate->Final_Product SN2 Reaction (Base, Solvent) Alkylating_Agent Ethyl Chloroacetate Alkylating_Agent->Final_Product

Caption: Versatility of the title compound in generating new drug candidates.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of standard analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the thiazole ring proton and the amino protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (218.3 g/mol ).
HPLC A single major peak under appropriate reversed-phase conditions, confirming the purity of the compound. A typical mobile phase could consist of a gradient of acetonitrile and water with an acid modifier like formic acid.
FT-IR Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=N stretching of the thiazole ring.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds suggest the following:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. *[7] Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. *[7] Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. *[8] First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, based on fundamental and reliable organic chemistry principles, provides access to a scaffold that is central to the development of new therapeutic agents. A thorough understanding of its molecular attributes, reactivity, and proper handling is essential for its effective use in research and drug development. The insights provided in this guide are intended to support scientists in leveraging the potential of this important chemical intermediate.

References

Methodological & Application

The Versatile Building Block: Ethyl 2-(2-aminothiazol-5-ylthio)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This versatile heterocycle is a cornerstone in the synthesis of numerous therapeutic agents, demonstrating a remarkable range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3] Within this important class of molecules, Ethyl 2-(2-aminothiazol-5-ylthio)acetate emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel drug candidates. Its unique arrangement of a reactive amino group, a flexible thioether linkage, and an ester moiety provides medicinal chemists with a powerful tool for molecular diversification and the optimization of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in a medicinal chemistry research setting. We will delve into its synthesis, explore its reactivity, and present protocols for its derivatization into compounds with therapeutic potential, all while grounding our discussion in the principles of scientific integrity and field-proven insights.

Unveiling the Potential: Chemical Properties and Strategic Importance

This compound (CAS 859522-19-3) is a solid compound with the molecular formula C₇H₁₀N₂O₂S₂ and a molecular weight of 218.30 g/mol .[4][5] Its structure, featuring a primary amino group on the thiazole ring, a thioether at the 5-position, and an ethyl ester, offers multiple points for chemical modification. This trifunctional nature allows for a modular approach to drug design, where each component can be independently altered to fine-tune the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of the resulting molecules.

The thioether linkage, in particular, provides a flexible spacer that can orient appended functionalities for optimal interaction with biological targets. This is a key feature in the design of inhibitors that target the active sites of enzymes, such as kinases, where precise positioning of pharmacophores is critical for potency and selectivity.[6][7][8]

Synthesis of this compound: A Plausible and Efficient Protocol

The following protocol is a well-reasoned synthetic route based on the known reactivity of these classes of compounds.[9]

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-5-bromothiazole hydrobromide

  • Ethyl thioglycolate

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-bromothiazole hydrobromide (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (2.2 equivalents) dropwise at room temperature. The addition of the base is crucial to both neutralize the hydrobromide salt and to deprotonate the thiol of ethyl thioglycolate, generating the nucleophilic thiolate.

  • Nucleophile Addition: Following the base, add ethyl thioglycolate (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. This removes any unreacted acidic species and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Based on similar reactions, a yield of 70-85% is anticipated.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of a diverse array of bioactive molecules. The primary amino group can be readily acylated, alkylated, or used in condensation reactions to introduce various substituents, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Application Example: Synthesis of Novel Kinase Inhibitors

The 2-aminothiazole scaffold is a well-established core for the development of potent kinase inhibitors.[6][8] The following protocol outlines a general approach for the synthesis of a library of potential kinase inhibitors starting from this compound. This workflow is designed to explore the structure-activity relationship (SAR) by systematically modifying the substituents on the 2-amino group and the ester functionality.

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: A two-part synthetic workflow for generating a library of potential kinase inhibitors.

Protocol 2: Synthesis of a 2,5-Disubstituted Aminothiazole Library

Part 1: Acylation of the 2-Amino Group

  • Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reagents: Add the desired carboxylic acid (R¹-COOH, 1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the N-acylated intermediate.

Part 2: Ester Hydrolysis and Amide Bond Formation

  • Hydrolysis: Dissolve the N-acylated intermediate from Part 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Acidify the reaction mixture to pH 3-4 with 1M HCl and extract the carboxylic acid product with ethyl acetate.

  • Amide Coupling: Dissolve the resulting carboxylic acid in DMF and add the desired amine (R²-NH₂, 1.1 equivalents), a coupling agent like EDCI (1.2 equivalents), and an additive such as HOBt (1.2 equivalents).

  • Reaction and Purification: Stir the mixture at room temperature for 12-24 hours. Work-up as described in Part 1 and purify by column chromatography or preparative HPLC to yield the final target compounds.

This modular approach allows for the rapid generation of a diverse library of compounds for biological screening.

Data Presentation: A Framework for SAR Analysis

To facilitate the analysis of structure-activity relationships, it is essential to present the synthetic and biological data in a clear and organized manner.

Table 1: Synthetic Results for a Hypothetical Kinase Inhibitor Library

Compound IDR¹ SubstituentR² SubstituentYield (Part 1, %)Yield (Part 2, %)Purity (%)
LIB-001 4-Fluorophenyl3-Methoxyphenyl8578>98
LIB-002 2-ThienylCyclopropyl8275>99
LIB-003 Pyridin-3-ylN-methylpiperazinyl7972>98
LIB-004 3-ChlorophenylMorpholinyl8880>97

Table 2: Biological Activity Data for the Hypothetical Library

Compound IDKinase TargetIC₅₀ (nM)Cell-based Assay (EC₅₀, µM)
LIB-001 Kinase X500.5
LIB-002 Kinase X1201.2
LIB-003 Kinase X250.2
LIB-004 Kinase X800.9

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of novel and diverse compound libraries. The protocols and workflows presented herein offer a solid foundation for researchers to explore the full potential of this scaffold in the quest for new therapeutic agents. Future work should focus on expanding the range of derivatization reactions and applying these methodologies to the synthesis of inhibitors for a wider array of biological targets. The continued exploration of the chemical space around the 2-aminothiazole core, facilitated by key intermediates like this compound, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

Application Note: Ethyl 2-(2-aminothiazol-5-ylthio)acetate as a Versatile Scaffold for Novel Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, necessitating the urgent discovery of new and potent therapeutic agents.[1][2] In the field of medicinal chemistry, nitrogen- and sulfur-containing heterocyclic compounds are invaluable structural motifs for drug development.[3] Among these, the thiazole ring is considered a "privileged scaffold" due to its presence in a wide array of biologically active molecules, including several FDA-approved drugs.[1][3][4] The 2-aminothiazole moiety, in particular, is a cornerstone for designing agents with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6][7]

This application note focuses on Ethyl 2-(2-aminothiazol-5-ylthio)acetate (CAS No. 859522-19-3), a molecule that serves as an exemplary starting point for the rational design of novel antimicrobial agents.[8] Its structure uniquely combines three key features for medicinal chemistry exploration:

  • A 2-aminothiazole core , which is known to form critical interactions with biological targets.[5]

  • A flexible thioether linkage at the 5-position, offering a site for metabolic modulation and additional vector exploration.

  • An ethyl acetate group , which acts as a versatile chemical handle for creating derivative libraries through straightforward synthetic modifications.

This guide provides an in-depth overview of the rationale behind using this scaffold, proposed synthetic strategies, detailed protocols for antimicrobial evaluation, and insights into establishing structure-activity relationships (SAR).

Scaffold Properties and Proposed Synthesis

The utility of this compound begins with its synthesis and physicochemical properties. While numerous methods exist for creating substituted thiazoles, a common and effective approach is the Hantzsch thiazole synthesis.[6] A plausible synthetic route to the target scaffold is outlined below.

Physicochemical Properties:

PropertyValue
IUPAC Name ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
CAS Number 859522-19-3[8]
Molecular Formula C₇H₁₀N₂O₂S₂
Molecular Weight 234.30 g/mol
Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed route based on established chemical principles for the synthesis of related 2-aminothiazole derivatives.[9][10][11]

Causality: The Hantzsch synthesis provides a reliable method for constructing the core 2-aminothiazole ring from readily available starting materials. The subsequent nucleophilic substitution allows for the specific introduction of the thioacetate side chain at the 5-position, a key site for biological activity modulation.

Step 1: Synthesis of 2-amino-5-bromothiazole

  • To a solution of thiourea (1 eq.) in ethanol, add an equimolar amount of 1,2-dibromoacetaldehyde.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 2-amino-5-bromothiazole, is filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-5-bromothiazole (1 eq.) and ethyl 2-mercaptoacetate (1.1 eq.) in a polar aprotic solvent such as DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (2 eq.), to the mixture.

  • Stir the reaction at 60-70°C for 6-8 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization from ethanol or column chromatography to yield the final compound.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nucleophilic Substitution Thiourea Thiourea Reaction1 + Thiourea->Reaction1 Ethanol, Reflux 1,2-dibromoacetaldehyde 1,2-dibromoacetaldehyde 1,2-dibromoacetaldehyde->Reaction1 2-amino-5-bromothiazole 2-amino-5-bromothiazole Reaction2 + 2-amino-5-bromothiazole->Reaction2 DMF, K2CO3 Reaction1->2-amino-5-bromothiazole ethyl_2_mercaptoacetate Ethyl 2-mercaptoacetate ethyl_2_mercaptoacetate->Reaction2 target_compound This compound Reaction2->target_compound

Proposed two-step synthesis workflow.

Rationale for Antimicrobial Design: The Thiazole Pharmacophore

The thiazole nucleus is a versatile pharmacophore whose derivatives have been shown to inhibit microbial growth through multiple mechanisms of action. This multi-targeting potential makes it a valuable scaffold for overcoming resistance to single-target antibiotics.[1][12]

Potential Mechanisms of Action:

  • Cell Membrane Disruption: The amphiphilic character of some thiazole derivatives allows them to intercalate into and disrupt the bacterial cell membrane, causing leakage of cytoplasmic contents and cell death.[12]

  • Enzyme Inhibition: Thiazoles are known to inhibit essential bacterial enzymes, including:

    • DNA Gyrase/Topoisomerase IV: By binding to these enzymes, they prevent DNA replication and repair, a mechanism shared with quinolone antibiotics.[2][13]

    • Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the synthesis of tetrahydrofolate, a cofactor essential for producing nucleotides and amino acids.[13][14]

    • Cell Division Proteins (FtsZ): Some derivatives can interfere with the polymerization of the FtsZ protein, which is critical for forming the Z-ring and initiating bacterial cell division, leading to filamentation and cell death.[15]

    • Other Enzymes: Other putative targets include UDP-N-acetylmuramate/L-alanine ligase (MurB), involved in peptidoglycan synthesis, and 14α-lanosterol demethylase in fungi.[16][17]

G cluster_targets Potential Microbial Targets cluster_effects Biological Effect Thiazole Thiazole Scaffold Membrane Cell Membrane Thiazole->Membrane DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase FtsZ FtsZ Protein Thiazole->FtsZ DHFR DHFR Thiazole->DHFR Leakage Membrane Disruption & Cytoplasm Leakage Membrane->Leakage Replication Inhibition of DNA Replication DNA_Gyrase->Replication Division Inhibition of Cell Division FtsZ->Division Metabolism Inhibition of Folate Synthesis DHFR->Metabolism

Potential mechanisms of antimicrobial action.

Application in Drug Design: A Scaffold for Derivatization

This compound is an ideal starting point for creating a chemical library to probe the structure-activity relationship (SAR). Its three main functional regions can be systematically modified.

  • Strategy A: Modification of the 2-Amino Group: This group is a key hydrogen bond donor and acceptor. Its reactivity allows for acylation or the formation of Schiff bases with various aldehydes, introducing new aryl or heteroaryl rings that can explore different pockets within an enzyme's active site.[5][18]

  • Strategy B: Modification of the Thioether Linkage: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This dramatically alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which can influence cell permeability and target binding.

  • Strategy C: Modification of the Ethyl Acetate Group: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate an amide library, introducing new substituents to probe for additional binding interactions.[9]

G Scaffold ModA Strategy A: Modification of 2-Amino Group ModA->Scaffold ModB Strategy B: Oxidation of Thioether ModB->Scaffold ModC Strategy C: Modification of Ester Group ModC->Scaffold

Key derivatization points on the scaffold.

Protocols for Antimicrobial Evaluation

To assess the efficacy of newly synthesized derivatives, standardized antimicrobial susceptibility testing is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[19][20][21]

Protocol 2: Broth Microdilution Assay for MIC Determination

Trustworthiness: This protocol incorporates critical controls to ensure the validity of the results. The sterility control checks for media contamination, the growth control confirms the viability of the inoculum, and a reference antibiotic validates the assay's sensitivity.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[21][22]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds dissolved in DMSO (stock solution, e.g., 10 mg/mL)

  • 0.5 McFarland turbidity standard

  • Reference antibiotic (e.g., Ampicillin, Ciprofloxacin)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21] c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Preparation: a. Add 50 µL of CAMHB to wells 2 through 12 in each row of the 96-well plate. b. Prepare a starting solution of the test compound by diluting the stock in CAMHB to 4x the highest desired final concentration. c. Add 100 µL of this starting compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.[21] e. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (from step 1c) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate with a lid or adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

  • Reading Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[19]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Causality: While MIC indicates growth inhibition (bacteriostatic), MBC determines the concentration required to kill the bacteria (bactericidal). This is a critical distinction for drug development.

  • Following MIC determination, take a 10 µL aliquot from each clear well (at and above the MIC).

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).[23]

Data Presentation and SAR Insights

Systematic modification of the scaffold allows for the development of a structure-activity relationship. By comparing the MIC values of related analogues, researchers can deduce which chemical features are critical for antimicrobial activity.

Table 1: Illustrative MIC Data for a Hypothetical Derivative Library

(Note: The following data are hypothetical, designed to illustrate SAR principles based on findings for similar thiazole derivatives in the literature.)[13][14][16][24]

Compound IDModification DescriptionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SC-01 Parent Scaffold (this compound)128>256
A-01 Strategy A: 2-N-(4-bromobenzylidene)32128
A-02 Strategy A: 2-N-(4-nitrobenzylidene)1664
B-01 Strategy B: Sulfoxide of SC-0164128
C-01 Strategy C: Carboxylic acid of SC-01128>256
C-02 Strategy C: N-propyl amide of C-0164256

SAR Analysis & Field-Proven Insights:

  • Baseline Activity: The parent scaffold (SC-01) exhibits weak or no activity, which is common for an initial hit. Its value lies in its potential for optimization.

  • Impact of 2-Amino Substitution (Strategy A): Introducing an aromatic ring via a Schiff base (A-01, A-02) significantly improves activity. The presence of an electron-withdrawing group on the phenyl ring appears beneficial, with the nitro group (A-02) being more potent than the bromo group (A-01). This suggests that specific electronic and steric interactions in this region are critical for target engagement, a finding consistent with published studies on thiazole derivatives.[12][13]

  • Impact of Thioether Oxidation (Strategy B): Converting the thioether to a more polar sulfoxide (B-01) moderately improves activity. This may enhance solubility or introduce a new hydrogen bond acceptor group that can interact with the biological target.

  • Impact of Ester Modification (Strategy C): Hydrolyzing the ester to a carboxylic acid (C-01) does not improve activity, possibly due to unfavorable charge at physiological pH. However, converting this acid to a neutral amide (C-02) recovers some activity, demonstrating the importance of this vector for further exploration.

Conclusion

This compound is a highly promising and synthetically accessible scaffold for the design and development of novel antimicrobial agents. The inherent biological relevance of the 2-aminothiazole core, combined with strategically placed functional groups for derivatization, provides a robust platform for medicinal chemistry campaigns. By employing systematic modifications and standardized evaluation protocols as detailed in this guide, researchers can effectively probe the structure-activity landscape to identify potent drug candidates capable of addressing the growing challenge of antimicrobial resistance.

References

Application Note & Protocol: Strategic N-Acylation of Ethyl 2-(2-aminothiazol-5-ylthio)acetate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] N-acylation of the 2-amino group is a pivotal synthetic strategy used to modulate the physicochemical properties, receptor-binding affinity, and pharmacokinetic profiles of these molecules.[4][5] This document provides a comprehensive, field-proven protocol for the N-acylation of Ethyl 2-(2-aminothiazol-5-ylthio)acetate, a versatile building block for creating diverse chemical libraries. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss critical parameters for ensuring a successful and reproducible synthesis.

Scientific Rationale and Mechanistic Overview

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The exocyclic 2-amino group of the thiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[6][7]

Causality Behind Experimental Choices:

  • Acylating Agents: Acyl chlorides are frequently employed due to their high reactivity, which ensures efficient acylation.[8] Acid anhydrides are a suitable, less aggressive alternative. The choice of the "R" group on the acylating agent is the primary point of diversification for generating a chemical library.

  • Solvent: Anhydrous aprotic solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), are critical.[9] These solvents prevent the hydrolysis of the highly reactive acylating agent, which would otherwise lead to the formation of a carboxylic acid byproduct and reduce the overall yield.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.[9][10] Its primary role is to scavenge the hydrochloric acid (HCl) generated when using an acyl chloride. This neutralization prevents the protonation of the 2-aminothiazole's amino group, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.

  • Temperature: The reaction is typically initiated at 0 °C. The dropwise addition of the acylating agent at this reduced temperature helps to control the initial exothermic reaction, minimizing the formation of potential side products.[9] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Generalized Reaction Mechanism

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thiazole This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Thiazole->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) (Electrophile) AcylChloride->Tetrahedral Product N-Acylated Product Tetrahedral->Product Collapse & Chloride Elimination HCl HCl (neutralized by base) Tetrahedral->HCl

Caption: Generalized mechanism for the N-acylation of 2-aminothiazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride. The quantities can be scaled as needed.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumePurpose
This compound246.331.02.0492.7 mgStarting Material
Acyl Chloride (Generic)Varies1.1 - 1.22.2 - 2.4VariesAcylating Agent[8]
Triethylamine (TEA)101.191.53.0418 µL (d=0.726)HCl Scavenger/Base[10]
Dichloromethane (DCM), Anhydrous84.93--20 mLSolvent[9]
Saturated aq. NaHCO₃---~30 mLAqueous Wash
Brine---~15 mLAqueous Wash
Anhydrous Na₂SO₄ or MgSO₄---~2 gDrying Agent
Silica Gel (230-400 mesh)---As neededChromatography
TLC Eluent (e.g., 30% EtOAc/Hexane)---As neededReaction Monitoring
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM, 10 mL) and stir until the starting material is fully dissolved.

    • Add triethylamine (1.5 eq) to the solution.

    • Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition:

    • In a separate dry vial, dissolve the acyl chloride (1.1 eq) in anhydrous DCM (5 mL).

    • Add the acyl chloride solution dropwise to the stirred, cooled solution of the aminothiazole over 10-15 minutes using a syringe or dropping funnel. A precipitate (triethylamine hydrochloride) may form upon addition.[10]

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The reaction is complete upon the consumption of the starting aminothiazole.

  • Work-up and Extraction:

    • Once the reaction is complete, quench it by adding deionized water (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any excess acid, followed by brine (1 x 15 mL).[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[9]

    • Characterize the final compound using standard analytical techniques, such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Workflow Visualization and Validation

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Base, Solvent at 0°C) Addition 2. Acylating Agent Addition (Dropwise) Setup->Addition Stir 3. Reaction at RT (2-12 hours) Addition->Stir TLC 4. Monitoring by TLC Stir->TLC Workup 5. Aqueous Work-up (Wash & Extract) TLC->Workup Reaction Complete Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step workflow for the N-acylation protocol.

Protocol Validation and Troubleshooting

A robust protocol must be a self-validating system. TLC is the primary tool for in-process validation.

  • TLC Analysis:

    • Spotting: Co-spot the reaction mixture with the starting material.

    • Validation: A successful reaction is indicated by the complete disappearance of the starting material spot (typically more polar) and the appearance of a new, less polar product spot with a higher Rf value.

  • Common Issues & Solutions:

    • Issue: Low or no product formation; starting material remains.

      • Cause: Inactive or hydrolyzed acylating agent.

      • Solution: Use a freshly opened bottle of the acylating agent or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under a strictly anhydrous, inert atmosphere.

    • Issue: Multiple product spots on TLC.

      • Cause: Potential side reactions or degradation. The ester or thioether linkages might be sensitive to prolonged reaction times or trace impurities.

      • Solution: Ensure the reaction is not run for an excessive duration. Use purified starting materials and high-purity solvents.

    • Issue: Product is difficult to separate from impurities.

      • Cause: Similar polarity of product and byproducts.

      • Solution: Optimize the column chromatography eluent system. A shallow gradient or isocratic elution might be necessary for challenging separations.

Safety Precautions

  • Acylating Agents: Acyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.

  • Bases: Triethylamine has a strong, unpleasant odor and is flammable. Handle with care in a fume hood.

  • Quenching: The work-up procedure should be performed carefully, as quenching the reaction may be exothermic.

Conclusion

This application note provides a reliable and adaptable protocol for the N-acylation of this compound. By explaining the rationale behind each step and offering clear validation and troubleshooting guidance, this document equips researchers, scientists, and drug development professionals with the necessary tools to synthesize novel N-acylated 2-aminothiazole derivatives efficiently and reproducibly, facilitating the exploration of new chemical space in the quest for next-generation therapeutics.

References

Ethyl 2-(2-aminothiazol-5-ylthio)acetate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature critical for potent and often selective inhibition. The strategic functionalization of this core at its various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, Ethyl 2-(2-aminothiazol-5-ylthio)acetate, is a highly versatile intermediate, providing a direct handle for introducing diverse functionalities to modulate inhibitor characteristics. Understanding the reactivity and synthetic utility of this building block is paramount for researchers aiming to develop novel kinase inhibitors for therapeutic intervention.

Chemical Profile: this compound

PropertyValueSource
CAS Number 859522-19-3[1]
Molecular Formula C₇H₁₀N₂O₂S₂[1]
Molecular Weight 218.3 g/mol [1]
Appearance Solid (Typical)
Storage Keep in dark place, Inert atmosphere, 2-8°C[2]

Application: A Key Intermediate for Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

High-throughput screening has identified 2-acetamido-thiazolylthio acetic esters as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3] These molecules, however, often suffer from metabolic instability due to hydrolysis of the ester moiety.[3] This guide provides a detailed protocol for the synthesis of the foundational building block, this compound, and its subsequent elaboration into a more stable and potent CDK2 inhibitor scaffold. This process highlights the strategic chemical modifications employed in lead optimization.

The overall synthetic strategy involves a three-step process starting from commercially available 2-aminothiazole. This is followed by the application of this intermediate in the synthesis of a CDK2 inhibitor core.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Kinase Inhibitor Synthesis A 2-Aminothiazole B 2-Amino-5-thiocyanatothiazole A->B NaSCN, Br₂ C Thiolate Intermediate (in situ) B->C Reduction (e.g., DTT) D This compound C->D Alkylation (Ethyl Chloroacetate) E CDK2 Inhibitor Core Scaffold D->E Acylation / Amidation

Caption: Overall synthetic workflow.

PART 1: Detailed Synthesis Protocol for this compound

This protocol is based on established methodologies for the functionalization of the 2-aminothiazole scaffold.[4]

Step 1: Synthesis of 2-Amino-5-thiocyanatothiazole

Causality: This initial step introduces a functional group at the 5-position of the thiazole ring. The thiocyanate group is an excellent precursor to the desired thiol, which will subsequently be alkylated. The reaction proceeds via electrophilic substitution.

Materials:

  • 2-Aminothiazole

  • Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Methanol

Procedure:

  • Dissolve 2-aminothiazole and sodium thiocyanate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise to the cooled, stirring mixture. Maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-thiocyanatothiazole.[4]

Step 2: Reduction and In Situ Alkylation to Yield this compound

Causality: The thiocyanate group is reduced to a nucleophilic thiolate. This thiolate is not isolated but is immediately reacted in situ with an electrophile, ethyl chloroacetate. This S-alkylation reaction is a standard nucleophilic substitution (SN2) that forms the desired thioether linkage and appends the ethyl acetate moiety.[5]

Materials:

  • 2-Amino-5-thiocyanatothiazole (from Step 1)

  • Dithiothreitol (DTT) or Sodium Borohydride (NaBH₄) as a reducing agent

  • Ethyl chloroacetate

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., DMF or Acetone)[6]

Procedure:

  • Dissolve 2-amino-5-thiocyanatothiazole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the reducing agent (e.g., DTT) to the solution and stir at room temperature. The reduction of the thiocyanate to the thiolate can be monitored by TLC.

  • Once the reduction is complete, add the base (e.g., potassium carbonate) followed by the dropwise addition of ethyl chloroacetate.[6]

  • Heat the reaction mixture (e.g., to 50-60°C) and stir for several hours until the reaction is complete as indicated by TLC analysis.[5]

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

PART 2: Application Protocol - Synthesis of a CDK2 Inhibitor Core

With the key intermediate in hand, the next step is to modify the 2-amino group. Acylation of this amine is a common strategy to introduce functionalities that can engage in additional hydrogen bonding or hydrophobic interactions within the kinase active site, thereby increasing potency.[3]

Causality: The 2-amino group of the thiazole ring acts as a nucleophile, reacting with an activated carboxylic acid derivative (like an acyl chloride or via peptide coupling reagents) to form a stable amide bond. This reaction is fundamental to building out the final inhibitor structure.

Materials:

  • This compound (from Part 1)

  • A substituted acyl chloride (e.g., chloroacetyl chloride) or a carboxylic acid with coupling reagents (e.g., EDCI, HOBt)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., chloroacetyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the acylated product, which serves as a core scaffold for a potent CDK2 inhibitor. Further modifications can be made, for instance, by substituting the chloro group with various amines to build a library of analogs for structure-activity relationship (SAR) studies.[7]

Mechanism of Action and Targeted Signaling Pathway

Trustworthiness: The aminothiazole-based inhibitors derived from this core scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates.[8] A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to its inactivation, releasing the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry and cell cycle progression.[8] By blocking this phosphorylation event, these inhibitors induce cell cycle arrest at the G1/S checkpoint and can trigger apoptosis in cancer cells where this pathway is dysregulated.[4]

G CyclinE Cyclin E Complex Active Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb_P Phosphorylated Rb (Inactive) Complex->Rb_P Phosphorylation Rb Rb E2F E2F Genes S-Phase Genes E2F->Genes Activates Transcription Rb_P->E2F Releases Progression G1/S Phase Progression Genes->Progression Inhibitor Aminothiazole Inhibitor Inhibitor->Complex Binds to ATP Pocket & Blocks Activity Rb_E2F Rb E2F Rb_E2F->Complex

Caption: Inhibition of the CDK2/Cyclin E pathway.

Safety and Handling

Expertise & Experience: Researchers must adhere to strict safety protocols when handling the reagents involved in these syntheses.

  • Ethyl chloroacetate: This reagent is toxic if swallowed, in contact with skin, or if inhaled.[9] It is also a lachrymator (causes tearing) and can cause serious eye damage.[10] All manipulations should be performed in a well-ventilated chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11] It is flammable, and vapors may form explosive mixtures with air; therefore, it should be kept away from heat, sparks, and open flames.[2]

  • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Thiocyanates and Reducing Agents: Handle with care, avoiding inhalation of dust and contact with skin and eyes.

Always consult the latest Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[2][9][10][11][12]

References

Application Notes and Protocols for Thiazole-Based Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Thiazole Scaffold as a Cornerstone in Modern Anticancer Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in diverse, high-affinity interactions with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics.[3] This is evidenced by the integration of the thiazole moiety into numerous FDA-approved drugs, including the notable anticancer agents Dasatinib and Ixazomib.[4] The clinical success of these agents validates the thiazole core as a critical pharmacophore and fuels ongoing research into new derivatives with enhanced efficacy and selectivity against various malignancies.[4]

Thiazole-based compounds exert their anticancer effects through a variety of mechanisms.[4][5] They have been shown to be potent inhibitors of key signaling proteins that drive tumor progression, such as protein kinases, and can disrupt fundamental cellular processes like microtubule dynamics, leading to mitotic arrest and apoptosis.[5][6] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of thiazole-based anticancer compounds, offering detailed, field-proven protocols to empower researchers in their quest for the next generation of cancer therapeutics.

Part 1: Synthesis of Bioactive Thiazole Derivatives

A cornerstone of thiazole chemistry is the Hantzsch thiazole synthesis , a robust and versatile method for constructing the thiazole ring.[7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7][8] The accessibility of diverse starting materials allows for the creation of extensive libraries of substituted thiazoles for biological screening.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_reagents Prepare α-haloketone and Thioamide dissolve Dissolve α-haloketone in Ethanol prep_reagents->dissolve add_thioamide Add Thioamide dissolve->add_thioamide reflux Reflux Reaction Mixture (1-3 hours) add_thioamide->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Completion precipitate Pour into Cold Water to Precipitate Product cool->precipitate filtrate Filter Solid Product precipitate->filtrate wash Wash with Water filtrate->wash recrystallize Recrystallization (e.g., from Ethanol) wash->recrystallize characterize Characterize (NMR, MS, M.P.) recrystallize->characterize

Caption: General experimental workflow for the Hantzsch synthesis of thiazole derivatives.

Protocol 1: Synthesis of 2-amino-4-phenyl-1,3-thiazole

This protocol provides a specific example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure: [7]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq.) and thiourea (7.5 mmol, 1.5 eq.).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture to 100°C with stirring for 30 minutes.

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the solid product on a watch glass at ambient temperature.

  • Characterization: Determine the mass, percent yield, and melting point. Confirm the structure using NMR and Mass Spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

Once synthesized, the novel thiazole compounds must be evaluated for their biological activity. A tiered approach, starting with broad cytotoxicity screening and moving towards specific mechanistic assays, is most efficient.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The formazan is then solubilized, and its concentration is determined by spectrophotometry. A decrease in signal indicates a reduction in cell viability.

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Thiazole test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Microplate reader

Procedure: [2][11][12]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Example Cytotoxicity Data of Thiazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
5b MCF-7 (Breast)0.48 ± 0.03[13]
5b A549 (Lung)0.97 ± 0.13[13]
4c MCF-7 (Breast)2.57 ± 0.16[14]
4c HepG2 (Liver)7.26 ± 0.44[14]
5d HepG2 (Liver)0.3[15]
5e HepG2 (Liver)0.4[15]
5f KF-28 (Glioblastoma)0.006[16]
4d MDA-MB-231 (Breast)1.21[2]
Mechanistic Assays: Unraveling the Mode of Action

Many successful anticancer drugs, such as taxanes and vinca alkaloids, function by disrupting microtubule dynamics. Thiazole derivatives have also been identified as potent inhibitors of tubulin polymerization.[6]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.[1][4] Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Positive control (e.g., Nocodazole) and negative control (vehicle)

  • Pre-warmed 96-well plate (black, clear bottom)

  • Fluorescence plate reader with temperature control

Procedure: [4][17]

  • Compound Preparation: Prepare 10x stocks of test compounds and controls in General Tubulin Buffer.

  • Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 10-15%), and the fluorescent reporter in General Tubulin Buffer.

  • Assay Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a 96-well plate pre-warmed to 37°C.

  • Initiate Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Fluorescence Reading: Immediately place the plate in the reader (set to 37°C) and measure fluorescence (e.g., Ex/Em for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Determine the maximum polymerization rate (Vmax) and the maximum polymer mass. Calculate the IC₅₀ value by plotting the Vmax against the log of the inhibitor concentration.

A key goal of anticancer therapy is to induce apoptosis (programmed cell death) in cancer cells. The Annexin V assay is a standard method for detecting early-stage apoptosis.[18][19]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[3][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and used to label these apoptotic cells for detection by flow cytometry.[3][18] Propidium Iodide (PI) is often co-stained to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[14]

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure: [3][6][14][19]

  • Cell Collection: Induce apoptosis in your target cells by treating them with the thiazole compound for a desired time. Collect both adherent and floating cells.

  • Cell Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Thiazole derivatives are known to inhibit various protein kinases involved in cancer progression, such as PI3K, Akt, and VEGFR-2.[14][20][21] Kinase assays are essential to confirm direct inhibition of these targets.

Principle: A common format is a luminescence-based assay that measures the amount of ATP consumed during the kinase's phosphorylation of a substrate. The amount of remaining ATP is converted into a luminescent signal. Low luminescence indicates high kinase activity, while high luminescence indicates inhibition.

Protocol 5: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase Assay Buffer

  • ATP solution

  • Poly (Glu, Tyr) 4:1 substrate

  • Thiazole test inhibitor

  • Kinase-Glo™ MAX Assay System (or similar)

  • White 96-well plates

  • Luminometer

Procedure: [22][23]

  • Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the PTK substrate.

  • Assay Setup: Add 25 µL of the master mix to each well of a white 96-well plate.

  • Inhibitor Addition: Add 5 µL of the serially diluted thiazole inhibitor to the "Test Inhibitor" wells. Add 5 µL of buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Initiate Reaction: Thaw the VEGFR-2 enzyme on ice. Dilute it to the working concentration in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" well.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.

  • Luminescence Reading: Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Part 3: Key Signaling Pathways Targeted by Thiazole Compounds

Understanding the molecular context in which these compounds act is crucial for rational drug design and interpreting experimental results. Thiazole derivatives have been shown to modulate several critical cancer-related signaling pathways.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is one of the most frequently hyperactivated pathways in cancer.[16][24][25][26][27]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole Inhibitor Thiazole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition by thiazole compounds.

The VEGFR-2 Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[13] The VEGF/VEGFR-2 signaling pathway is a primary driver of this process.[7][13]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Promotes Survival Endothelial Cell Survival Akt->Survival Promotes Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway in angiogenesis, a key target for thiazole inhibitors.

Part 4: In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[11][27][28]

Protocol 6: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID), 4-6 weeks old[29]

  • Human cancer cell line of interest

  • Sterile PBS or serum-free medium

  • Matrigel (optional, can improve tumor take rate)

  • Thiazole test compound

  • Appropriate vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Digital calipers

  • Syringes and needles (27-30 gauge)

Procedure: [26][27][28][29]

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Ensure cell viability is >95%. Resuspend cells in sterile PBS or serum-free medium (optionally mixed 1:1 with Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[29]

  • Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration: Administer the formulated thiazole compound and vehicle control according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule. Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.[26]

Conclusion

The thiazole scaffold continues to be a highly productive platform for the discovery of novel anticancer agents. The protocols and application notes detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of new thiazole derivatives. By systematically applying these methodologies—from chemical synthesis and initial cytotoxicity screening to detailed mechanistic studies and in vivo validation—researchers can effectively identify and advance promising lead compounds, contributing to the ongoing development of targeted and effective cancer therapies.

References

Application Notes and Protocols for Coupling Reactions with Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. Its presence in pharmaceuticals is attributed to its ability to engage in various biological interactions, often acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding. Ethyl 2-(2-aminothiazol-5-ylthio)acetate is a valuable building block within this class of compounds, offering a reactive primary amino group for a variety of coupling reactions. This functional handle allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This comprehensive guide provides detailed experimental procedures for two primary classes of coupling reactions involving this compound: Amide Bond Formation and Urea Synthesis . The protocols are designed to be robust and adaptable, with an emphasis on explaining the chemical principles behind each step to empower researchers to optimize these reactions for their specific needs.

Chemical Structure and Reactive Sites

Before proceeding to the experimental protocols, it is crucial to understand the structure of this compound and its inherent reactivity.

Caption: Chemical structure of this compound.

The primary reactive site for the coupling reactions discussed herein is the exocyclic amino group at the C2 position of the thiazole ring. This primary amine is nucleophilic and readily participates in reactions with electrophilic partners such as activated carboxylic acids, acyl chlorides, and isocyanates. The thioether and ester functionalities are generally stable under the described reaction conditions but should be considered when planning multi-step synthetic sequences.

Part 1: Amide Bond Formation – N-Acylation Protocols

The formation of an amide bond by N-acylation of the 2-amino group is a fundamental transformation for derivatizing this compound. This can be achieved through two primary methods: coupling with a carboxylic acid using a coupling agent, or reaction with a pre-activated acyl chloride.

Mechanism of Carbodiimide-Mediated Amide Coupling

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation by activating the carboxylic acid partner.[1][2] The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral carboxylic acids are used.[3]

G cluster_0 Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC Amide Amide Product (R-CONH-R') O_Acyl->Amide + R'-NH2 EDU EDU Byproduct (Water-soluble) O_Acyl->EDU Amine Ethyl 2-(2-aminothiazol- 5-ylthio)acetate (R'-NH2)

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general procedure for the coupling of a generic carboxylic acid to this compound.

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Addition of Coupling Agents: Add HOBt (1.2 eq) to the solution and stir until it dissolves. Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation: Add EDC·HCl (1.2 eq) to the stirred solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: Acylation with Acyl Chlorides

For readily available or easily synthesized acyl chlorides, this method offers a direct route to the corresponding amides.

Materials and Reagents:

  • This compound

  • Acyl chloride of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Parameter Protocol 1: EDC/HOBt Coupling Protocol 2: Acyl Chloride
Activating Agent EDC·HCl, HOBt- (Acyl chloride is pre-activated)
Base DIPEA or TEATEA or Pyridine
Typical Solvents DMF, DCMDCM, THF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Advantages Tolerates a wide range of carboxylic acids, milder conditions.Often faster, no coupling agent byproducts.
Disadvantages Requires coupling agents, longer reaction times.Acyl chlorides can be moisture-sensitive and more reactive.

Part 2: Urea Synthesis

The reaction of the primary amino group of this compound with an isocyanate provides a straightforward and high-yielding route to the corresponding urea derivatives. These compounds are of significant interest in drug discovery, with many exhibiting potent biological activities.

Mechanism of Urea Formation

The synthesis of ureas from amines and isocyanates is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group.

G cluster_1 Urea Formation Mechanism Amine Ethyl 2-(2-aminothiazol- 5-ylthio)acetate (R'-NH2) Urea Urea Product (R-NH-CO-NH-R') Amine->Urea + R-N=C=O Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urea

Caption: General reaction scheme for urea synthesis.

Protocol 3: Urea Synthesis with Isocyanates

This protocol describes a general method for the synthesis of urea derivatives from this compound.

Materials and Reagents:

  • This compound

  • Isocyanate of interest (e.g., phenyl isocyanate, alkyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Isocyanate Addition: Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed. If the reaction is vigorous, cooling in an ice bath may be necessary.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates from the reaction mixture as it forms. Monitor the consumption of the starting amine by TLC.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or hexanes, and dry under vacuum.

  • Work-up and Purification: If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by trituration with hexanes or ether, or by column chromatography if necessary.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: All reactions, particularly those involving acyl chlorides and isocyanates, should be carried out under anhydrous conditions to prevent hydrolysis of the reagents.

  • Incomplete Reactions: If TLC or LC-MS indicates an incomplete reaction, gentle heating (e.g., to 40-50 °C) may be beneficial, especially for less reactive coupling partners. For EDC couplings, adding an additional portion of EDC and DIPEA can sometimes drive the reaction to completion.

  • Purification Challenges: The urea by-product from EDC (EDU) is water-soluble and can typically be removed during the aqueous work-up.[3] If purification by column chromatography is challenging, recrystallization or trituration should be considered.

  • Steric Hindrance: For sterically hindered carboxylic acids or amines, reaction times may be longer, and yields may be lower. In such cases, alternative coupling agents like HATU or COMU may be more effective, though they are more expensive.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in these application notes provide a solid foundation for performing N-acylation and urea formation reactions. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of 2-aminothiazole derivatives for biological evaluation.

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 2-(2-aminothiazol-5-ylthio)acetate in Pharmaceutical Synthesis

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence is a testament to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. Within this important class of compounds, this compound emerges as a particularly valuable intermediate. This is primarily due to the strategic placement of its functional groups, which allows for sequential and regioselective modifications, making it an ideal precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This document provides a comprehensive guide to the synthesis and application of this compound. We will delve into a detailed, field-tested protocol for its preparation and subsequently illustrate its utility in the synthesis of the widely-used H2 receptor antagonist, Famotidine. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying reaction mechanisms.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reagents, intermediates, and final product is paramount for successful and safe synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Solubility
2-AminothiazoleC₃H₄N₂S100.14Pale yellow crystalline solid91-93Soluble in water, alcohol, ether
2-Amino-5-bromothiazoleC₃H₃BrN₂S179.04Off-white to yellow powder96-100Sparingly soluble in water
Ethyl 2-mercaptoacetateC₄H₈O₂S120.17Colorless liquid-Insoluble in water, soluble in organic solvents
This compound C₇H₁₀N₂O₂S₂ 218.29 Predicted: Off-white to yellow solid Not widely reported Predicted: Soluble in polar organic solvents
FamotidineC₈H₁₅N₇O₂S₃337.45White to pale yellow crystalline powder163-164Sparingly soluble in water

Synthetic Protocols

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the regioselective bromination of 2-aminothiazole, followed by a nucleophilic aromatic substitution.

Step 1: Synthesis of 2-Amino-5-bromothiazole

This initial step introduces a halogen at the 5-position of the thiazole ring, a crucial handle for the subsequent introduction of the thioacetate side chain. The electron-rich nature of the 2-aminothiazole ring directs electrophilic substitution to the C5 position.

Protocol:

  • In a fume hood, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromothiazole.[3]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction where the bromide at the 5-position is displaced by the thiolate of ethyl 2-mercaptoacetate.

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the solution.

  • To this suspension, add ethyl 2-mercaptoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Part 2: Application of the Intermediate in the Synthesis of Famotidine

The following multi-step synthesis demonstrates the utility of this compound as a precursor to the API Famotidine.

Step 3: Guanidinylation of the 2-Amino Group

The exocyclic amino group of the thiazole is converted to a guanidine moiety, a key structural feature of Famotidine.

Protocol:

  • Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride) if necessary to avoid side reactions.

  • React the protected or unprotected thiazole with a guanidinylating agent such as N,N'-di-Boc-S-methylisothiourea in the presence of a base like triethylamine in a solvent such as DMF.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • If a protecting group was used, deprotect under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal).

  • Purify the resulting guanidinothiazole intermediate by crystallization or column chromatography.

Step 4: Conversion of the Ethyl Acetate to a Propionitrile Moiety

This two-step transformation elongates the side chain and introduces a nitrile group, which is a precursor to the amidine functionality in Famotidine.

Sub-step 4a: Reduction of the Ester to an Alcohol

  • Dissolve the guanidinylated intermediate from Step 3 in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a milder alternative like lithium borohydride (LiBH₄) to avoid reduction of other functional groups. The thioether is generally stable to these conditions.[4]

  • Allow the reaction to proceed at 0 °C to room temperature until the ester is fully consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and concentrate the filtrate to obtain the crude alcohol.

Sub-step 4b: Conversion of the Alcohol to the Nitrile

  • Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane or THF.

  • Convert the alcohol to a good leaving group by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form a tosylate.

  • Alternatively, the alcohol can be converted to an alkyl halide using reagents like thionyl chloride or phosphorus tribromide.

  • Isolate the activated intermediate and dissolve it in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) and heat the reaction to facilitate the Sₙ2 displacement to form the propionitrile derivative.[5]

  • After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the nitrile intermediate by column chromatography.

Step 5: Synthesis of Famotidine

The final step involves the conversion of the nitrile to the amidine and the addition of the sulfamoyl group.

Protocol:

  • The propionitrile derivative from Step 4 is converted to the corresponding iminoether by reacting it with an alcohol (e.g., ethanol) in the presence of anhydrous HCl.

  • The resulting iminoether hydrochloride is then reacted with sulfamide (H₂NSO₂NH₂) in a suitable solvent like methanol.[5]

  • The reaction is typically stirred at room temperature for an extended period.

  • Upon completion, the crude Famotidine can be isolated by filtration.

  • Purification is achieved by recrystallization from a suitable solvent system, such as a mixture of water and dimethylformamide, to yield pure Famotidine.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

Synthesis of this compound A 2-Aminothiazole B 2-Amino-5-bromothiazole A->B Br₂ / Acetic Acid C This compound B->C Ethyl 2-mercaptoacetate / K₂CO₃ Synthesis of Famotidine cluster_0 Intermediate Synthesis A This compound B Guanidinylated Intermediate A->B Guanidinylation C Propionitrile Derivative B->C 1. Reduction (Ester to Alcohol) 2. Alcohol to Nitrile D Famotidine C->D 1. Iminoether formation 2. Reaction with Sulfamide

References

Application Note: A Systematic Approach to HPLC Method Development and Validation for the Analysis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. Recognizing the absence of established methods for this specific compound, this guide is structured as a first-principles approach, leading researchers from initial analyte characterization through to a fully validated analytical procedure suitable for quality control and drug development environments. The protocols herein are grounded in established chromatographic theory and adhere to International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Characterization

This compound is a heterocyclic compound featuring a core 2-aminothiazole structure, a functional group prevalent in many pharmaceutically active molecules.[1] The presence of a primary amine, a thioether linkage, and an ethyl ester imparts specific physicochemical properties that must be carefully considered for chromatographic analysis. A robust and reliable HPLC method is essential for assessing its purity, stability, and quantity in various sample matrices.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₀N₂O₂S₂

  • Molecular Weight: 234.30 g/mol

Key Physicochemical Considerations for HPLC:

  • Basic Nature: The 2-aminothiazole moiety contains a primary amine group, which is basic. The pKa of this group will dictate its ionization state in response to mobile phase pH. This is the most critical parameter for controlling retention and peak shape.[2][3][4] Uncontrolled ionization can lead to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.[5][6][7]

  • Polarity: The combination of the polar aminothiazole ring and the relatively non-polar ethyl ester group gives the molecule an intermediate polarity. This makes it a suitable candidate for reversed-phase chromatography.[8]

  • UV Chromophore: The thiazole ring is an effective UV chromophore, allowing for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).

A Systematic Strategy for Method Development

A successful HPLC method is not discovered by chance; it is built through a logical, phased approach. This section details a workflow designed to efficiently arrive at a robust and optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Starting Conditions cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Stress Testing & Finalization cluster_3 Phase 4: Validation A Analyte Characterization (Structure, Polarity, pKa Estimate) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Selection (ACN/Water, MeOH/Water) B->C D Detector Wavelength (λmax) (Scan with DAD: 200-400 nm) C->D E Initial Gradient Scouting (Broad Gradient, e.g., 5-95% B) D->E F pH Screening & Optimization (Test pH 2.5, 4.5, 6.5) E->F G Fine-tune Gradient/Isocratic Elution F->G H Optimize Flow Rate & Temperature G->H I Forced Degradation Study (Acid, Base, H2O2, Heat, Light) H->I J Verify Peak Purity & Resolution (Analyte vs. Degradants) I->J K Final Method Finalization J->K L Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) K->L

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Parameter Selection

Objective: To establish logical starting conditions based on the analyte's properties.

Protocol 1: Initial Parameter Determination

  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides sufficient hydrophobicity to retain the analyte.[8]

  • Mobile Phase Selection:

    • Aqueous (A): HPLC-grade water.

    • Organic (B): Acetonitrile (ACN). ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.

  • Detector Wavelength (λmax) Determination:

    • Prepare a dilute solution of this compound (~10 µg/mL) in a 50:50 mixture of water and ACN.

    • Using a DAD, perform a UV-Vis scan from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). For thiazole derivatives, this is often in the 230-280 nm range.[9] Set this as the primary monitoring wavelength.

  • Sample Preparation: Dissolve the analyte in a solvent that is weak or identical to the initial mobile phase to prevent peak distortion. A 50:50 water/ACN mixture is a good starting point.

Phase 2: Scouting and Optimization

Objective: To identify the key factors influencing separation and optimize them for ideal retention, resolution, and peak shape.

Protocol 2: Chromatographic Optimization

  • Gradient Scouting:

    • Run a broad linear gradient, such as 5% to 95% ACN over 20 minutes.

    • This initial run will determine the approximate organic solvent concentration required to elute the analyte, providing a starting point for a more focused gradient or an isocratic method.

  • Mobile Phase pH Optimization: This is the most critical step for this analyte.

    • Rationale: The basic amine group will be protonated (positively charged) at low pH and neutral at high pH. Operating at a pH at least 1.5-2 units away from the analyte's pKa ensures a single ionic form exists, preventing split or broad peaks.[2][3][10] For basic compounds, low pH (e.g., 2.5-3.5) protonates the amine and simultaneously suppresses the ionization of acidic silanol groups on the column, minimizing peak tailing.[5]

    • Procedure:

      • Prepare three different aqueous mobile phases buffered at pH ~2.8 (e.g., with 0.1% formic acid or phosphoric acid), pH ~4.5 (e.g., with acetate buffer), and pH ~6.8 (e.g., with phosphate buffer).

      • Run the gradient scout method with each buffered mobile phase.

      • Compare the chromatograms for retention time, peak asymmetry, and efficiency. Select the pH that provides the most symmetrical and sharpest peak.

pHEffect cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph Mid/High pH (e.g., pH > 6) low_analyte Analyte: R-NH3+ (Protonated, Polar) low_silanol Column: Si-OH (Neutral) low_result Result: Good Peak Shape (Reduced Tailing) high_analyte Analyte: R-NH2 (Neutral, Less Polar) high_silanol Column: Si-O- (Ionized, Acidic) high_result Result: Severe Peak Tailing (Strong Secondary Interaction)

Caption: Effect of mobile phase pH on analyte and column interactions.

  • Gradient/Isocratic Fine-Tuning: Based on the scouting runs, refine the separation.

    • If the run time is long, a steeper, more focused gradient can be developed.

    • If the elution occurs over a narrow organic range, an isocratic method may be preferable for simplicity and robustness. Adjust the %ACN to achieve a retention time (k') between 2 and 10.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is typical. Column temperature can be slightly elevated (e.g., 30-40°C) to improve peak efficiency and reduce backpressure.

Development of a Stability-Indicating Method

Objective: To ensure the method can separate the main analyte from any potential degradation products, proving its specificity. This is achieved through forced degradation (stress testing).[11][12][13]

Protocol 3: Forced Degradation Study

  • Prepare five separate solutions of the analyte (~100 µg/mL). Treat each as follows:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Stress: Heat the solution at 80°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (ICH Q1B conditions) for 24 hours.

  • Keep a sixth solution as an unstressed control.

  • Before injection, neutralize the acidic and basic samples.

  • Analyze all samples using the optimized HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[12][14]

  • Evaluate the chromatograms to ensure that all degradation peaks are baseline-resolved from the main analyte peak. Use a DAD to check for peak purity.

ForcedDegradation cluster_stress Stress Conditions Analyte Analyte Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Analysis Analyze All Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: Resolution of Analyte from Degradants Check Peak Purity Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Final Method Protocol and Validation

This section presents a hypothetical final method based on the principles discussed, followed by a protocol for its validation according to ICH Q2(R2) guidelines.[15][16]

Example Final Optimized Method
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)
Mobile Phase B Acetonitrile
Elution Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV at 258 nm
Injection Vol. 10 µL
Run Time 10 minutes
Method Validation Protocol

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[17][18]

Protocol 4: ICH Method Validation

  • Specificity: Already demonstrated through the forced degradation study. The method is specific if it can resolve the analyte from its degradants, impurities, and any matrix components.

  • Linearity:

    • Prepare a series of at least five standard solutions of the analyte covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy:

    • Perform the analysis on samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three concentration levels: low, medium, and high).

    • Analyze each level in triplicate.

    • Accuracy is expressed as the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.

    • The acceptance criterion for precision is a relative standard deviation (%RSD) of ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% absolute)

    • Analyze a sample under each condition and ensure that the results (e.g., retention time, peak area, asymmetry) remain within acceptable limits.

Troubleshooting

ProblemProbable Cause(s) for this AnalyteRecommended Solution(s)
Peak Tailing 1. Mobile phase pH is too high, causing interaction between the basic amine and acidic silanols.[5][6] 2. Secondary interactions with metal impurities on the silica backbone. 3. Column degradation.1. Lower the mobile phase pH to < 3.5 using an acid modifier like formic or phosphoric acid.[7][10] 2. Use a high-purity, end-capped column. 3. Replace the column.
Poor Retention 1. Analyte is too polar for the conditions. 2. Organic content of the mobile phase is too high.1. Decrease the percentage of organic solvent (ACN) in the mobile phase. 2. Consider a polar-embedded or aqueous C18 column if retention is still poor with highly aqueous mobile phases.[19][20][21]
Split Peaks 1. Mobile phase pH is too close to the analyte's pKa.[2][3] 2. Column void or blocked frit. 3. Sample solvent is much stronger than the mobile phase.1. Adjust pH to be at least 1.5-2 units away from the pKa. 2. Reverse-flush the column (if permissible) or replace it.[5] 3. Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Drift 1. Column not fully equilibrated. 2. Mobile phase composition changing (improper mixing or evaporation). 3. Contamination in the system.1. Equilibrate the column for at least 10-15 column volumes. 2. Ensure mobile phase is freshly prepared and well-mixed. 3. Flush the system with a strong solvent like isopropanol.

Conclusion

This application note has outlined a comprehensive and systematic strategy for developing a robust, specific, and reliable RP-HPLC method for this compound. By starting with a thorough understanding of the analyte's chemical properties and following a logical progression of optimization, stress testing, and validation, researchers can establish a high-quality analytical method. The provided protocols serve as a detailed guide for scientists in pharmaceutical development and quality control, ensuring that the method generated is fit for its intended purpose and compliant with regulatory expectations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is a valuable process in the development of various pharmaceutical compounds. A common and effective synthetic route involves the nucleophilic substitution reaction between 2-amino-5-bromothiazole and ethyl thioglycolate in the presence of a suitable base. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. This guide will address these issues systematically.

Troubleshooting Guide

This section is formatted to help you quickly identify and resolve issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Plausible Causes and Solutions

  • Ineffective Base: The choice and amount of base are critical for the deprotonation of the thiol group in ethyl thioglycolate, forming the nucleophilic thiolate.

    • Solution: Ensure the use of a non-nucleophilic base of appropriate strength. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective. The base should be finely powdered and dried before use to maximize its surface area and reactivity. Use at least a stoichiometric equivalent, and in some cases, a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.

  • Poor Quality of Starting Materials: Impurities in either 2-amino-5-bromothiazole or ethyl thioglycolate can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2-amino-5-bromothiazole can be recrystallized if necessary. Ethyl thioglycolate is prone to oxidation and should be stored under an inert atmosphere and used shortly after opening.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of the desired nucleophilic substitution.

    • Solution: The reaction is typically conducted at a moderately elevated temperature. A good starting point is refluxing in a solvent like ethanol or acetonitrile. If the reaction is sluggish, a higher boiling point solvent such as DMF could be considered, but be mindful of potential side reactions at higher temperatures.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, but this can vary based on the scale and specific conditions. Continue the reaction until the starting material spot on the TLC plate has disappeared or is very faint.

Problem 2: Presence of Significant Impurities in the Crude Product

Plausible Causes and Solutions

  • Side Reaction: Dimerization of Ethyl Thioglycolate: In the presence of oxygen and base, ethyl thioglycolate can oxidize to form a disulfide dimer.

    • Solution: To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

  • Side Reaction: N-alkylation of 2-aminothiazole: The amino group of the thiazole ring is also nucleophilic and can potentially react with another molecule of 2-amino-5-bromothiazole or other electrophiles present.

    • Solution: This is generally less favored than the desired S-alkylation due to the higher nucleophilicity of the thiolate. However, using a non-polar aprotic solvent can help to minimize this side reaction.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Problem 3: Difficulty in Product Isolation and Purification

Plausible Causes and Solutions

  • Product Solubility: The product may have solubility characteristics that make extraction or crystallization challenging.

    • Solution: For work-up, after quenching the reaction with water, a moderately polar organic solvent like ethyl acetate is typically effective for extraction. If the product is highly polar, a more polar solvent like dichloromethane might be necessary. For purification, column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely provide good separation.

  • Emulsion Formation during Work-up: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous work-up.

    • Solution: Adding brine (saturated NaCl solution) during the extraction can help to break up emulsions. Slow and gentle mixing during the extraction process can also prevent their formation.

  • Co-elution of Impurities: Some impurities may have similar polarity to the desired product, making separation by column chromatography difficult.

    • Solution: If co-elution is an issue, consider recrystallization as an alternative or additional purification step. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be identified.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base is essential for deprotonating the thiol group (-SH) of ethyl thioglycolate to form a thiolate anion (-S⁻). This thiolate is a much stronger nucleophile than the neutral thiol and is required to efficiently displace the bromide from the 2-aminothiazole ring in a nucleophilic aromatic substitution reaction.

Q2: Which solvent is best for this synthesis?

A2: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are often good choices as they can dissolve the reactants and facilitate the SNAr reaction. Alcohols like ethanol can also be used, especially when refluxing. The choice of solvent can influence the reaction rate and the profile of side products. It is recommended to start with ethanol or acetonitrile due to their ease of removal.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. The reaction is considered complete when the starting material (2-amino-5-bromothiazole) spot is no longer visible.

Q4: What are the key safety precautions for this synthesis?

A4: 2-amino-5-bromothiazole and ethyl thioglycolate are harmful if swallowed or in contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Ethyl thioglycolate has a strong, unpleasant odor.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromothiazole (1 equivalent) and a suitable anhydrous solvent (e.g., ethanol or acetonitrile).

  • Add a finely powdered, anhydrous base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add ethyl thioglycolate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Recommendation Rationale
Starting Material Purity >98%Impurities can lead to side reactions and lower yields.
Base Anhydrous K₂CO₃ or Na₂CO₃ (1.5 eq.)Ensures efficient thiolate formation without introducing water.
Solvent Anhydrous Ethanol or AcetonitrileGood solubility for reactants and ease of removal.
Reaction Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the thiol.
Work-up Aqueous quench followed by extractionTo remove inorganic salts and isolate the product.
Purification Column Chromatography (Silica Gel)To remove unreacted starting materials and byproducts.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism Thiol Ethyl Thioglycolate Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Product This compound Thiolate->Product Nucleophilic Attack Thiazole 2-Amino-5-bromothiazole (Electrophile) Thiazole->Product Salt Salt (e.g., KBr) Product->Salt Leaving Group Departure

Caption: The reaction mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Check_Purity Check Starting Material Purity Start->Check_Purity Check_Base Evaluate Base (Type & Amount) Start->Check_Base Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Purification Refine Purification Method Check_Purity->Purification Check_Base->Purification Check_Conditions->Purification Check_Atmosphere->Purification Success Improved Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Purification of Crude Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. This guide is designed for researchers, chemists, and drug development professionals who are handling this crucial intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This document provides in-depth, field-tested troubleshooting advice and detailed protocols to address common challenges encountered during purification.

Section 1: Preliminary Assessment & Strategy Selection

Before attempting any purification, a preliminary assessment of the crude material is essential. This step saves time, conserves material, and informs the selection of the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving the reaction of a 5-halo-2-aminothiazole with ethyl thioglycolate or related Hantzsch-type syntheses, you can anticipate the following impurities[1][2][3]:

  • Unreacted Starting Materials: Residual 2-aminothiazole precursors or ethyl thioglycolate.

  • Reaction Byproducts: Compounds formed from side reactions, such as dimerization of starting materials or over-alkylation.

  • Solvents: Residual solvents from the reaction and initial workup (e.g., ethanol, DMF, THF).

  • Degradation Products: The thioether linkage can be susceptible to oxidation, and the aminothiazole ring can have stability issues under harsh pH conditions.

Q2: How should I assess the purity of my crude product before deciding on a purification method?

A2: A multi-technique approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. It helps visualize the number of components, estimate their relative polarities, and develop a solvent system for column chromatography[4][5].

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. It can provide precise information on the percentage of your desired product and the number and relative amounts of impurities[4][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify the presence of starting materials or major byproducts if their spectra are known. It can also reveal the presence of residual solvents.

Workflow: Selecting Your Purification Strategy

The initial purity assessment will guide you to the most appropriate purification technique. Use the following decision tree to determine your best course of action.

G cluster_0 cluster_1 cluster_2 start Crude Product assess Purity Assessment (TLC, HPLC, NMR) start->assess result1 >90% Pure One major crystalline impurity assess->result1 Analysis Shows result2 Complex Mixture (Multiple spots on TLC) assess->result2 Analysis Shows result3 Product is basic Impurities are neutral/acidic assess->result3 Analysis Shows action1 Primary Method: Recrystallization result1->action1 action2 Primary Method: Column Chromatography result2->action2 action3 Consider: Acid-Base Extraction result3->action3

Caption: Purification strategy decision tree.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most powerful and widely used technique for purifying complex mixtures of 2-aminothiazole derivatives[4]. Success hinges on the proper selection of stationary and mobile phases.

Q1: How do I select the best solvent system (mobile phase) for my column?

A1: The ideal solvent system is developed using TLC. The goal is to find a solvent or mixture of solvents that provides a retention factor (Rƒ) for your target compound of ~0.25-0.35 .

  • Causality: An Rƒ in this range ensures that the compound spends enough time interacting with the stationary phase (silica gel) to separate from impurities, but not so long that elution takes an excessive amount of time and solvent, which can lead to band broadening.

  • Procedure:

    • Start with a 1:1 mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate).

    • Spot your crude material on a TLC plate and develop it in this solvent system.

    • If the Rƒ is too high (>0.5), increase the proportion of the non-polar solvent.

    • If the Rƒ is too low (<0.2), increase the proportion of the polar solvent.

    • The solvent system that gives good separation between your product and impurities with an Rƒ of ~0.3 is your ideal mobile phase for the column.

Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A2: Streaking is often caused by the basic amino group on the thiazole ring interacting too strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and recovery.

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) is sufficient. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel more cleanly down the plate/column.

Q3: The separation on my column is poor, and the fractions are all mixed. What went wrong?

A3: Poor separation can result from several factors:

  • Improper Column Packing: Air bubbles or channels in the silica bed will ruin separation. Always pack the column as a slurry to ensure a uniform bed[4].

  • Overloading the Column: Using too much crude material for the column size is a common mistake. A general rule is to use 1g of crude material for every 25-50g of silica gel.

  • Incorrect Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the mobile and stationary phases. A flow rate that is too slow can lead to diffusion and band broadening. Aim for a drop rate of about 1-2 drops per second.

  • Isocratic vs. Gradient Elution: If impurities are very close in polarity, an isocratic (single solvent mixture) elution may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 20% EtOAc in Hexane and slowly increasing to 40% EtOAc), can significantly improve separation[4].

Protocol: Silica Gel Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis[4].

  • Preparation: Choose a glass column of appropriate size. As a rule of thumb, the silica gel bed height should be at least 10 times its diameter.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel (60-120 mesh) in your starting, least polar solvent. Pour this slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation than loading a liquid sample. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen mobile phase. Start with the least polar solvent system if you are running a gradient.

  • Fraction Collection: Collect the eluent in numbered test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified compound.

Data Table: Common Solvent Systems
PolarityNon-Polar ComponentPolar ComponentTypical Ratio RangeNotes
LowHexane / Pet. EtherEthyl Acetate9:1 to 4:1Good starting point for many organic molecules.
MediumHexane / Pet. EtherEthyl Acetate4:1 to 1:1Effective for moderately polar compounds.
HighDichloromethane (DCM)Methanol (MeOH)99:1 to 95:5Use for more polar compounds. Add Et₃N if streaking occurs.

Section 3: Troubleshooting Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, often yielding material of very high purity.

Q1: My compound "oiled out" instead of forming crystals. How can I fix this?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point because the solution is too supersaturated[7]. This oil often traps impurities.

  • Causality & Solution:

    • Reduce Supersaturation: The most common cause is cooling the solution too quickly. Re-heat the solution until the oil redissolves, add a small amount (5-10%) more solvent, and allow it to cool much more slowly. Insulating the flask can help.

    • Lower the Solution Temperature: If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out. Choose a lower-boiling solvent.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent's surface. The microscopic scratches provide nucleation sites for crystal growth[7].

    • Add a Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q2: I'm getting very poor recovery after recrystallization. What can I do?

A2: Low recovery is typically due to using too much solvent or not cooling the solution sufficiently.

  • Solution:

    • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your compound.

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Use a Co-Solvent System: If your compound is too soluble in a single solvent even when cold, consider a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and then slowly add the "bad" anti-solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

Section 4: Troubleshooting Acid-Base Extraction

The basic 2-amino group provides a chemical handle for an effective extractive purification if the impurities are neutral or acidic.

Q1: When is an acid-base extraction the right choice?

A1: This method is ideal when your crude material contains significant amounts of non-basic impurities. The process selectively moves your basic product into an aqueous layer, leaving neutral impurities behind in the organic layer.

Q2: I've formed a stable emulsion at the interface of the organic and aqueous layers. How do I break it?

A2: Emulsions are common and can be resolved by:

  • Adding Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Gentle Agitation: Let the mixture stand for a while. Gentle swirling or stirring with a glass rod can help coalesce the dispersed droplets.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsion.

Workflow: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add dilute aq. HCl (1M) Shake and separate layers start->step1 org_layer Organic Layer: Neutral/Acidic Impurities step1->org_layer Discard aq_layer Aqueous Layer: Protonated Product (Water Soluble Salt) step1->aq_layer step2 Add dilute aq. NaHCO₃ until pH ~8 aq_layer->step2 step3 Extract with fresh Organic Solvent step2->step3 final Organic Layer: Pure Product step3->final

References

Common side reactions in the synthesis of aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminothiazole Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the robust yet sometimes challenging chemistry of thiazole ring formation. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding necessary to troubleshoot common issues, particularly the formation of undesired side products.

This document is structured as an interactive troubleshooting guide and FAQ section. It addresses specific problems you may encounter in the lab, explains the underlying chemical mechanisms, and provides actionable protocols to enhance the yield, purity, and regioselectivity of your synthesis.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses the most frequent challenges encountered during the synthesis of 2-aminothiazoles, primarily via the Hantzsch thiazole synthesis and its variations.

Question 1: My reaction with an N-substituted thiourea gave a mixture of two isomers that are difficult to separate. How do I identify them and favor the correct product?

This is the most common side reaction in the synthesis of N-substituted 2-aminothiazoles. You are likely forming a mixture of the desired 2-(substituted-amino)thiazole and the isomeric 3-substituted-2-iminothiazoline .

The Hantzsch synthesis begins with the nucleophilic attack of the thiourea on the α-haloketone. For an N-substituted thiourea, which is tautomeric, this attack can proceed via two different pathways:

  • S-Attack (Desired Pathway): The sulfur atom, being a soft nucleophile, attacks the α-carbon of the haloketone. This is a standard SN2 reaction. Subsequent intramolecular cyclization by the unsubstituted nitrogen onto the carbonyl, followed by dehydration, leads to the desired 2-(substituted-amino)thiazole . This pathway is generally favored in neutral or slightly basic conditions.[1]

  • N-Attack (Side Reaction Pathway): The substituted nitrogen atom can also act as a nucleophile and attack the α-haloketone. Subsequent cyclization involving the sulfur atom and dehydration yields the undesired 3-substituted-2-iminothiazoline isomer. This pathway becomes significant under strongly acidic conditions, which can protonate the sulfur, reducing its nucleophilicity and making the nitrogen attack more competitive.[1]

G Start α-Haloketone + N-Substituted Thiourea S_Attack Initial S-Attack (Soft Nucleophile) Start->S_Attack N_Attack Initial N-Attack (Competitive) Start->N_Attack Intermediate_S Thioether Intermediate S_Attack->Intermediate_S Intermediate_N N-Alkylated Intermediate N_Attack->Intermediate_N Cyclize_S N-Cyclization & Dehydration Intermediate_S->Cyclize_S Cyclize_N S-Cyclization & Dehydration Intermediate_N->Cyclize_N Product_Desired Desired Product: 2-(Substituted-amino)thiazole Cyclize_S->Product_Desired Product_Isomer Side Product: 3-Substituted-2-iminothiazoline Cyclize_N->Product_Isomer Neutral_Cond Neutral/Basic Conditions Neutral_Cond->S_Attack Acidic_Cond Acidic Conditions Acidic_Cond->N_Attack

Caption: Competing pathways in Hantzsch synthesis.

Distinguishing between these isomers can be accomplished using standard analytical techniques.

Technique 2-(Substituted-amino)thiazole (Desired) 3-Substituted-2-iminothiazoline (Isomer) Reference
¹H NMR The C5-proton typically appears as a singlet in the aromatic region.The C5-proton signal is often shifted relative to the desired isomer. The chemical shifts of the N-substituent protons will also differ significantly.[1]
¹³C NMR Distinct chemical shifts for the thiazole ring carbons (C2, C4, C5).The imino carbon (C2) and other ring carbons will have characteristic shifts different from the amino tautomer.[2]
IR Spectroscopy Shows a characteristic C=N stretching frequency within the aromatic ring and N-H stretching for the amino group.A strong C=N (exocyclic imine) stretch will be present at a different wavenumber.[2]
LC-MS Will show the same mass as the isomer. Fragmentation patterns may differ upon MS/MS analysis.Will show the same mass as the desired product.[2]

Objective: To maximize the yield of the desired 2-(substituted-amino)thiazole by favoring the S-Attack pathway.

Protocol:

  • Control pH: Avoid strongly acidic conditions. The reaction is typically performed in a neutral solvent like ethanol or isopropanol. If an acid scavenger is needed to neutralize the HX byproduct, use a mild, non-nucleophilic base like sodium bicarbonate or sodium acetate.[1]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring by TLC. High temperatures can sometimes provide the activation energy needed for the less favorable N-attack pathway.

  • Solvent Choice: Polar protic solvents like ethanol are standard and generally favor the desired S-alkylation.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The two isomers will likely have different Rf values, allowing you to observe their relative formation.

  • Purification: If a mixture is formed, separation by column chromatography on silica gel is the most common method. A solvent system of ethyl acetate and hexane is a good starting point for elution.[3]

Question 2: My reaction is clean, but the yield is low. I suspect my α-haloketone is decomposing. What side reactions could be occurring?

α-Haloketones, particularly α-bromoketones like phenacyl bromide, are potent lachrymators and can be unstable, leading to several yield-reducing side reactions.[4]

  • Self-Condensation: Two molecules of the α-haloketone can react with each other. For phenacyl bromide, this can lead to complex mixtures, including the formation of 2,5-diphenyl-1,4-dioxane or other condensation products, especially upon heating or in the presence of trace base or acid.

  • Favorskii Rearrangement: In the presence of a base (e.g., alkoxides from the alcohol solvent, or an added base), α-haloketones with an enolizable proton can undergo a Favorskii rearrangement. This involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile. If your solvent is ethanol (EtOH) and sodium ethoxide (NaOEt) is present, you could form an ethyl ester byproduct instead of your thiazole.[5][6]

G Start α-Haloketone (with α'-proton) Enolate Enolate Formation at α'-position Start->Enolate Deprotonation Base Base (e.g., RO⁻) Cyclize Intramolecular SN2 (Halide displacement) Enolate->Cyclize Cyclopropanone Cyclopropanone Intermediate Cyclize->Cyclopropanone Nuc_Attack Nucleophilic Attack (e.g., RO⁻ on carbonyl) Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral Attack by RO⁻ Ring_Open Ring Opening (forms stable carbanion) Tetrahedral->Ring_Open Product Rearranged Ester Product Ring_Open->Product Protonation

Caption: Favorskii rearrangement of an α-haloketone.

Objective: To minimize the decomposition of the α-haloketone starting material.

Protocol:

  • Use Fresh Reagents: Use freshly prepared or purified α-haloketone. Phenacyl bromide, for example, can be recrystallized from methanol or ethanol to remove acidic and colored impurities.[4]

  • Control Order of Addition: Add the α-haloketone solution dropwise to the solution of thiourea in ethanol. This maintains a low instantaneous concentration of the haloketone, favoring the reaction with the abundant thiourea over self-condensation.

  • Avoid Strong Bases: Unless your specific synthesis requires it, avoid strong bases that can promote the Favorskii rearrangement. If a base is necessary, use a mild one as previously described.

  • Alternative Reagents: Consider in situ generation of the α-haloketone or using less hazardous alternatives. For instance, α,α-dibromoketones have been reported as stable, crystalline, non-lachrymatory alternatives that can be superior to α-bromoketones in Hantzsch syntheses.[7] Another approach is the direct coupling of ketones and thiourea using an oxidative system like I₂/DMSO, which avoids the isolation of the toxic α-haloketone altogether.

Question 3: I've isolated a byproduct with a mass significantly higher than my product, suggesting a dimerization or cyclization event. What could it be?

While less common than isomer formation, several bicyclic or dimeric byproducts can form under specific conditions.

  • Imidazo[2,1-b]thiazole Formation: This is a known fused heterocyclic system.[8] It can form as a byproduct if the initially formed 2-aminothiazole reacts further. The exocyclic amine of the 2-aminothiazole can act as a nucleophile, attacking a second molecule of the α-haloketone. A subsequent intramolecular cyclization and dehydration yields the fused imidazo[2,1-b]thiazole system. This is more likely if the α-haloketone is used in excess or if the reaction is run at high temperatures for extended periods.

  • 1,4-Dithiane Derivatives: The reaction of two molecules of an α-haloketone with a sulfur source can theoretically lead to substituted 1,4-dithianes.[9] This would involve the sulfur of the thiourea acting as the nucleophile for two separate α-haloketone molecules, though this is not a commonly reported byproduct of the Hantzsch synthesis itself and other pathways are generally more favorable.

Objective: To prevent the formation of higher molecular weight byproducts.

Protocol:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the thiourea relative to the α-haloketone. This ensures the α-haloketone is consumed rapidly in the desired reaction, minimizing its availability for subsequent side reactions with the product.[10]

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC). Over-heating or prolonged reaction times can promote these secondary reactions.

  • Product Isolation: Once the reaction is complete, promptly begin the workup procedure. If the 2-aminothiazole product is left in the hot reaction mixture with unreacted starting materials, the probability of byproduct formation increases.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives? A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[11][12]

Q2: My α-bromoketone is a strong lachrymator and difficult to handle. Are there safer alternatives? A2: Yes. Several "greener" and safer methods have been developed to avoid handling α-haloketones directly. These include one-pot syntheses where the α-haloketone is generated in situ from a ketone using a halogen source like N-bromosuccinimide (NBS).[7] Another popular method is the iodine-mediated oxidative cyclization of a ketone with thiourea, which bypasses the need for a pre-halogenated starting material.

Q3: How can I improve the overall yield of my Hantzsch synthesis? A3: Optimizing reaction conditions is key. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[8] Using ultrasound irradiation is another non-conventional energy source that can improve yields and rates.[5][6] Finally, ensure your reagents are pure, control the stoichiometry carefully (a slight excess of thiourea is often beneficial), and run the reaction under optimal pH and temperature conditions as outlined in the troubleshooting guide.

Q4: What is the best way to purify my crude 2-aminothiazole product? A4: The purification method depends on the nature of the product and impurities.

  • Precipitation/Recrystallization: Many 2-aminothiazole hydrohalide salts are soluble in the reaction solvent (e.g., ethanol). Neutralizing the reaction mixture with a weak base (like aqueous sodium carbonate) often causes the free amine product to precipitate, which can then be collected by filtration.[10] Recrystallization from a suitable solvent (ethanol is common) is an excellent next step.

  • Column Chromatography: If precipitation is not effective or if impurities co-precipitate, column chromatography on silica gel is the standard method for achieving high purity.[3]

  • Acid-Base Extraction: An aqueous acid wash can be used to extract the basic aminothiazole product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q5: What are the key NMR signals to look for to confirm the formation of a 4-substituted-2-aminothiazole? A5: For a typical 2-amino-4-phenylthiazole, you should look for:

  • ¹H NMR: A characteristic singlet for the C5-H proton, typically between δ 6.5-7.5 ppm. The signals for the phenyl group protons will appear in their expected aromatic region. A broad signal for the -NH₂ protons will also be present, which can be exchanged with D₂O.[2][3]

  • ¹³C NMR: Three distinct signals for the thiazole ring carbons. The C2 carbon (bearing the amino group) is typically the most deshielded, appearing around δ 168-170 ppm. The C4 and C5 carbons will appear further upfield.[2]

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance reaction outcomes.

Reaction Overview: The Chemistry at Play

The synthesis of this compound is fundamentally a nucleophilic substitution reaction (SN2). It involves the S-alkylation of 2-amino-5-mercaptothiazole with an ethyl haloacetate, typically ethyl bromoacetate or chloroacetate. The sulfur atom of the thiol group, being a strong nucleophile, attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the desired thioether bond.[1][2]

A base is crucial for this transformation. Its primary role is to deprotonate the thiol (R-SH) to form the more potent thiolate anion (R-S⁻), which is a significantly stronger nucleophile.[2] The choice of base and solvent profoundly impacts the reaction's efficiency and selectivity.

Caption: General reaction mechanism for S-alkylation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.

Q1: My reaction shows very low or no conversion to the product. What's going wrong?

Potential Cause 1: Ineffective Deprotonation of the Thiol The nucleophilicity of the neutral thiol is often insufficient for an efficient reaction. The formation of the thiolate anion is paramount.

  • Recommended Solution:

    • Base Selection: If using a weak organic base like triethylamine (Et₃N), ensure it is used in slight excess (1.1-1.5 equivalents). For a more robust reaction, consider switching to a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2] NaH is particularly effective but requires strictly anhydrous conditions and careful handling.

    • Anhydrous Conditions: Water can protonate the thiolate, reverting it to the less reactive thiol. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with highly reactive bases like NaH.

Potential Cause 2: Poor Solvent Choice The solvent environment dictates the reactivity of the nucleophile.

  • Recommended Solution:

    • Solvent Polarity: The SN2 mechanism is favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.[3] These solvents solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) but leave the thiolate nucleophile "free" and highly reactive.[4]

    • Avoid Protic Solvents: Polar protic solvents like ethanol or water can form hydrogen bonds with the thiolate anion, creating a solvent "cage" that stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[5]

Potential Cause 3: Starting Material Degradation 2-amino-5-mercaptothiazole can be susceptible to air oxidation, leading to the formation of a disulfide dimer which is unreactive in this alkylation.[6]

  • Recommended Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[6]

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

Q2: My TLC/LC-MS analysis shows multiple spots, indicating significant side product formation. How can I improve selectivity?

Potential Cause 1: N-Alkylation While S-alkylation is generally favored due to sulfur's high nucleophilicity (a "soft" nucleophile reacting with the "soft" electrophilic carbon of the haloacetate), competitive N-alkylation at the 2-amino group or the ring nitrogen can occur.

  • Recommended Solution:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less-favored N-alkylation pathway.

    • Controlled Base Addition: Add the base slowly to the solution of the thiol at a low temperature before adding the ethyl haloacetate. This ensures the more nucleophilic thiolate is formed preferentially before the electrophile is introduced.

Potential Cause 2: Disulfide Formation As mentioned, oxidative dimerization of the thiol starting material is a common side reaction.[6] The disulfide will appear as a distinct, less polar spot on TLC.

  • Recommended Solution:

    • Inert Atmosphere: This is the most critical factor. Ensure the entire process, from reagent addition to workup, is protected from air.[6]

    • In situ Reduction: If you suspect your starting material already contains disulfide, it can sometimes be reduced back to the thiol in situ before alkylation, though this adds complexity.

Potential Cause 3: Hydrolysis of the Ethyl Ester If conditions are too basic or if the aqueous workup is prolonged, the ethyl ester of the product or starting material (ethyl bromoacetate) can hydrolyze to the corresponding carboxylic acid.

  • Recommended Solution:

    • Stoichiometric Base: Avoid a large excess of base.

    • Careful Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) instead of water alone, and perform extractions promptly. Avoid prolonged exposure to strongly basic or acidic aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the best combination of base and solvent for this reaction?

For general laboratory scale, the combination of potassium carbonate (K₂CO₃) in anhydrous DMF is an excellent starting point. K₂CO₃ is a solid, easy to handle, and sufficiently basic to deprotonate the thiol, while DMF is a polar aprotic solvent that promotes the SN2 reaction.[3][4] For difficult or slow reactions, switching to sodium hydride (NaH) in DMF or THF can significantly increase the rate, but requires more stringent handling procedures.

ParameterCondition 1 (Standard)Condition 2 (High-Reactivity)Rationale
Base K₂CO₃ (1.5 eq)NaH (1.2 eq)K₂CO₃ is safer and effective; NaH is for more difficult substrates.
Solvent Anhydrous DMFAnhydrous THF or DMFPolar aprotic solvents enhance nucleophilicity.[3]
Temperature Room Temp (20-25 °C)0 °C to Room TempLower temperature for NaH to control exotherm and improve selectivity.
Atmosphere Nitrogen / ArgonNitrogen / ArgonPrevents oxidation of the thiol starting material.[6]

Q2: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50:50 Ethyl Acetate:Hexanes. You should see the spot for the starting thiol (typically higher polarity, lower Rf) disappear as a new, less polar spot for the thioether product (higher Rf) appears. It is advisable to run lanes for your starting thiol, your ethyl bromoacetate, and the co-spotted reaction mixture to clearly identify all components.

Q3: My product is difficult to purify. Any suggestions?

  • Workup: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water and DMF.

  • Column Chromatography: If impurities persist, silica gel column chromatography is usually effective. Use a gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.

  • Recrystallization: If a solid product is obtained, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be an excellent final purification step.

Q4: What are the primary safety concerns?

  • Thiols: Many low molecular weight thiols are malodorous.[7] While 2-amino-5-mercaptothiazole is a solid, it's best to handle it in a well-ventilated fume hood.

  • Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE).

  • Reagents: Ethyl bromoacetate is a lachrymator (causes tearing) and alkylating agent. Always handle it in a fume hood. Sodium hydride (NaH) is highly flammable and reacts violently with water.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry glassware under vacuum or in oven. B 2. Add 2-amino-5-mercaptothiazole (1.0 eq) and K2CO3 (1.5 eq) to flask. A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Purge flask with Nitrogen for 5 min. C->D E 5. Stir mixture at room temp for 30 min. D->E F 6. Add ethyl bromoacetate (1.1 eq) slowly via syringe. E->F G 7. Stir reaction at room temp for 2-4 hours. F->G H 8. Monitor progress by TLC. G->H I 9. Pour reaction mixture into water. H->I J 10. Extract with Ethyl Acetate (3x). I->J K 11. Wash combined organics with brine. J->K L 12. Dry over Na2SO4, filter, and concentrate. K->L M 13. Purify crude product via column chromatography. L->M

Caption: Step-by-step experimental workflow.
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-mercaptothiazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe.

  • Inerting: Seal the flask and purge with nitrogen or argon gas for 5 minutes.

  • Base Activation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate thiol deprotonation.

  • Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's completion by TLC (typically 2-6 hours).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine to help remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel flash column chromatography using a hexanes/ethyl acetate gradient to obtain the pure this compound.

Troubleshooting Decision Tree

Use this logical guide to diagnose and solve common reaction failures.

TroubleshootingTree Start Problem: Low or No Product Yield CheckSM Is Starting Thiol (SM) consumed on TLC? Start->CheckSM NoReaction Cause: No Reaction Occurring CheckSM->NoReaction No SMDegraded Cause: SM Degradation CheckSM->SMDegraded Yes Sol_Base Solution: 1. Use stronger base (K2CO3, NaH). 2. Switch to polar aprotic solvent (DMF). 3. Ensure anhydrous conditions. NoReaction->Sol_Base Sol_Inert Solution: 1. Use inert atmosphere (N2/Ar). 2. Use freshly opened/purified SM. 3. Degas the solvent. SMDegraded->Sol_Inert MultipleSpots Problem: Multiple Products/Spots CheckPolarity Are side products more or less polar than Product? MultipleSpots->CheckPolarity Disulfide Less Polar: Likely Disulfide Dimer CheckPolarity->Disulfide Less Polar NAlkylation Similar Polarity: Likely N-Alkylation Isomer CheckPolarity->NAlkylation Similar Polarity Disulfide->Sol_Inert Sol_Optimize Solution: 1. Lower reaction temperature (0 °C). 2. Slow addition of base/electrophile. NAlkylation->Sol_Optimize

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(2-aminothiazol-5-ylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues commonly encountered with this compound. By understanding the physicochemical properties of this aminothiazole derivative, you can optimize your experimental workflows and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A1: this compound is a moderately polar molecule and, like many organic compounds, it is expected to have limited solubility in aqueous solutions. Its solubility is significantly better in polar organic solvents. The presence of the aminothiazole group suggests that the compound's solubility will be pH-dependent.[1][2]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3][4] It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] For other applications, ethanol may also be a suitable solvent. It is crucial to use anhydrous DMSO to avoid precipitation issues that can arise from water absorption.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. Why is this happening and how can I prevent it?

A3: This phenomenon, known as "crashing out" or precipitation, is common for compounds with low aqueous solubility. When the concentrated DMSO stock is diluted into an aqueous medium, the compound becomes supersaturated in the new solvent environment and falls out of solution.[5][6]

To prevent this, you can employ several strategies:

  • Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to avoid localized high concentrations of the compound.[6][7]

  • Pre-warmed Media: Warming your aqueous buffer to 37°C can help increase the solubility of the compound.[3]

  • Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of the compound in your assay.

  • Co-solvents: In some cases, maintaining a small percentage of an organic co-solvent in the final aqueous solution can help maintain solubility. However, be mindful of the potential toxicity of the co-solvent to your cells or its interference with your assay.[1]

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: Yes, adjusting the pH can be an effective strategy. The 2-aminothiazole moiety contains a basic amino group.[1] In acidic conditions, this group can become protonated, increasing the compound's polarity and, consequently, its aqueous solubility.[1][2] It is advisable to perform a pH-solubility profile to determine the optimal pH for your specific experimental conditions, while being cautious of extreme pH values that could cause compound degradation.[1]

Q5: Are there any other methods to enhance the solubility of this compound for my experiments?

A5: If the above methods are insufficient, you can explore more advanced techniques such as:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[1][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]

  • Salt Formation: If the compound has a suitable pKa, it can be converted into a more soluble salt form. A general guideline is that the difference in pKa (ΔpKa) between the basic compound and the acidic co-former should be greater than 2 to 3 for stable salt formation.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving solubility issues with this compound.

Problem: Precipitate or Cloudiness Observed in Solution
Observation Potential Cause Recommended Action
Immediate precipitation upon adding DMSO stock to aqueous buffer. The final concentration exceeds the compound's solubility limit in the aqueous medium.1. Lower the final concentration of the compound.2. Add the DMSO stock to the vigorously stirred aqueous buffer dropwise.[6][7]3. Use pre-warmed (37°C) aqueous buffer.[3]
The solution is initially clear but becomes cloudy over time. The compound is in a supersaturated state and is slowly precipitating.1. Use the freshly prepared solution immediately.2. Consider incorporating a small percentage of a co-solvent (e.g., ethanol) if your experiment allows.[1]3. Evaluate the use of solubility enhancers like cyclodextrins.[1][8]
Difficulty dissolving the compound in 100% DMSO. The compound may have low intrinsic solubility even in DMSO, or the DMSO may have absorbed water.1. Use fresh, anhydrous DMSO.2. Gently warm the solution in a 37°C water bath.[3]3. Use sonication to aid dissolution.[3]
Precipitation is observed after freeze-thaw cycles of the stock solution. Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Water condensation can also reduce DMSO's solvating power.1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]2. Ensure the stock solution is at room temperature and briefly vortexed before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: For a 10 mM stock solution, you will need 1.8623 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: Accurately weigh the calculated mass of the compound.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube and add the appropriate volume of anhydrous DMSO.

  • Mix thoroughly: Vortex the tube for 1-2 minutes until the solid is completely dissolved.[3]

  • Aid dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the tube in a water bath for a few minutes or gently warm it in a 37°C water bath.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the buffer: Warm the aqueous buffer to 37°C.

  • Dispense the buffer: Add the required volume of the pre-warmed aqueous buffer to a sterile tube.

  • Vortex the buffer: Place the tube on a vortex mixer at a medium to high speed.

  • Add the stock solution: While the buffer is vortexing, add the required volume of the DMSO stock solution dropwise into the buffer.

  • Continue mixing: Continue to vortex for an additional 10-15 seconds to ensure thorough mixing.

  • Visual inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates successful dissolution.

Visual Troubleshooting Guide

TroubleshootingWorkflow Start Start: Solubility Issue (Precipitation/Cloudiness) CheckStock Is the DMSO stock solution clear? Start->CheckStock PrepMethod Review dilution method: - Dropwise addition? - Vigorous stirring? - Warmed buffer? CheckStock->PrepMethod Yes RemakeStock Action: Remake stock solution with anhydrous DMSO. Use sonication/warming. CheckStock->RemakeStock No Concentration Is the final concentration too high? PrepMethod->Concentration Yes OptimizePrep Action: Optimize dilution protocol. PrepMethod->OptimizePrep No pH_Check Have you considered pH adjustment? Concentration->pH_Check No LowerConc Action: Lower the final concentration. Concentration->LowerConc Yes Enhancers Have you tried solubility enhancers? pH_Check->Enhancers No AdjustpH Action: Test a range of acidic pH values. pH_Check->AdjustpH Yes UseEnhancers Action: Incorporate cyclodextrins. Enhancers->UseEnhancers Yes ContactSupport Issue Persists: Contact Technical Support Enhancers->ContactSupport No Success Solution Clear: Proceed with Experiment RemakeStock->CheckStock OptimizePrep->PrepMethod LowerConc->Success AdjustpH->Success UseEnhancers->Success

Caption: A workflow diagram for troubleshooting solubility issues.

References

Stability studies of Ethyl 2-(2-aminothiazol-5-ylthio)acetate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(2-aminothiazol-5-ylthio)acetate. It addresses potential stability issues, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. The information herein is based on established principles of chemical stability and degradation pathways of related molecular moieties.

Introduction to the Stability of this compound

This compound is a multifaceted organic molecule featuring a 2-aminothiazole core, a thioether linkage, and an ethyl acetate side chain. Each of these functional groups presents unique stability considerations that can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these potential liabilities is crucial for the development of robust analytical methods, stable formulations, and reliable experimental outcomes.

This document serves as a proactive guide to navigating the potential stability challenges associated with this compound. It is structured to anticipate common questions and experimental hurdles, providing both theoretical background and practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The three primary points of potential instability in the molecule are:

  • Thioether Linkage: The sulfide bridge is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.

  • Ethyl Acetate Group: This ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • 2-Aminothiazole Ring: While generally stable, the 2-aminothiazole ring can undergo reactions such as deamination under specific conditions, and its stability can be influenced by the nature of its substituents.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[4] This helps to mitigate the risks of thermal degradation, photolysis, and oxidation. For long-term storage, refrigeration or freezing may be appropriate, depending on the physical state and purity of the compound.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in solution?

A4: The ethyl acetate moiety is the most likely to be affected by pH. In acidic or basic solutions, hydrolysis of the ester to the carboxylic acid can be expected. The rate of hydrolysis will be dependent on the pH and temperature of the solution. The 2-aminothiazole ring also has a basic character and its protonation state will vary with pH, which could influence its reactivity and stability.

Q5: What are the likely degradation products I should be looking for in my stability studies?

A5: Based on the structure, the primary degradation products to monitor would be:

  • Hydrolysis Product: 2-(2-aminothiazol-5-ylthio)acetic acid.

  • Oxidation Products: Ethyl 2-(2-aminothiazol-5-ylsulfinyl)acetate (sulfoxide) and Ethyl 2-(2-aminothiazol-5-ylsulfonyl)acetate (sulfone).

  • Combined Degradation Products: For instance, the hydrolyzed and oxidized product, 2-(2-aminothiazol-5-ylsulfinyl)acetic acid.

Troubleshooting Guide for Experimental Studies

This section addresses specific issues that may arise during the handling and analysis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC chromatogram over a short period in solution. 1. Hydrolysis of the ethyl ester: This is accelerated by acidic or basic conditions in your mobile phase or sample diluent. 2. Oxidation of the thioether: Dissolved oxygen in the solvent can contribute to oxidation, especially in the presence of metal ion contaminants.1. Adjust the pH of your sample diluent and mobile phase to be near neutral (pH 6-7). Use freshly prepared buffers. 2. Degas all solvents thoroughly. Consider adding a small amount of an antioxidant like sodium metabisulfite to your sample diluent if compatible with your analytical method.
Inconsistent assay results between different batches or over time. 1. Inadequate storage: Exposure to light, heat, or oxygen can lead to gradual degradation. 2. Hygroscopic nature: The compound may be absorbing moisture, which can accelerate hydrolysis.1. Review and strictly adhere to recommended storage conditions. Store in small, well-sealed vials under an inert atmosphere. 2. Store the compound in a desiccator. Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
Loss of compound during sample preparation for analysis. 1. Adsorption to surfaces: The compound may be adsorbing to glass or plastic surfaces, especially at low concentrations. 2. Instability in the sample matrix: Components of your formulation or biological matrix could be promoting degradation.1. Use silanized glassware or polypropylene vials. 2. Investigate the stability of the compound in the specific matrix. It may be necessary to perform the extraction and analysis quickly or to stabilize the sample immediately after collection.
Difficulty in achieving desired degradation levels (5-20%) in forced degradation studies. 1. Stress conditions are too mild: The compound may be more stable than anticipated. 2. Stress conditions are too harsh: Complete degradation may be occurring rapidly.1. For mild degradation: Systematically increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. 2. For harsh degradation: Decrease the concentration of the stressor, the temperature, or the time points for sampling.

Experimental Protocols for Stability Assessment

The following are detailed protocols for conducting forced degradation studies, a critical component of assessing the stability of a drug substance.

Protocol 1: Hydrolytic Stability
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Stability
  • Preparation of Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Oxidative Stress:

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Analysis: Analyze the samples immediately by HPLC. It may be necessary to quench the reaction with a reagent like sodium bisulfite before injection, but ensure this does not interfere with the chromatography.

Protocol 3: Thermal Stability
  • Solid State:

    • Place a known amount of the solid compound in a clear glass vial.

    • Expose the vial to a temperature of 80°C in a calibrated oven.

    • Sample at 1, 3, 7, and 14 days.

    • Prepare solutions of the stressed solid for HPLC analysis.

  • Solution State:

    • Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

    • Incubate the solution at 60°C, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

Protocol 4: Photostability
  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound.

    • Place the solution in a photostability chamber in a clear quartz cuvette.

    • Prepare a control sample by wrapping a similar cuvette in aluminum foil.

  • Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

  • Analysis: Analyze the exposed and control samples by HPLC.

Data Presentation

The results from the forced degradation studies can be summarized in a table similar to the one below to provide a clear overview of the compound's stability profile.

Stress Condition Duration % Degradation of Parent Compound Major Degradation Product(s) (Retention Time)
0.1 M HCl, 60°C24 hourse.g., 15%e.g., Hydrolysis product (RT = X.X min)
0.1 M NaOH, RT8 hourse.g., 25%e.g., Hydrolysis product (RT = X.X min)
3% H₂O₂, RT8 hourse.g., 30%e.g., Sulfoxide (RT = Y.Y min), Sulfone (RT = Z.Z min)
80°C (Solid)14 dayse.g., < 5%e.g., Not significant
60°C (Solution)24 hourse.g., 8%e.g., Minor hydrolysis and oxidative products
Light ExposureICH Q1Be.g., 12%e.g., Photodegradant 1 (RT = A.A min)

Visualizations

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G parent This compound hydrolysis 2-(2-aminothiazol-5-ylthio)acetic acid parent->hydrolysis Hydrolysis (Acid/Base) sulfoxide Ethyl 2-(2-aminothiazol-5-ylsulfinyl)acetate parent->sulfoxide Oxidation hydro_sulfoxide 2-(2-aminothiazol-5-ylsulfinyl)acetic acid hydrolysis->hydro_sulfoxide Oxidation sulfone Ethyl 2-(2-aminothiazol-5-ylsulfonyl)acetate sulfoxide->sulfone Further Oxidation sulfoxide->hydro_sulfoxide Hydrolysis

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Indicating Method Development

This workflow outlines the logical progression for developing a stability-indicating analytical method.

G cluster_0 Method Development cluster_1 Method Validation A Initial Method Development (e.g., HPLC-UV) B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Peak Purity Analysis (e.g., DAD, MS) C->D E Demonstrate Specificity (Resolution of degradants from parent peak) D->E F Full Method Validation (ICH Q2(R1)) E->F

Caption: Workflow for stability-indicating method development.

References

Technical Support Center: Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of this compound is primarily achieved through a nucleophilic substitution (SN2) reaction. In this process, the sulfur atom of 2-aminothiazole-5-thiol acts as a potent nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to displace the halide leaving group.[1][2]

Q2: Why is a base required for this reaction?

A base is crucial for deprotonating the thiol group (-SH) of 2-aminothiazole-5-thiol to form a thiolate anion (-S⁻). This thiolate is a significantly stronger nucleophile than the neutral thiol, which dramatically increases the rate and efficiency of the SN2 reaction.[2][3] The acidity of thiols (pKa ≈ 10-11) makes them more acidic than alcohols, allowing for the use of moderately strong bases.[2][3]

Q3: What are the most critical safety precautions for this synthesis?

The electrophile, ethyl chloroacetate (or bromoacetate), is a lachrymator and is corrosive. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The bases and solvents used (e.g., DMF, triethylamine) also require careful handling as per their Safety Data Sheets (SDS).

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A suitable eluent system (e.g., Ethyl Acetate/Hexane mixture) should be developed to clearly separate the starting materials (2-aminothiazole-5-thiol and ethyl haloacetate) from the desired product. The disappearance of the limiting starting material typically indicates reaction completion.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area: Low or No Product Formation

Q: My TLC analysis shows little to no product formation, even after several hours. What are the likely causes?

A: This issue, often referred to as a "stalled reaction," can be traced back to several factors related to reagents and reaction conditions.

  • Cause 1: Ineffective Deprotonation of the Thiol. The thiolate is the active nucleophile. If the base is too weak or has degraded, the thiol will not be sufficiently deprotonated for the reaction to proceed efficiently.

    • Solution: Ensure the base is fresh and of high purity. For instance, if using triethylamine (Et₃N), ensure it is dry and colorless.[1] Consider switching to a slightly stronger base like potassium carbonate (K₂CO₃) or sodium ethoxide, but be mindful that stronger bases can promote side reactions.

  • Cause 2: Poor Quality of Reagents.

    • 2-aminothiazole-5-thiol: This starting material can oxidize over time to form a disulfide dimer, which is non-reactive as a nucleophile in this context.

    • Ethyl Haloacetate: This reagent can hydrolyze if exposed to moisture, yielding chloroacetic acid and ethanol, which will not participate in the desired reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly opened bottles of reagents whenever possible. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent thiol oxidation.

  • Cause 3: Inappropriate Reaction Temperature. SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: If the reaction is being run at room temperature, consider gently heating the mixture to 40-60 °C.[1] Monitor the reaction closely by TLC, as excessive heat can lead to impurity formation.

  • Cause 4: Incorrect Solvent. The choice of solvent is critical for an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as DMF, acetone, or THF, which can solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.[1][3] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Problem Area: Significant Impurity Formation

Q: My TLC plate shows a major non-polar spot (high Rf) that is not a starting material. What is it and how can I prevent it?

A: This is a classic sign of disulfide dimer formation from the oxidative coupling of two molecules of 2-aminothiazole-5-thiol.

  • Mechanism: 2 R-SH + [O] → R-S-S-R + H₂O

  • Prevention:

    • Inert Atmosphere: The most effective solution is to rigorously degas your solvent and run the entire reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Reagent Addition Sequence: Add the base to the solution of the thiol first to form the thiolate in situ. The thiolate is less prone to oxidation than the thiol. Add the ethyl haloacetate electrophile last.

Q: I'm observing multiple spots on my TLC near the product spot, suggesting isomers or related impurities. What could be happening?

A: This often points to alkylation at a site other than the desired sulfur atom.

  • Cause: N-Alkylation. The 2-amino group on the thiazole ring is also nucleophilic and can compete with the thiol for the ethyl acetate electrophile. This results in the formation of an N-alkylated isomer. While sulfur is generally a better nucleophile than nitrogen in this context (a "soft" nucleophile reacting with a "soft" electrophile), N-alkylation can occur, especially at higher temperatures.[2]

  • Solution:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Optimize Basicity: Use a base that selectively deprotonates the more acidic thiol (pKa ~10) over the amine (pKa of conjugate acid ~35). Triethylamine or potassium carbonate are generally suitable choices. Very strong bases like NaH could potentially deprotonate the amine, increasing the risk of N-alkylation.

Problem Area: Purification Challenges

Q: My crude product is an oil that refuses to crystallize. How can I purify it?

A: When recrystallization fails, column chromatography is the preferred method.

  • Solution:

    • Develop a TLC Solvent System: Find an eluent mixture (e.g., gradients of ethyl acetate in hexane) that provides good separation (ΔRf > 0.2) between your product and the major impurities.

    • Perform Column Chromatography: Use the optimized solvent system to purify the crude material on a silica gel column. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Q: I'm having difficulty separating the product from unreacted 2-aminothiazole-5-thiol.

A: If the Rf values are too close for effective chromatographic separation, a liquid-liquid extraction can be employed.

  • Solution: Acid Wash.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • The basic 2-amino group of the unreacted starting material will be protonated, forming a salt that is soluble in the aqueous layer.

    • The desired product, being less basic, will remain in the organic layer.

    • Separate the layers, wash the organic layer with brine, dry it with an anhydrous salt (like Na₂SO₄), and concentrate it to yield a cleaner product.

Data & Protocols

Reference Protocol: Standard Synthesis

This protocol is a self-validating baseline for the synthesis.

  • Reagent Setup: To a dry, three-necked flask under a nitrogen atmosphere, add 2-aminothiazole-5-thiol (1.0 eq). Dissolve it in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise while stirring. Allow the mixture to stir for 15 minutes at 0 °C to ensure complete formation of the thiolate.

  • Electrophile Addition: Add ethyl chloroacetate (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC. If the reaction is slow, it may be gently heated to 50 °C.[1]

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.

Data Tables

Table 1: Reagent Parameters

ReagentRoleMolar Equiv.Key Considerations
2-aminothiazole-5-thiolNucleophile1.0Prone to oxidation; check purity before use.
Ethyl ChloroacetateElectrophile1.0 - 1.1Lachrymator; use in fume hood. Ensure it is not hydrolyzed.
Triethylamine (Et₃N)Base1.1 - 1.2Should be dry and colorless.[1]
Dimethylformamide (DMF)Solvent-Use anhydrous grade.

Table 2: Typical TLC Profile

CompoundTypical Rf (30% EtOAc/Hex)Visualization
2-aminothiazole-5-thiol~0.2UV, KMnO₄ stain
Disulfide Dimer~0.6UV, KMnO₄ stain
Product ~0.4 UV, KMnO₄ stain
Ethyl Chloroacetate~0.7KMnO₄ stain (faint)

Visual Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Thiol & Solvent (Anhydrous DMF) base 2. Add Base (Et3N) at 0°C (Forms Thiolate) reagents->base electrophile 3. Add Ethyl Chloroacetate at 0°C base->electrophile react 4. Stir at RT (4-6h) Monitor by TLC electrophile->react workup 5. Quench with Water & Extract (EtOAc) react->workup purify 6. Column Chromatography workup->purify product 7. Isolate Pure Product purify->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting: Low Yield Decision Tree

G cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete cluster_impurities Side Reactions start Problem: Low Yield check_tlc Is starting material consumed? start->check_tlc cause_base Base ineffective? (Use fresh base) check_tlc->cause_base No cause_temp Temp too low? (Gently warm to 50°C) check_tlc->cause_temp No cause_reagent Reagents degraded? (Verify purity) check_tlc->cause_reagent No check_impurities Major impurities on TLC? check_tlc->check_impurities Yes loss_workup Product lost during work-up/purification? (Optimize extraction/column) check_impurities->loss_workup No side_disulfide High Rf Spot? (Disulfide -> Use N2 atm) check_impurities->side_disulfide Yes side_n_alk Spots near product? (N-Alkylation -> Lower Temp) check_impurities->side_n_alk Yes G Thiol 2-Aminothiazole-5-thiol (R-SH) Product Desired Product (R-S-CH₂CO₂Et) Thiol->Product Main Sₙ2 Reaction (High Yield) Disulfide Side Product: Disulfide (R-S-S-R) Thiol->Disulfide Oxidation N_Alk Side Product: N-Alkylation Thiol->N_Alk N-Alkylation (minor pathway) Electrophile Ethyl Chloroacetate (EtO₂CCH₂Cl) Electrophile->Product Main Sₙ2 Reaction (High Yield) Electrophile->N_Alk N-Alkylation (minor pathway) Base Base (e.g., Et₃N) Base->Product Main Sₙ2 Reaction (High Yield) Oxygen [O₂] Oxygen->Disulfide Oxidation

References

Technical Support Center: Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Troubleshooting Guide: Impurity Removal & Reaction Optimization

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via the S-alkylation of 2-amino-5-mercaptothiazole with an ethyl haloacetate.

Q1: My final product is a dark, oily residue instead of a solid, and TLC analysis shows multiple spots. What's going wrong?

This is a common issue often pointing to multiple side reactions or product degradation. Let's diagnose the potential causes.

Probable Cause 1: Competing N-Alkylation The 2-aminothiazole core possesses multiple nucleophilic sites: the thiol group (S), the exocyclic amino group (N²), and the endocyclic ring nitrogen (N³). While the thiolate anion is the strongest nucleophile, harsh reaction conditions can lead to the alkylation of the nitrogen atoms, resulting in a mixture of S-alkylated, N-alkylated, and potentially di-alkylated products.[1]

Solution:

  • Controlled Deprotonation: Use a mild inorganic base like potassium carbonate (K₂CO₃) rather than strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] K₂CO₃ is generally sufficient to deprotonate the thiol to the more reactive thiolate without significantly deprotonating the less acidic amino group, thus favoring S-alkylation.

  • Optimize Temperature: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). High temperatures can provide the activation energy needed for the less favorable N-alkylation to occur.

Probable Cause 2: Oxidative Disulfide Formation Thiols are highly susceptible to oxidation, especially under basic conditions in the presence of atmospheric oxygen. This leads to the formation of a disulfide-linked dimer, bis(2-amino-5-thiazolyl) disulfide, which can be a significant impurity.[3]

Solution:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent and using standard Schlenk line or glovebox techniques to exclude oxygen.

  • Control Base Addition: Add the base slowly to the solution of the thiol to minimize the time the reactive thiolate is exposed to potential oxidants before the electrophile (ethyl chloroacetate) is added.

Probable Cause 3: Starting Material Degradation The starting material, 2-amino-5-mercaptothiazole, can be unstable. The 2-aminothiazole ring itself can be sensitive to strong acid or base, leading to ring-opening or polymerization, resulting in tar-like impurities.[4][5]

Solution:

  • Use High-Purity Starting Materials: Ensure the purity of your 2-amino-5-mercaptothiazole precursor. If you are synthesizing it in-house (e.g., via halogenation of 2-aminothiazole followed by substitution[6]), ensure it is thoroughly purified before use.

  • Moderate pH: Maintain the reaction and workup conditions as close to neutral as possible, avoiding extremes of pH.

Q2: The yield of my reaction is consistently low, even though TLC shows a clean conversion to a single major product.

Low isolated yield despite clean conversion often points to issues during the workup and purification stages.

Probable Cause 1: Product Loss During Aqueous Workup this compound has moderate polarity and may have some solubility in water, especially if the aqueous phase is slightly acidic (which would protonate the basic amino group) or basic (which could hydrolyze the ester).

Solution:

  • Back-Extraction: After the initial extraction with an organic solvent (like ethyl acetate or dichloromethane), re-extract the aqueous layer 2-3 more times with fresh solvent to recover any dissolved product.

  • Brine Wash: Wash the combined organic extracts with a saturated sodium chloride (brine) solution. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

  • pH Adjustment: During the workup, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction to keep the product in its neutral, less water-soluble form.

Probable Cause 2: Product Hydrolysis The ethyl ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly if exposed to strong acids or bases, or prolonged heating during workup.[7] This carboxylic acid impurity is highly polar and may be lost to the aqueous phase or complicate purification.

Solution:

  • Use Mild Base: As mentioned, use K₂CO₃ or an organic base like triethylamine (Et₃N) for the reaction instead of NaOH or KOH.[8]

  • Avoid Acidic Workup: Use a neutral water wash instead of an acid wash if possible. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid and perform the wash quickly at low temperatures.

  • Temperature Control: Concentrate the solvent on a rotary evaporator at a low temperature (≤ 40 °C) to prevent thermal degradation and hydrolysis.

Q3: My purified product looks clean by ¹H NMR, but the melting point is broad, and elemental analysis is slightly off.

This indicates the presence of a persistent, structurally similar impurity that is difficult to remove and may not be easily distinguishable by ¹H NMR alone.

Probable Cause: Isomeric Impurity (N-Alkylation) The most likely culprit is an N-alkylated isomer. For instance, Ethyl 2-((2-imino-2,3-dihydrothiazol-5-yl)thio)acetate (alkylation at N³) or Ethyl 2-(2-(ethylacetatethio)aminothiazole) (alkylation at the exocyclic N²) could have very similar NMR spectra to the desired S-alkylated product but would disrupt the crystal lattice, causing a broad melting point.

Solution: High-Resolution Purification

  • Column Chromatography: Standard recrystallization may not be sufficient to separate these isomers. Meticulous column chromatography on silica gel is the recommended method.[9][10]

    • Solvent System: Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The S-alkylated product is typically less polar than the N-alkylated isomers and should elute first.

    • Monitor Fractions: Collect small fractions and analyze each one carefully by TLC before combining them.

  • Preparative HPLC: For very high purity required in pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they readily dissolve the reactants and facilitate the S_N2 reaction. Acetone is also a viable and greener alternative.[2]

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method.[2][11] Use a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product, being a thioether, will be less polar than the starting thiol and should have a higher R_f value. Spot the reaction mixture alongside your starting material to track its disappearance and the appearance of the new product spot.

Q: My starting material, 2-amino-5-mercaptothiazole, is not commercially available. How can I prepare it? A: A common route is a two-step synthesis starting from the more readily available 2-aminothiazole. First, perform a regioselective halogenation (e.g., bromination with Br₂) at the electron-rich 5-position.[1] The resulting 2-amino-5-bromothiazole can then undergo a nucleophilic substitution reaction with a sulfur source, such as sodium sulfide (Na₂S), to introduce the thiol group.[6] This precursor should be purified before use in the main reaction.

Q: Is recrystallization a good method for purifying the final product? A: Yes, if the product is obtained as a solid and is relatively free of isomeric impurities. Common recrystallization solvents for similar compounds include ethanol or a mixed solvent system like DMF/water or ethanol/water.[6][12] However, if "oiling out" occurs, it suggests the presence of significant impurities, and column chromatography should be performed first.

Visualizing Reaction Pathways and Problems

Reaction and Side-Product Formation

The following diagram illustrates the intended S-alkylation reaction and the primary competing side reactions.

reaction_pathway thiol 2-Amino-5-mercaptothiazole product This compound (Desired Product) thiol->product S-Alkylation (Desired) n_alkyl N-Alkylated Isomers (Impurity) thiol->n_alkyl N-Alkylation (Side Reaction) disulfide Disulfide Dimer (Oxidative Impurity) thiol->disulfide Oxidation (O₂) reagent Ethyl Chloroacetate + Base (e.g., K₂CO₃) reagent->product reagent->n_alkyl hydrolysis Carboxylic Acid (Hydrolysis Impurity) product->hydrolysis Hydrolysis (H₂O, Base)

Caption: Intended S-alkylation vs. common side reactions.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

troubleshooting_workflow start Reaction Complete (TLC Check) problem Problem Identified: Low Yield / Impure Product start->problem cause_workup Cause: Workup Loss? (Product in Aqueous Layer) problem->cause_workup Clean TLC, Low Mass cause_side_rxn Cause: Side Reactions? (Multiple TLC Spots) problem->cause_side_rxn Dark Oil, Multiple Spots cause_iso Cause: Isomeric Impurity? (Clean NMR, Broad MP) problem->cause_iso Purified Product Fails Analysis solution_workup Solution: • Adjust pH to 7-8 • Back-extract aq. layer • Use Brine Wash cause_workup->solution_workup solution_side_rxn Solution: • Use Mild Base (K₂CO₃) • Lower Temperature • Use Inert Atmosphere cause_side_rxn->solution_side_rxn solution_iso Solution: • Silica Gel Column Chromatography • Gradual Solvent Gradient cause_iso->solution_iso

Caption: A logical guide to troubleshooting synthesis problems.

Protocols & Methodologies

Protocol 1: General Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-5-mercaptothiazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-mercaptothiazole (1.0 eq).

  • Solvent & Base: Add anhydrous acetonitrile to dissolve the thiol, followed by anhydrous potassium carbonate (1.5 eq). Stir the suspension for 15 minutes at room temperature.

  • Addition of Electrophile: Add ethyl chloroacetate (1.1 eq) dropwise to the suspension via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting thiol. Gentle heating to 40 °C can be applied if the reaction is sluggish.

  • Quenching: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of fresh acetonitrile.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate

  • Glass column, collection tubes, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to elute the product.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]

Data Summary Table
ParameterRecommended Condition/ReagentRationale
Base K₂CO₃ or Et₃NMild conditions minimize hydrolysis and N-alkylation side reactions.[2][8]
Solvent Anhydrous MeCN or DMFPolar aprotic solvents facilitate S_N2 reactions.
Atmosphere Nitrogen or ArgonPrevents oxidation of the thiol/thiolate to disulfide impurities.[3]
Temperature Room Temperature to 40 °CProvides sufficient energy without promoting side reactions.
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of reactant consumption and product formation.[11]
Purification Silica Gel Column ChromatographyEffective for removing polar impurities and structurally similar isomers.[9]

References

Technical Support Center: Catalyst Selection for Modifying Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. This molecule is a versatile building block in pharmaceutical and materials science, notable for its multiple reactive sites. Effective catalyst selection is paramount to achieving desired chemical transformations with high yield and selectivity. This guide, presented in a question-and-answer format, addresses common challenges and provides troubleshooting advice for researchers.

Understanding the Substrate

Before delving into specific reactions, it's crucial to understand the molecule's structure. This compound features several key functional groups that dictate its reactivity:

  • Primary Amino Group (-NH₂): Located on the thiazole ring, this group is a primary site for acylation, alkylation, and coupling reactions.

  • Thioether Linkage (-S-): The sulfur atom is susceptible to oxidation and can also influence the activity of metal catalysts.

  • Ester Group (-COOEt): This group can undergo hydrolysis or transesterification.

  • Thiazole Ring: A heterocyclic core that can participate in cross-coupling reactions, though it requires prior functionalization (e.g., halogenation).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: N-Acylation of the Primary Amino Group

Question: I am trying to acylate the primary amino group of this compound with an acyl chloride. The reaction is sluggish and gives low yields. What catalyst can I use to improve the reaction rate and efficiency without causing side reactions?

Answer: Sluggish N-acylation is a common issue. While the reaction can proceed with a simple base like pyridine or triethylamine to scavenge the HCl byproduct, a catalyst is often necessary for efficient conversion, especially with less reactive acylating agents.

Catalyst Recommendations:

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the aminothiazole. Use a catalytic amount (1-10 mol%).

  • Lewis Acids (e.g., Sc(OTf)₃, ZnCl₂): Mild Lewis acids can activate the acylating agent by coordinating to the carbonyl oxygen, making it more electrophilic. However, care must be taken as stronger Lewis acids or higher temperatures can promote unwanted side reactions, such as ester hydrolysis or degradation of the thiazole ring.

  • Chiral Isothioureas: For atroposelective N-acylation, where rotational hindrance creates stable atropisomers, chiral catalysts like cyclic isothioureas have proven effective in achieving high yields and enantioselectivities.[1]

Troubleshooting Poor N-Acylation:

  • Problem: Low yield despite using a base.

    • Solution: Add a catalytic amount of DMAP. Ensure your solvent (e.g., Dichloromethane, THF) is anhydrous, as water will consume the acyl chloride.[2][3]

  • Problem: Complex product mixture.

    • Solution: Your reaction conditions may be too harsh. If using a Lewis acid, switch to a milder one or reduce the reaction temperature. Over-acylation or side reactions on the thiazole ring can occur under forcing conditions.

Data Summary: N-Acylation Catalysts

Catalyst Type Loading Key Advantages Potential Issues
None (Base only) Base Stoichiometric Simple, avoids metal contamination Often slow, incomplete conversion
DMAP Nucleophilic 1-10 mol% High reaction rates, very effective Can be difficult to remove post-reaction
Sc(OTf)₃ Lewis Acid 5-15 mol% Effective for activating acylating agent Can promote ester hydrolysis or degradation

| Chiral Isothiourea | Organocatalyst | 10-20 mol% | Enables asymmetric synthesis of atropisomers | Catalyst can be expensive[1] |

FAQ 2: Selective Oxidation of the Thioether Linkage

Question: I need to selectively oxidize the thioether in my molecule to a sulfoxide without over-oxidation to the sulfone or affecting the aminothiazole ring. What catalytic systems offer the best selectivity?

Answer: Selective oxidation of thioethers to sulfoxides is a delicate transformation. The choice of oxidant and catalyst is critical to prevent the formation of the sulfone.

Catalyst Recommendations:

  • Metal-Based Catalysts:

    • Titanium Silicalite-1 (TS-1): With hydrogen peroxide (H₂O₂) as the oxidant, TS-1, a shape-selective zeolite catalyst, can facilitate this oxidation.[4] The reaction often proceeds readily, though non-catalyzed oxidation to the sulfoxide can also occur with H₂O₂ alone.[4]

    • Polyoxomolybdates: Certain organic ligand-modified polyoxomolybdates have shown excellent catalytic performance for the selective oxidation of thioethers to sulfoxides with high selectivity, often at room temperature.[5]

    • Iron(III) and Copper(II) Nitrates: Hydrated metal nitrates like Fe(NO₃)₃·9H₂O and Cu(NO₃)₂·3H₂O are inexpensive and efficient catalysts for this transformation, often providing high yields of sulfoxides.[6] Cu(NO₃)₂·3H₂O can be particularly selective for aryl thioethers.[6]

  • Photocatalysis:

    • Visible-light-promoted oxidation using a photocatalyst like Eosin Y and molecular oxygen from the air is a green and highly selective method.[7] This approach offers mild reaction conditions and excellent functional group tolerance.[7]

  • Peptide-Catalyzed Oxidation: For enantioselective oxidation, certain peptide-based catalysts can be used with an oxidant like H₂O₂ to produce chiral sulfoxides with high enantiomeric ratios.[8]

Workflow for Selective Thioether Oxidation

Caption: Decision workflow for thioether oxidation catalyst selection.

FAQ 3: Palladium-Catalyzed Cross-Coupling on the Thiazole Ring

Question: I want to perform a Suzuki-Miyaura cross-coupling reaction to add an aryl group to the thiazole ring. I'm concerned about the sulfur and nitrogen atoms poisoning the palladium catalyst. What catalyst system should I use?

Answer: Catalyst poisoning by heteroatoms, particularly sulfur, is a significant challenge in cross-coupling reactions.[9][10] The lone pairs on sulfur and nitrogen can coordinate strongly to the palladium center, leading to deactivation.[9] Overcoming this requires a carefully selected catalyst system.

Catalyst System Recommendations:

  • Pre-catalyst: Use a robust palladium(II) pre-catalyst. Thiazole-based palladium(II) complexes have been specifically designed for this purpose and show good activity and tolerance to functional groups.[11][12][13][14]

  • Ligand: A suitable ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote the desired catalytic cycle over catalyst deactivation.

  • Reaction Conditions: Using water as a co-solvent can sometimes improve results for Suzuki couplings with heterocyclic compounds.[15]

Troubleshooting Catalyst Poisoning:

  • Problem: The reaction stalls or fails to initiate.

    • Cause: This is a classic sign of catalyst poisoning. The sulfur atom in either the thioether or the thiazole ring is likely binding irreversibly to the palladium.[16][17]

    • Solution 1: Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome the poisoning effect by providing enough active catalyst to complete the reaction.

    • Solution 2: Switch Ligand/Pre-catalyst: Move to a more robust system. Thiazole-based palladium pre-catalysts are designed to be more resistant to the reaction environment.[11][12]

    • Solution 3: Use Heterogeneous Catalysts: Supported palladium catalysts (e.g., Pd on charcoal) can sometimes offer better stability and reusability, although they may have different activity profiles.[18]

Experimental Protocol: Suzuki-Miyaura Coupling (Note: This is a general protocol and requires optimization for the specific substrate.)

  • Prerequisite: The thiazole ring must first be halogenated (e.g., brominated at the C4 position) to provide a coupling handle.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF/water.[11]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 4: Modifying the Ester Group via Transesterification

Question: I need to convert the ethyl ester to a different alkyl ester (transesterification). What catalyst can I use that will not react with the amino or thioether functionalities?

Answer: The key challenge here is chemoselectivity. Strong acid or base catalysts, commonly used for transesterification, can cause unwanted side reactions like hydrolysis or reactions at the amino group.

Catalyst Recommendations:

  • Heterogeneous Acid Catalysts: Solid acid catalysts like natural kaolinitic clay or montmorillonite K10 clay are excellent choices.[19] They are mild, selective, and easily removed by filtration, simplifying purification. These clays have been shown to effectively catalyze the transesterification of β-keto esters with a variety of alcohols, including long-chain and unsaturated ones, in high yields.[19]

  • Enzymatic Catalysis: Lipases are highly selective catalysts that operate under very mild conditions (neutral pH, room temperature). An immobilized lipase can cleanly catalyze the transesterification without affecting other functional groups. This is a green and highly efficient method.

  • Mild Lewis Acids: Very mild Lewis acids may be employed, but screening is necessary to ensure they do not coordinate with and get poisoned by the sulfur or nitrogen atoms.

Comparison of Transesterification Catalysts

Catalyst Type Example Advantages Disadvantages
Strong Base NaOMe Fast reaction rates[20] Not selective; will react with amine/ester
Strong Acid H₂SO₄ Effective catalyst Not selective; risk of side reactions[20][21]
Heterogeneous Clay Kaolinitic Clay High selectivity, easy removal, reusable[19] May require higher temperatures than base catalysts

| Enzyme | Immobilized Lipase | Extremely high selectivity, mild conditions | Can be expensive, slower reaction times |

References

Technical Support Center: Scaling the Synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate. We will delve into a robust and scalable two-step synthetic pathway, offering detailed protocols, mechanistic insights, and extensive troubleshooting support to address challenges encountered from the lab bench to pilot scale.

Overview of the Synthetic Strategy

This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis is most effectively and scalably achieved through a two-step process starting from the commercially available 2-aminothiazole.

The strategic approach involves:

  • Electrophilic Bromination: Installation of a bromine atom at the electron-rich C5 position of the 2-aminothiazole ring. This creates a versatile handle for subsequent functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide with a sulfur nucleophile, specifically the thiolate of ethyl 2-mercaptoacetate (ethyl thioglycolate), to form the target molecule.

This strategy is advantageous for scale-up as it avoids the use of unstable or highly toxic reagents and proceeds through crystalline, easily isolable intermediates.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Substitution (SNAr) A 2-Aminothiazole B Intermediate: 2-Amino-5-bromothiazole A->B C5 Bromination Reagent1 Br₂ in Acetic Acid A->Reagent1 C Final Product: This compound B->C Thioether Formation Reagent2 Ethyl 2-mercaptoacetate + Base (e.g., NaOEt) B->Reagent2 Reagent1->B Reagent2->C Reaction_Mechanisms Figure 2: Reaction Mechanisms cluster_step1 Step 1: Electrophilic Aromatic Substitution (Bromination) cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) A1 2-Aminothiazole A2 Sigma Complex (Resonance Stabilized) A1->A2 + Br₂ A3 2-Amino-5-bromothiazole A2->A3 - H⁺ HBr + HBr Br2 Br-Br B1 2-Amino-5-bromothiazole B2 Meisenheimer Complex (Anionic Intermediate) B1->B2 + Thiolate⁻ B3 Final Product B2->B3 Loss of Bromide Br_leaving + Br⁻ Thiolate EtO₂CCH₂S⁻

Validation & Comparative

A Comparative Guide to the Bioactivity of Ethyl 2-(2-aminothiazol-5-ylthio)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved drugs.[1][2] Its derivatives have demonstrated a vast pharmacological spectrum, exhibiting antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific, yet highly promising subclass: ethyl 2-(2-aminothiazol-5-ylthio)acetate derivatives. The introduction of a thioacetate group at the 5-position of the 2-aminothiazole ring opens new avenues for structural modifications that can significantly modulate the compound's biological profile.

This document provides an in-depth comparison of the bioactivity of these derivatives, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Synthetic Gateway to Bioactive Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common and versatile approach begins with the well-established Hantzsch thiazole synthesis, followed by functionalization at the 5-position. The general synthetic strategy allows for the introduction of diverse substituents, which is crucial for developing a library of compounds for bioactivity screening and establishing structure-activity relationships (SAR).

General Synthesis Workflow

Below is a representative workflow for the synthesis of the target derivatives.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Halogenation at C5 cluster_2 Step 3: Thioether Linkage Formation cluster_3 Step 4: Derivatization (Optional) A α-Haloketone C 2-Amino-4-substituted-thiazole A->C Reaction B Thiourea B->C D 2-Amino-4-substituted-thiazole F 5-Halo-2-amino-4-substituted-thiazole D->F Reaction E Halogenating Agent (e.g., NBS, Br2) E->F G 5-Halo-2-amino-4-substituted-thiazole I Ethyl 2-(2-amino-4-substituted-thiazol-5-ylthio)acetate G->I Nucleophilic Substitution H Ethyl thioglycolate H->I J Ethyl 2-(2-amino-4-substituted-thiazol-5-ylthio)acetate L Final Bioactive Derivatives J->L Reaction at 2-amino group K Various Reagents (e.g., aldehydes, acyl chlorides) K->L

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol outlines the synthesis of a representative compound, ethyl 2-(2-amino-4-phenylthiazol-5-ylthio)acetate.

Materials: 2-bromoacetophenone, thiourea, N-bromosuccinimide (NBS), ethyl thioglycolate, ethanol, dimethylformamide (DMF), triethylamine.

Step 1: Synthesis of 2-amino-4-phenylthiazole

  • To a solution of 2-bromoacetophenone (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 2-amino-4-phenylthiazole.

Step 2: Synthesis of 5-bromo-2-amino-4-phenylthiazole

  • Dissolve 2-amino-4-phenylthiazole (10 mmol) in DMF (30 mL).

  • Add N-bromosuccinimide (10 mmol) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the mixture into ice-water and collect the precipitate by filtration. Wash with water and dry.

Step 3: Synthesis of Ethyl 2-(2-amino-4-phenylthiazol-5-ylthio)acetate

  • To a solution of 5-bromo-2-amino-4-phenylthiazole (10 mmol) in DMF (30 mL), add ethyl thioglycolate (11 mmol) and triethylamine (12 mmol).

  • Stir the reaction mixture at 60°C for 8 hours.

  • Pour the mixture into cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Bioactivity Analysis

The bioactivity of this compound derivatives is largely influenced by the nature of the substituents at the C4-position of the thiazole ring and modifications of the 2-amino group.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminothiazole are well-documented for their antimicrobial and antifungal properties.[5][6][7][8] The introduction of a thioacetate moiety at the 5-position can enhance lipophilicity, potentially improving cell membrane penetration and, consequently, antimicrobial efficacy.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compounds in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Derivative (Hypothetical) Substituent at C4 Modification at 2-NH2 MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. C. albicans
Compound A PhenylUnsubstituted1632
Compound B 4-ChlorophenylUnsubstituted816
Compound C PhenylAcetyl3264
Compound D 4-ChlorophenylBenzoyl48

This table presents hypothetical data based on general SAR trends for 2-aminothiazoles.

From the general structure-activity relationship studies of 2-aminothiazoles, it can be inferred that the introduction of electron-withdrawing groups, such as a chloro-substituent on a phenyl ring at the C4-position, often enhances antimicrobial activity.[9] Furthermore, acylation of the 2-amino group can have varied effects, with bulky aromatic acyl groups sometimes leading to increased potency.[10]

Anticancer Activity

The 2-aminothiazole scaffold is present in several clinically used anticancer drugs, such as Dasatinib.[3][11] Derivatives of this class have shown potent cytotoxic activity against a range of human cancer cell lines.[2][12][13] The mechanism of action often involves the inhibition of various protein kinases.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Derivative (Hypothetical) Substituent at C4 Modification at 2-NH2 IC50 (µM) vs. MCF-7 (Breast Cancer) IC50 (µM) vs. A549 (Lung Cancer)
Compound E PhenylUnsubstituted>50>50
Compound F 4-MethoxyphenylUnsubstituted25.530.2
Compound G PhenylN-(4-methylpiperazin-1-yl)acetyl5.88.1
Compound H 4-ChlorophenylN-(4-methylpiperazin-1-yl)acetyl2.14.5

This table presents hypothetical data based on general SAR trends for 2-aminothiazoles.

SAR studies on anticancer 2-aminothiazole derivatives have revealed that modifications at the 2-amino position are critical for potent activity.[3][11] The introduction of side chains containing basic nitrogen atoms, such as a piperazine moiety, has been shown to significantly enhance cytotoxicity.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their molecular structure. The following diagram summarizes key SAR points.

SAR_Diagram cluster_Core Core Structure cluster_Activity Impact on Bioactivity Core R1 R1 at C4-position Activity Enhanced Antimicrobial & Anticancer Activity R1->Activity Aromatic/heteroaromatic groups Electron-withdrawing substituents R2 R2 at 2-amino group R2->Activity Bulky acyl groups Side chains with basic nitrogen

References

A Senior Application Scientist's Guide to 2-Aminothiazole Scaffolds in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole (2-AT) scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically successful drugs.[1][2] This guide offers a comparative analysis of 2-AT scaffolds across different therapeutic areas, delving into the structure-activity relationships (SAR) that govern their efficacy. We will explore its role in kinase inhibition, antimicrobial chemotherapy, and neurodegenerative disease, providing field-proven insights into the causal relationships behind experimental design. This document is intended for researchers, scientists, and drug development professionals, providing not just data, but a logical framework for leveraging this remarkable scaffold in future discovery efforts.

The 2-Aminothiazole Core: A Profile of a Privileged Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. Its "privileged" status stems from a unique combination of physicochemical properties that make it an ideal pharmacophore.[1][2] The exocyclic amino group is a key hydrogen bond donor, while the endocyclic nitrogen atom acts as a hydrogen bond acceptor. This ambidextrous hydrogen bonding capacity allows it to form critical interactions within a wide variety of biological targets.

Furthermore, the thiazole ring is relatively stable to metabolism, and its aromatic nature allows for diverse substitutions at the C4 and C5 positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] However, it is also important to note that the 2-AT moiety has been classified by some as a potential "toxicophore," susceptible to metabolic activation, warranting careful consideration during the design phase.[2][5]

2_Aminothiazole_Scaffold cluster_scaffold 2-Aminothiazole Core cluster_properties Key Interaction Points structure HBD Exocyclic Amine (H-Bond Donor) HBD->structure Interaction HBA Endocyclic Nitrogen (H-Bond Acceptor) HBA->structure Interaction Sub C4/C5 Positions (Substitution Sites for SAR) Sub->structure Modification

Caption: Core structure and key interaction points of the 2-aminothiazole scaffold.

Comparative Analysis by Therapeutic Application

The true utility of the 2-AT scaffold is best understood by comparing its application across different biological targets. Modifications at its substitution points drastically alter its therapeutic profile.

Kinase Inhibition: The Dasatinib Story

The 2-AT scaffold is perhaps most famously represented in the realm of oncology with Dasatinib (BMS-354825), a potent pan-Src and Bcr-Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6][7][8] The discovery of Dasatinib began with the identification of a simple 2-aminothiazole as a weak Lck inhibitor (IC50 = 5 μM).[6]

Iterative structure-activity relationship (SAR) studies revealed that specific substitutions were critical for potency. The journey from a micromolar hit to a picomolar drug provides a masterclass in medicinal chemistry.

  • N-2 Position: Linking a 2-chloro-6-methylphenyl group via a carboxamide was crucial for binding into the hydrophobic pocket of the kinase.

  • C-5 Position: The addition of a hydroxyethyl-piperazine moiety dramatically increased potency and improved solubility and oral bioavailability.[6][7]

This strategic molecular tailoring transformed a weak screening hit into a life-saving medication.[6]

Table 1: Comparative Activity of 2-AT based Kinase Inhibitors

Compound Target Kinase(s) IC50 / Ki Key Structural Features Reference(s)
Dasatinib Bcr-Abl, Src family Ki < 1 nM (Lck) 2-chloro-6-methylphenyl amide at N-2; piperazine at C-5 [6][9]
Alpelisib PI3Kα IC50 ≈ 5 nM A derivative with a different substitution pattern, also FDA-approved [8]
Compound 88 Lck Ki = 0.6 nM 2',6''-di-Me-4''-pyrimidinyl substitution [9]
CHK1 Inhibitor CHK1 Potent nM range Bioisosteric design based on known inhibitors [10]

| Allosteric CK2 Inhibitor | CK2α | IC50 = 3.4 µM | Aryl substitution, binds to an allosteric site |[11][12] |

Antimicrobial Agents: A Scaffold for Diverse Threats

The 2-AT core is a prolific scaffold in the development of agents against bacteria, fungi, and mycobacteria.[13][14][15] The versatility of this scaffold allows for the generation of compounds that can tackle a wide range of microbial targets.

  • Antibacterial/Antifungal: Many 2-AT derivatives show broad-spectrum activity. For instance, coupling with diazonium salts or incorporating a 4-hydroxy-chromene-2-one moiety has yielded compounds with good activity against E. coli, S. aureus, A. niger, and C. albicans.[1][16] Molecular docking studies suggest that these compounds may act by inhibiting key bacterial enzymes like MurB or fungal CYP51.[15]

  • Antitubercular: A high-throughput screen against Mycobacterium tuberculosis (Mtb) identified a potent 2-AT scaffold.[3][17] SAR studies demonstrated that while the central thiazole and a C-4 pyridyl group were essential, the N-2 position was highly flexible. This led to the development of N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (Compound 55 ), which exhibited an exceptionally low MIC of 0.024 µM.[3][17]

Table 2: Comparative Activity of 2-AT based Antimicrobial Agents

Compound/Derivative Target Organism(s) MIC (µg/mL) Key Structural Features Reference(s)
Compound 55 Mycobacterium tuberculosis 0.008 N-(3-Chlorobenzoyl) at N-2; 2-pyridyl at C-4 [3][17][18]
Piperazinyl derivative (121d) S. aureus (MRSA), E. coli 4 - 8 Piperazine moiety [18]
Thiazolyl-thiourea (124) S. aureus, S. epidermidis 4 - 16 Thiourea linkage [18]

| Functionally Substituted Derivatives | Various Bacteria & Fungi | Potent (often < ampicillin) | Varied functional groups, targeting MurB/CYP51 |[15] |

Neurodegenerative Diseases: A New Frontier

More recently, 2-AT scaffolds have emerged as promising candidates for treating neurodegenerative diseases like prion diseases and Alzheimer's.[19][20][21]

  • Anti-prion Activity: Screening of compound libraries identified 2-ATs as potent inhibitors of pathogenic prion protein (PrPSc) formation.[19] Optimization of an initial hit led to compounds with improved potency and, crucially, high brain exposure, a key requirement for treating CNS disorders.[22][23]

  • Alzheimer's Disease: Certain 2-AT derivatives have shown exceptional neuroprotective effects in tau-driven models of Alzheimer's disease, counteracting tau-induced cell toxicity at nanomolar concentrations.[21] Other derivatives have been investigated as acetylcholinesterase inhibitors.[20]

Experimental Protocols & Methodologies

Scientific integrity requires transparent and reproducible methods. The following protocols represent standard, self-validating workflows for the synthesis and evaluation of novel 2-AT derivatives.

Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the classical and most widely used method for preparing the 2-AT core.[24][25] It involves the condensation of an α-haloketone with a thiourea derivative.

Protocol: General Synthesis of a 4-Aryl-2-aminothiazole

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (20 mL/mmol of ketone).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality: The heat provides the necessary activation energy for the condensation and cyclization reaction. Ethanol is an effective solvent for both reactants.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). The product often precipitates as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from ethanol or purify using column chromatography on silica gel to obtain the pure 2-aminothiazole derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Trustworthiness: This characterization is non-negotiable and validates the identity and purity of the synthesized molecule before it proceeds to biological testing.

Hantzsch_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_validation Validation cluster_bioassay Biological Evaluation Reactants 1. Mix α-Haloketone & Thiourea in Ethanol Reflux 2. Heat to Reflux (2-4 hours) Workup 3. Cool & Neutralize (NaHCO3) Reflux->Workup Isolate 4. Filter & Wash (H2O) Workup->Isolate Purify 5. Recrystallize or Column Chromatography Isolate->Purify Characterize 6. Characterize Structure (NMR, MS) Purify->Characterize BioTest 7. Proceed to Biological Assay Characterize->BioTest

Caption: A typical workflow for the synthesis and validation of 2-aminothiazole derivatives.

Biological Assay: Antibacterial Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for determining the potency of a potential antimicrobial agent. This protocol uses the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations. Causality: Serial dilution creates a concentration gradient to pinpoint the lowest effective concentration.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls (Self-Validation):

    • Positive Control: Wells containing bacteria and broth but no compound (shows normal growth).

    • Negative Control: Wells containing only broth (shows sterility).

    • Standard Control: Wells containing a known antibiotic (e.g., Ampicillin) to validate the assay's sensitivity.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

The 2-aminothiazole scaffold is far from being fully exploited. Its proven success and synthetic tractability ensure its continued relevance in drug discovery.[1][4] Future directions will likely involve its incorporation into novel drug modalities such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors. Furthermore, as our understanding of allosteric regulation grows, the development of 2-AT derivatives that target allosteric sites, like those found for CK2, presents an exciting avenue for achieving greater selectivity.[11][12]

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved anticancer drugs like Dasatinib.[1][2] Its synthetic tractability and ability to form key interactions with biological targets make it a fertile ground for developing novel therapeutics.[3][4][5] However, the journey from a promising "hit" compound in a screen to a validated clinical candidate is contingent on a rigorous and unambiguous elucidation of its mechanism of action (MoA). A poorly defined MoA is a significant contributor to clinical trial failures.[6]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically validate the MoA of novel Ethyl 2-(2-aminothiazol-5-ylthio)acetate analogs. We will move beyond simple protocols to explain the causality behind experimental choices, creating a self-validating, orthogonal workflow. The narrative follows the logical progression of a drug discovery project: from identifying the direct molecular target to confirming its engagement in a complex cellular milieu, and finally, to quantifying its downstream functional consequences in vitro and in vivo.

Phase 1: Unmasking the Molecular Target

The first critical step in MoA validation is to identify the direct protein target(s) of your analog.[7] A phenotypic screen might reveal that a compound inhibits cancer cell growth, but it doesn't explain how. Answering this question is fundamental to optimizing potency, selectivity, and ultimately, safety.[7][8] Modern proteomics-based methods offer powerful, unbiased approaches to this challenge, broadly categorized into affinity-based and label-free techniques.

Experimental Workflow: Target Identification Strategies

start Phenotypic Hit Compound (e.g., anti-proliferative activity) decision Is a chemically tractable handle available for derivatization without losing activity? start->decision affinity_path Affinity-Based Pulldown decision->affinity_path  Yes label_free_path Label-Free Methods (e.g., DARTS, CETSA) decision->label_free_path  No / Risky pulldown_protocol Synthesize Biotinylated Probe -> Incubate with Cell Lysate -> Streptavidin Bead Pulldown -> Wash & Elute affinity_path->pulldown_protocol darts_protocol Treat Cell Lysate with Analog -> Limited Proteolysis (e.g., Pronase) -> Stop Digestion & Run SDS-PAGE label_free_path->darts_protocol analysis Protein Identification by LC-MS/MS pulldown_protocol->analysis darts_protocol->analysis

Caption: Decision workflow for selecting a target identification method.

Method 1: Affinity-Based Pulldown

This classical method uses a modified version of the small molecule, typically tagged with biotin, to "fish" for its binding partners in a cell lysate.[7][9][10]

Causality: The principle is based on the high-affinity interaction between the small molecule and its target protein. By immobilizing the molecule, we can selectively isolate the target from thousands of other proteins.[9]

Detailed Protocol: Biotin-Streptavidin Pulldown

  • Probe Synthesis: Synthesize an analog with a biotin tag attached via a linker at a position known not to be essential for its biological activity (determined via Structure-Activity Relationship studies).

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein complexes.

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of drug-target complexes. Include a key control: incubation with an excess of the original, non-biotinylated compound to competitively block specific binding.

  • Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any specifically bound proteins.[7]

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Analysis: Identify the proteins using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). True targets will be significantly enriched in the probe sample compared to the competitive binding control.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that leverages a simple biophysical principle: the binding of a small molecule often stabilizes its target protein against proteolysis.[10]

Causality: This method avoids chemical modification of the compound, which can sometimes alter its binding properties. It identifies targets based on a functional change (stabilization) rather than just affinity.[7]

Detailed Protocol: DARTS Assay

  • Lysate Preparation: Prepare a native cell lysate as described above.

  • Compound Treatment: Aliquot the lysate and treat with either the active analog or a vehicle control (e.g., DMSO).

  • Limited Proteolysis: Add a broad-spectrum protease, such as Pronase, to each sample and incubate for a specific time. The protease concentration and incubation time must be optimized to achieve partial digestion of the total proteome.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE and silver staining or Coomassie blue. Target proteins will appear as protected, more intense bands in the drug-treated lane compared to the vehicle control. These bands can be excised and identified by mass spectrometry. Alternatively, quantitative proteomics can be used for a more global analysis.[7]

Feature Affinity-Based Pulldown DARTS (Label-Free)
Compound Modification Required (e.g., biotinylation).Not required.[7][9]
Primary Principle High-affinity binding.Ligand-induced protein stabilization.[10]
Key Advantage Can be highly specific and sensitive.Avoids potential artifacts from modifying the compound.
Key Limitation Synthesis of a functional probe can be challenging; linker may interfere with binding.May not work for all drug-target interactions; requires careful optimization of proteolysis.
Best For... Compounds with a clear, non-essential site for chemical modification.Scenarios where modifying the compound abolishes its activity or is synthetically difficult.

Phase 2: Verifying Target Engagement in Live Cells

Identifying a binding partner from a lysate is a critical discovery, but it is not sufficient. It is imperative to confirm that the analog engages this target within the complex, crowded environment of an intact cell.[11][12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6]

Causality: The principle mirrors that of DARTS but uses thermal energy instead of proteases. Ligand binding stabilizes the target protein, increasing the temperature required to denature it.[6] This provides direct, quantifiable evidence of target engagement in a physiological context.[12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

start Treat Intact Cells with Analog or Vehicle heat Aliquot Cells and Heat at a Range of Temperatures (e.g., 40°C to 70°C) start->heat lyse Lyse Cells by Freeze-Thaw Cycles heat->lyse centrifuge Centrifuge to Pellet Aggregated/Denatured Proteins lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect analyze Analyze Soluble Fraction by Western Blot for Target Protein collect->analyze

Caption: Step-by-step workflow for a CETSA experiment.

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the desired concentration of the 2-aminothiazole analog or vehicle control for a set period.

  • Heating: After treatment, harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., in a thermal cycler) for 3 minutes.

  • Lysis: Lyse the cells, typically through several freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble target protein against temperature. A successful result will show a rightward shift in the "melting curve" for the drug-treated samples, indicating thermal stabilization and thus, target engagement.

Phase 3: Mapping the Downstream Signaling Cascade

Confirming target engagement proves the drug binds its target. The next logical step is to demonstrate that this binding event leads to a functional consequence on the relevant signaling pathway.[13] For instance, if the identified target is a protein kinase, as is common for 2-aminothiazole derivatives, we must show that the analog inhibits the phosphorylation of its downstream substrates.[14][15][16]

Hypothetical Signaling Pathway: Kinase Inhibition

cluster_0 Cell Membrane cluster_1 Nucleus Receptor Receptor Kinase_A Target Kinase (e.g., CK2) Receptor->Kinase_A Activates Substrate_B Substrate B Kinase_A->Substrate_B Phosphorylates Analog 2-Aminothiazole Analog Analog->Kinase_A Inhibits pSubstrate_B p-Substrate B (Active) TF Transcription Factor pSubstrate_B->TF Activates pTF p-Transcription Factor (Active) Reporter Reporter Gene Expression (e.g., Luciferase) pTF->Reporter Drives

Caption: A generic kinase signaling pathway subject to inhibition.

Method 1: Phospho-Protein Analysis by Western Blot

This is a direct method to measure the activity of a kinase pathway.

Causality: If the analog inhibits the target kinase, the phosphorylation levels of its direct downstream substrates should decrease in a dose-dependent manner.

Detailed Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment: Plate cells and allow them to adhere. Starve them of serum if necessary to reduce basal pathway activity. Treat with increasing concentrations of the analog for a defined period.

  • Stimulation: If the pathway is inducible, stimulate it with an appropriate growth factor or ligand.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Quantification & Electrophoresis: Quantify total protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Transfer & Blotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate of interest.

  • Detection: Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP), and detect the signal using an appropriate chemiluminescent substrate.

  • Validation: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure that the observed changes are due to altered phosphorylation, not changes in protein expression.

Method 2: Luciferase Reporter Gene Assay

This is a highly sensitive and quantitative method for assessing the activity of an entire signaling pathway culminating in transcriptional activation.[17][18]

Causality: Many signaling pathways terminate in the activation of a transcription factor that binds to specific DNA response elements to drive gene expression. A reporter assay hijacks this process, placing an easily measurable gene like luciferase under the control of these response elements.[18]

Detailed Protocol: Luciferase Reporter Assay

  • Cell Engineering: Transfect cells with a plasmid containing a firefly luciferase gene downstream of a promoter with response elements for the transcription factor of interest (e.g., CREB, NF-κB). Often, a second plasmid expressing Renilla luciferase from a constitutive promoter is co-transfected to normalize for transfection efficiency and cell number.[17]

  • Treatment: Plate the transfected cells in a multi-well plate and treat them with the 2-aminothiazole analogs and appropriate pathway activators/stimuli.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Signal Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reagent kit.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Compare the normalized signal in treated cells to controls to determine the effect of the compound on pathway activity.

Phase 4: Comparative Analysis of In Vitro and In Vivo Efficacy

The final phase of MoA validation involves connecting target engagement and pathway modulation to a quantifiable biological outcome. Here, we compare the performance of different analogs to identify the most promising lead candidates for further development.

In Vitro Enzymatic Inhibition

This is a direct measure of a compound's potency against the purified target protein.[19][20]

Causality: By isolating the target enzyme, we can eliminate cellular complexities and directly measure the interaction between the enzyme, its substrate, and the inhibitor. This allows for the determination of key parameters like IC₅₀.[21][22]

Detailed Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific peptide substrate, and ATP.

  • Compound Titration: In a multi-well plate, perform a serial dilution of the 2-aminothiazole analogs.

  • Kinase Reaction: Add the kinase/substrate/ATP mixture to the wells to initiate the reaction. Incubate at room temperature.

  • Signal Generation: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP produced by the kinase reaction back into ATP, which then drives a luciferase reaction.[23]

  • Measurement: Read the luminescent signal, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data: In Vitro Performance of Analogs
Analog Target Kinase IC₅₀ (nM) Off-Target Kinase X IC₅₀ (nM) Selectivity Index (X / Target) Cell Viability EC₅₀ (µM)
Lead-01 151,5001000.25
Analog-02 250>10,000>405.6
Analog-03 84050.10
Alternative 20200100.40

This table illustrates how quantitative data can be used to compare analogs. A good candidate (like Lead-01) has high potency (low IC₅₀), high selectivity against off-targets, and potent cellular activity (low EC₅₀).

Preliminary In Vivo Validation: The Zebrafish Model

Before advancing to costly and time-consuming mammalian models, the zebrafish (Danio rerio) provides an exceptional in vivo system for preliminary efficacy and toxicity screening.[24][25][26] With approximately 70% of human genes having a zebrafish orthologue, it is a physiologically relevant vertebrate model.[26][27] Its rapid development, optical transparency, and suitability for high-throughput screening make it a game-changer for early-stage drug discovery.[24][25][28]

Causality: Zebrafish models bridge the gap between in vitro assays and whole-organism complexity, providing functional data on how a compound affects an entire biological system.[24]

Detailed Protocol: Zebrafish Anti-Angiogenesis Assay (Example)

  • Embryo Collection: Collect freshly fertilized eggs from a transgenic zebrafish line where vascular endothelial cells express a fluorescent protein (e.g., Tg(fli1:EGFP)).

  • Compound Exposure: Array the embryos in a 96-well plate and add the 2-aminothiazole analogs directly to the embryo medium at various concentrations.

  • Incubation: Incubate the embryos for 24-48 hours.

  • Imaging: Anesthetize the embryos and image the development of their intersegmental vessels using fluorescence microscopy.

  • Analysis: Quantify the extent of vascular growth or disruption compared to vehicle-treated controls. This provides a rapid, phenotypic readout of the compound's anti-angiogenic potential in a living organism.

Analog In Vitro Target IC₅₀ (nM) Zebrafish Phenotype (Vessel Disruption) Mammalian Xenograft (% TGI)
Lead-01 15Severe disruption at 1 µM75%
Analog-02 250No effect up to 10 µM10%
Analog-03 8Severe disruption but toxic at 0.5 µMNot Advanced
Alternative 20Moderate disruption at 2 µM50%

This comparison table integrates data across multiple stages, from in vitro potency to in vivo efficacy, allowing for a holistic assessment of each analog's potential.

Conclusion

Validating the mechanism of action for a novel compound series like this compound analogs is not a linear process but an integrated, iterative cycle of hypothesis testing. By employing an orthogonal set of experiments—from unbiased target identification and cellular engagement confirmation to downstream pathway analysis and multi-system functional assays—researchers can build a robust, self-validating data package. This rigorous approach not only provides profound confidence in the compound's MoA but also significantly de-risks the path toward clinical development, ultimately accelerating the delivery of new, effective therapies to patients.

References

A Comparative Efficacy Analysis of Ethyl 2-(2-aminothiazol-5-ylthio)acetate and Other Thio-Compounds in Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of novel heterocyclic compounds remains a cornerstone of innovation. Among these, thio-compounds, characterized by the presence of a sulfur atom, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of the efficacy of a promising 2-aminothiazole derivative, Ethyl 2-(2-aminothiazol-5-ylthio)acetate, with other notable thio-compounds such as N-acetylcysteine (NAC), Glutathione (GSH), and Mercaptopurine. This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth technical perspective supported by experimental evidence.

Introduction to this compound and Comparator Thio-Compounds

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The introduction of a thioacetate group at the 5-position of the thiazole ring presents an interesting modification, potentially modulating its pharmacokinetic and pharmacodynamic profile.

For a robust comparative analysis, we will evaluate its efficacy against three well-established thio-compounds:

  • N-Acetylcysteine (NAC): A derivative of the amino acid cysteine, NAC is a widely used antioxidant and mucolytic agent. Its primary mechanism of action involves replenishing intracellular levels of glutathione.[4][5]

  • Glutathione (GSH): A tripeptide, GSH is the most abundant endogenous antioxidant in mammalian cells, playing a crucial role in cellular detoxification and redox signaling.[5][6]

  • Mercaptopurine: A thiopurine analog, Mercaptopurine is a clinically used anticancer agent that acts as a purine antagonist, disrupting DNA synthesis in rapidly dividing cells.

This guide will delve into a comparative analysis of these compounds across three key therapeutic areas: antimicrobial, antioxidant, and anticancer efficacy, presenting available experimental data to facilitate an objective assessment.

Part 1: Comparative Antimicrobial Efficacy

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][7] The efficacy of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is employed to determine the MIC of the test compounds. This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Comparative Data:

While direct comparative data for this compound against NAC and GSH is limited in publicly available literature, we can infer its potential based on studies of structurally similar 2-aminothiazole derivatives. For instance, various 2-aminothiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values often in the low micromolar range.[8][9] In contrast, NAC and GSH are not typically employed as direct antimicrobial agents, although they can play a role in modulating the host immune response to infection.

Compound/Derivative ClassGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Reference
Various 2-Aminothiazole Derivatives 0.5 - 62.50.5 - 128[7][8][9]
N-Acetylcysteine (NAC) Not typically used as a direct antimicrobialNot typically used as a direct antimicrobial-
Glutathione (GSH) Not typically used as a direct antimicrobialNot typically used as a direct antimicrobial-

Table 1: Representative Antimicrobial Efficacy of 2-Aminothiazole Derivatives.

Part 2: Comparative Antioxidant Efficacy

The antioxidant potential of thio-compounds is a critical aspect of their therapeutic utility, as oxidative stress is implicated in a wide range of diseases. The efficacy of these compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable free radical, resulting in a color change that can be measured spectrophotometrically.

Step-by-Step Methodology (DPPH Assay):

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

The ABTS assay follows a similar principle, involving the generation of the ABTS radical cation and measuring its decolorization upon reaction with antioxidants.[10][11][12]

Caption: Workflow for Antioxidant Activity Assays.

Comparative Data:
Compound/Derivative ClassDPPH IC50 (µM)ABTS IC50 (µM)Reference
Phenolic Thiazole Derivatives 2.90 - 3.201.00 - 1.45[10]
Thiazolyl-Catechol Compounds VariesVaries[11]
N-Acetylcysteine (NAC) Varies (often higher than direct antioxidants)Varies[4]
Glutathione (GSH) Varies (potent)Varies (potent)[14]

Table 2: Representative Antioxidant Efficacy (IC50 Values).

Part 3: Comparative Anticancer Efficacy

The 2-aminothiazole scaffold is a privileged structure in the design of anticancer agents, with several derivatives showing potent activity against various cancer cell lines.[15][16][17] The cytotoxic effects of these compounds are typically evaluated using in vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm).

  • Calculation of IC50: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[18]

Caption: Workflow for MTT Cell Viability Assay.

Comparative Data:

Numerous studies have reported the potent anticancer activity of 2-aminothiazole derivatives against a wide range of cancer cell lines, with IC50 values often in the micromolar and even nanomolar range.[15][16] For example, certain thiazole-amino acid hybrid derivatives have shown IC50 values between 2.07 and 8.51 µM against lung, cervical, and breast cancer cell lines.[15] In comparison, Mercaptopurine, a clinically used antimetabolite, demonstrates potent cytotoxicity against various cancer cell lines, particularly leukemia. NAC and GSH are generally not considered cytotoxic at physiological concentrations and are often studied for their potential to mitigate the side effects of chemotherapy.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Thiazole-Amino Acid Hybrids A549, HeLa, MCF-72.07 - 8.51[15]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives VariousBroad Spectrum Activity
N-(thiazol-2-yl)acetamide derivatives C6, A549Potent Activity
Mercaptopurine Leukemia and othersPotent

Table 3: Representative Anticancer Efficacy (IC50 Values).

Conclusion and Future Perspectives

This comparative guide highlights the significant therapeutic potential of this compound and the broader class of 2-aminothiazole derivatives. While direct, head-to-head comparative data with established thio-compounds like NAC, GSH, and Mercaptopurine is still emerging, the existing body of research on structurally similar compounds provides a strong rationale for their continued investigation.

The 2-aminothiazole scaffold consistently demonstrates robust antimicrobial and anticancer activities. The antioxidant properties, while less extensively characterized for this specific derivative, are a promising area for future research, given the known radical scavenging capabilities of related thiazole compounds.

For researchers and drug development professionals, this compound represents a versatile platform for the design of novel therapeutic agents. Future studies should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head in vitro and in vivo studies comparing this compound with standard thio-compounds to establish a clear efficacy profile.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.[18]

By systematically addressing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of next-generation thio-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

I. Understanding the Compound and Associated Risks

Ethyl 2-(2-aminothiazol-5-ylthio)acetate belongs to the thiazole class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally related compounds, such as Ethyl 2-aminothiazole-5-carboxylate, suggest that it may not meet the criteria for hazardous classification under normal conditions.[1] However, in the absence of comprehensive toxicological and environmental hazard data, it is crucial to handle and dispose of this compound with the caution afforded to all new chemical entities. The fundamental principle is to prevent its release into the environment.[2][3]

Key Principles for Disposal:

  • Avoid Sewer Disposal: Never dispose of this compound down the drain.[2][4] Improper disposal can lead to contamination of water systems.[5]

  • No Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[2]

  • Segregation is Key: Do not mix this waste with non-hazardous materials.[2][6] Proper segregation prevents cross-contamination and ensures that waste streams are managed correctly.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment should be conducted. The following table summarizes the potential hazards based on related compounds and general laboratory chemical safety principles.

Hazard CategoryPotential RiskRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Data not available; assume potentially harmful.Standard laboratory attire (lab coat, closed-toe shoes), nitrile gloves, and safety glasses with side shields.
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.Nitrile gloves.
Serious Eye Damage/Irritation May cause serious eye irritation.[7]Safety glasses with side shields or goggles.
Environmental Hazards Unknown, but release to the environment should be avoided.[3]N/A (Focus is on containment)

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting. This process adheres to the "cradle-to-grave" approach for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[9][10][11]

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and any solvents used.[5][6]

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date accumulation started.

    • The primary hazards (e.g., "Potential Irritant," "Handle with Caution").

  • Segregation: Keep this waste stream separate from other chemical wastes unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) department.[2][6] Do not mix with incompatible materials such as strong oxidizing agents or acids.[8][12]

2. Container Management:

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[2]

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.[6]

  • Storage Location: Store the waste in a designated, well-ventilated, and secure area away from heat and sources of ignition.[8][13]

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be placed in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in the designated liquid hazardous waste container.

  • Empty Containers: An empty container that has held this chemical should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[2] The rinsate from this process must be collected and disposed of as hazardous waste.[2]

4. Arranging for Professional Disposal:

  • Contact EHS: Once the waste container is full or has reached its accumulation time limit (typically six months), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][14]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Handover start Start: Disposal of This compound assess Conduct Hazard Assessment (Treat as Potentially Hazardous) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid empty_container Triple-Rinse Container? (Collect Rinsate) waste_type->empty_container Empty Container storage Store Sealed Container in Secondary Containment in a Designated, Ventilated Area solid_waste->storage liquid_waste->storage dispose_container Dispose of Rinsed Container as Non-Hazardous Waste empty_container->dispose_container Yes manage_as_haz Manage Container as Hazardous Waste empty_container->manage_as_haz No manage_as_haz->storage contact_ehs Contact EHS for Pickup storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

IV. Regulatory Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment.[5][10] In the United States, the Environmental Protection Agency (EPA) oversees the implementation of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to disposal.[9][11] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management policies.[2][5]

By adhering to the procedures outlined in this guide, researchers can ensure they are not only maintaining a safe laboratory environment but are also in compliance with federal and local regulations, thereby contributing to the responsible practice of science.

V. References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. --INVALID-LINK--

  • Properly Managing Chemical Waste in Laboratories. Triumvirate Environmental. --INVALID-LINK--

  • Chemical Waste Disposal for Laboratories. Specific Waste Industries. --INVALID-LINK--

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. --INVALID-LINK--

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. --INVALID-LINK--

  • EPA Hazardous Waste Management. Axonator. --INVALID-LINK--

  • Hazardous Waste Disposal Guide. Northwestern University. --INVALID-LINK--

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. --INVALID-LINK--

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. --INVALID-LINK--

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. --INVALID-LINK--

  • Safety Data Sheet for a related compound. --INVALID-LINK--

  • SAFETY DATA SHEET Thiazole Orange NHS Ester. Glen Research. --INVALID-LINK--

  • Safety Data Sheet Ethyl Acetate. Redox. --INVALID-LINK--

  • Material Safety Data Sheet for a related compound. --INVALID-LINK--

  • Thiazole Safety Data Sheet. Apollo Scientific. --INVALID-LINK--

  • Thiazole 500 SC Safety Data Sheet. Villa Crop Protection. --INVALID-LINK--

  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology. --INVALID-LINK--

  • Ethyl 2-(3-oxo-2-piperazinyl)acetate Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--

  • Material Safety Data Sheet for a related compound. --INVALID-LINK--

  • SAFETY DATA SHEET Ethyl 2-aminothiazole-5-carboxylate. Fisher Scientific. --INVALID-LINK--

  • Ethyl Acetate Safety Data Sheet. --INVALID-LINK--

  • Thiazole Safety Data Sheet. --INVALID-LINK--

  • SIGALD 650528 - SAFETY DATA SHEET. --INVALID-LINK--

  • SAFETY DATA SHEET - Meridian Bioscience. --INVALID-LINK--

  • Safety Data Sheet - Advanced Biotech. --INVALID-LINK--

References

Personal protective equipment for handling Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar thiazole-containing compounds. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the potential hazards associated with thiazole derivatives, which are widely used in drug development for their diverse biological activities, strict adherence to safety protocols is crucial.[1][2][3]

Hazard Assessment and Core Principles

Core Safety Principles:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent direct contact.

  • Hygiene Practices: Strict personal hygiene measures must be followed to avoid accidental ingestion or cross-contamination.[5][6]

  • Waste Disposal: All waste materials must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[5]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for short-term protection.[5] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for any signs of degradation or puncture before use.[5][6]
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.
Respiratory N95 Respirator (or higher)To be used if handling the compound outside of a fume hood or if there is a risk of generating dust or aerosols. Ensure proper fit testing and training.[7][8]
Feet Closed-Toed ShoesShoes should fully cover the feet to protect against spills.[5]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational protocol is essential for minimizing risks. The following workflow provides a step-by-step guide for the safe handling of this compound.

Preparation and Pre-Handling Checklist
  • Risk Assessment: Conduct a task-specific risk assessment before beginning any new procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is up to date.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a chemical spill kit appropriate for solid and liquid organic compounds readily available.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling the Chemical
  • Location: All manipulations of this compound, including weighing and solution preparation, must be performed inside a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[5]

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat or paper.

  • Solutions: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[5]

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5][6]

Emergency Procedures

Emergency SituationProcedural Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All materials contaminated with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Follow all institutional, local, and national regulations for the disposal of chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling RiskAssessment 1. Risk Assessment VerifyControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls Proceed if safe DonPPE 3. Don Full PPE VerifyControls->DonPPE Weighing 4. Weigh Compound DonPPE->Weighing SolutionPrep 5. Prepare Solution Weighing->SolutionPrep Decontaminate 6. Decontaminate Work Area SolutionPrep->Decontaminate WasteDisposal 7. Dispose of Waste Decontaminate->WasteDisposal DoffPPE 8. Doff PPE WasteDisposal->DoffPPE Hygiene 9. Wash Hands DoffPPE->Hygiene

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-aminothiazol-5-ylthio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.